Product packaging for Isolongifolene(Cat. No.:)

Isolongifolene

Cat. No.: B8807201
M. Wt: 204.35 g/mol
InChI Key: CQUAYTJDLQBXCQ-UHFFFAOYSA-N
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Description

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- is a natural product found in Daucus carota and Lantana strigocamara with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B8807201 Isolongifolene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene

InChI

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3

InChI Key

CQUAYTJDLQBXCQ-UHFFFAOYSA-N

SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

Canonical SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of Isolongifolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene (B72527), a tricyclic sesquiterpene hydrocarbon, is a molecule of significant interest in the fields of fragrance, agrochemicals, and pharmaceuticals. Its unique chemical structure and biological activities have prompted extensive research into its sources and synthesis. While primarily known as a product of the acid-catalyzed isomerization of longifolene (B8805489), this compound also occurs naturally in a variety of plant species. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic origins.

Natural Occurrence and Quantitative Data

This compound is found in the essential oils and resins of several plants. Its presence is often linked to the occurrence of its precursor, longifolene, which is abundant in certain pine species. The following tables summarize the known natural sources of this compound and the yields obtained from the isomerization of longifolene.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReported Presence of this compoundQuantitative Data (%)Citation(s)
Shorea robustaDipterocarpaceaeResinYes4.73
Murraya koenigiiRutaceaeLeavesYesNot consistently reported[1]
Pinus species (general)PinaceaeResin, WoodOften present as a minor component-[2]
Japanese Cedar (Cryptomeria japonica)CupressaceaeWoodYes-[3]
Panax ginsengAraliaceaeStems and LeavesYes-

Table 2: Yield of this compound from Isomerization of Longifolene

Catalyst / MethodConversion of Longifolene (%)Selectivity for this compound (%)Yield of this compound (%)Citation(s)
Nano-crystalline sulphated zirconia>90100>90
H₃PW₁₂O₄₀/SiO₂10095-10095-100
Montmorillonite clay K10>90~100>90
Acid-treated silica (B1680970) gel--95
Ion exchange resin (Indion 140)--54.68 (in reaction mixture)[2]

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Murraya koenigii Leaves by Steam Distillation

This protocol describes a common method for obtaining essential oil from the leaves of Murraya koenigii, a potential source of this compound.

1. Plant Material Preparation:

  • Fresh, healthy leaves of Murraya koenigii are collected.

  • The leaves are washed with distilled water to remove any dust or foreign particles.

  • The cleaned leaves are air-dried in the shade for 24-48 hours to reduce moisture content.

2. Steam Distillation Apparatus Setup:

  • A Clevenger-type apparatus is assembled for steam distillation.

  • The round bottom flask is filled with distilled water to about two-thirds of its volume.

  • A known quantity of the dried leaves (e.g., 200 g) is placed in the biomass flask.

3. Distillation Process:

  • The water in the round bottom flask is heated to boiling to generate steam.

  • The steam is passed through the plant material in the biomass flask, causing the volatile essential oils to vaporize.

  • The mixture of steam and essential oil vapor travels to the condenser.

  • Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.

  • The condensed liquid, a mixture of water and essential oil, is collected in the separator.

4. Separation and Drying:

  • Due to their different densities and immiscibility, the essential oil and water form separate layers in the separator.

  • The upper layer of essential oil is carefully collected.

  • Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

  • The dried essential oil is then filtered and stored in a sealed, dark glass vial at 4°C.

Protocol 2: Analysis and Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for identifying and quantifying this compound in an essential oil sample.

1. Sample Preparation:

  • A 1% solution of the extracted essential oil is prepared in a suitable solvent such as hexane (B92381) or dichloromethane.

  • An internal standard (e.g., n-alkane series) may be added for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 3°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Data Analysis:

  • The components of the essential oil are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).

  • The retention indices of the components are calculated relative to the n-alkane series and compared with literature values for further confirmation.

  • Quantification is performed by comparing the peak area of this compound with the peak area of the internal standard or through external standard calibration curves.

Biosynthetic Pathway and Isomerization

This compound is not directly synthesized in plants through a dedicated enzymatic pathway. Instead, it is formed via the acid-catalyzed rearrangement of longifolene. Longifolene itself is a sesquiterpene synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, starting from farnesyl pyrophosphate (FPP).

Biosynthesis_and_Isomerization cluster_biosynthesis Biosynthesis of Longifolene cluster_isomerization Acid-Catalyzed Isomerization FPP Farnesyl Pyrophosphate (FPP) Longifolene_Synthase Longifolene Synthase FPP->Longifolene_Synthase Longifolene Longifolene Longifolene_Synthase->Longifolene Acid_Catalyst Acid Catalyst (H+) Longifolene->Acid_Catalyst This compound This compound Acid_Catalyst->this compound

Caption: Biosynthesis of longifolene and its subsequent acid-catalyzed isomerization to this compound.

The following diagram illustrates the workflow for the extraction and analysis of this compound from a natural source.

Extraction_Workflow Plant_Material Plant Material (e.g., Murraya koenigii leaves) Extraction Extraction (e.g., Steam Distillation) Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Dried_Oil Dried Essential Oil Drying->Dried_Oil GCMS_Analysis GC-MS Analysis Dried_Oil->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Isolongifolene_Data This compound Concentration Data Data_Processing->Isolongifolene_Data

Caption: General workflow for the extraction and analysis of this compound from plant material.

Conclusion

The primary natural sources of this compound are plants that either produce it directly in their essential oils or contain high concentrations of its precursor, longifolene. While direct extraction from plants like Shorea robusta is possible, the most efficient method for obtaining high-purity this compound is through the acid-catalyzed isomerization of longifolene, which is readily available from pine resins. The experimental protocols provided herein offer standardized methods for the extraction and quantification of this compound, crucial for research and development in various industries. The understanding of its biosynthetic origin as a rearrangement product of longifolene is key to exploring both natural and synthetic routes for its production. This guide serves as a comprehensive resource for professionals seeking to harness the potential of this versatile sesquiterpene.

References

A Technical Guide to the Synthesis and Isolation of Isolongifolene from Pine Resin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene (B72527), a tricyclic sesquiterpene hydrocarbon, is a valuable compound in the fragrance and perfumery industry due to its characteristic woody and amber aroma.[1] While it is a naturally occurring isomer of longifolene (B8805489), its direct isolation from pine resin is not the primary method of production. Instead, this compound is most efficiently synthesized via the acid-catalyzed isomerization of longifolene.[2][3] Longifolene is a major constituent, comprising 5-7%, of the turpentine (B1165885) oil obtained from the resin of Chir Pine (Pinus roxburghii, formerly P. longifolia).[2][3][4] This technical guide details the biosynthetic origins of its precursor, the complete workflow from pine resin to purified this compound, comprehensive experimental protocols, and key analytical data.

Biosynthesis of Sesquiterpene Precursors in Pinus

This compound, as a sesquiterpene, originates from the isoprenoid biosynthesis pathway. In plants, this process begins with simple precursors to form the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[5] These are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[5][6] For sesquiterpenes like longifolene, the MVA pathway is typically the primary source. Three molecules of acetyl-CoA are converted to the C15 precursor, farnesyl diphosphate (FPP).[4] A specific terpene synthase enzyme then catalyzes the complex cyclization of FPP to form the unique tricyclic structure of longifolene.[4]

Diagram 1: Mevalonate (MVA) Pathway to Sesquiterpene Precursors

Production and Isolation Workflow

The industrial production of this compound is a multi-stage process that begins with the harvesting of pine resin and culminates in the purification of the target isomer. The core of the process is the chemical conversion of longifolene, not the direct extraction of this compound.

Diagram 2: Experimental Workflow for this compound Production

The key chemical step is the Wagner-Meerwein rearrangement of the longifolene carbon skeleton under acidic conditions to yield the more thermodynamically stable isomer, this compound.[2]

G Diagram 3: Isomerization of Longifolene to this compound longifolene Longifolene This compound This compound longifolene->this compound   H+ Catalyst (e.g., Ion-Exchange Resin, Montmorillonite Clay)

Diagram 3: Isomerization of Longifolene to this compound

Experimental Protocols

Isomerization of Longifolene

This protocol is adapted from a method utilizing a solid acid catalyst (ion-exchange resin), which offers advantages in terms of catalyst separation and reusability.[2]

  • Apparatus Setup : Equip a 1-liter, two-necked, round-bottom flask with a thermometer and a fractionating column. Use an oil bath with a thermostat for heating and a magnetic stirrer for agitation.

  • Charging Reactants : Charge the flask with longifolene (306 g, 1.5 moles), acetic anhydride (B1165640) (204 g, 2.0 moles), and a cation-exchange resin such as Indion 140 (15.3 g, ~3% of total feed).[2]

  • Reaction Conditions :

    • Reduce the pressure to approximately 150 mmHg.

    • Begin magnetic stirring and slowly raise the temperature to 80–90°C.

    • Maintain the reaction for up to 25 hours. The acetic acid formed as a byproduct is continuously removed by fractionation.[2]

  • Reaction Monitoring : Periodically withdraw an aliquot of the reaction mixture. Wash it until neutral and analyze by Gas Chromatography (GC) to monitor the conversion of longifolene to this compound.

  • Workup and Purification :

    • After the reaction reaches the desired conversion, cool the mixture to room temperature.

    • Filter the mixture to remove the solid resin catalyst.

    • Wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by washing with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Perform slow fractional distillation under reduced pressure to separate the purified this compound from unreacted longifolene and other byproducts.

Analytical Characterization

Gas Chromatography-Flame Ionization Detector (GC-FID) [2]

  • Purpose : To quantify the purity of the final product and monitor reaction progress.

  • Column : FFAP or similar polar capillary column (e.g., AT-1000).

  • Temperatures :

    • Injector: 230°C

    • Detector (FID): 250°C

    • Oven Program: Initial temperature of 140°C, ramped at 4°C/min to a final temperature of 230°C.

  • Carrier Gas : Nitrogen at a flow rate of 30 ml/min.

Gas Chromatography-Mass Spectrometry (GC-MS) [2]

  • Purpose : To identify the components of the reaction mixture and confirm the structure of the product.

  • Analysis : The GC conditions can be similar to those for GC-FID. Mass spectra are recorded over a range of 10–800 u.

  • Identification : Constituents are identified by comparing their mass spectra with reference libraries such as NIST.

Data Presentation

Physical and Chemical Properties

The following table summarizes the key properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[7][8]
Molecular Weight 204.35 g/mol [7][8]
Appearance Colorless to pale yellow oily liquid[1][8]
Odor Profile Woody, dusty, amber, incense[1]
Relative Density (20/4 °C) 0.927–0.935[8]
Refractive Index (n²⁰) 1.4940–1.5000[8]
Boiling Point 255–257 °C @ 760 mmHg[1]
Purity (Commercial Grades) 80%, 85%, 90%[8]
Quantitative Analysis of Isomerization

The table below presents typical compositional data from the isomerization process, as determined by GC-FID analysis.[2]

ComponentComposition in Reaction Sample (%)Composition in Purified Sample (%)
This compound 54.6894.30
Longifolene Not specified0.89
Acetyl longifolene 6.06Not applicable
Other Terpenes/Derivatives ~39.26~4.81
Spectroscopic Data

While detailed NMR and IR data for this compound itself are not extensively published in the cited literature, data for its derivatives are available and provide structural confirmation. For instance, the saturated ketone derivative of this compound shows a characteristic carbonyl (C=O) absorption in IR spectroscopy at 1695 cm⁻¹ and gem-dimethyl absorption around 1375 cm⁻¹.[9][10] Characterization of this compound relies heavily on GC-MS, where its mass spectrum provides a distinct fragmentation pattern for identification.[2]

Conclusion

The discovery and isolation of this compound is a prime example of leveraging natural product chemistry to create value-added compounds. The process is not a direct extraction but a targeted chemical synthesis starting from a readily available natural precursor, longifolene, found in pine resin. By employing acid-catalyzed isomerization, high-purity this compound can be efficiently produced. The detailed protocols and analytical methods provided in this guide offer a comprehensive framework for researchers in natural product synthesis, analytical chemistry, and the development of fragrance compounds.

References

Spectroscopic Data of Isolongifolene: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the identification and characterization of Isolongifolene. The information is presented in a structured format to facilitate easy reference and comparison, supplemented with detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of this compound

While direct tabulated ¹H and ¹³C NMR data for this compound was not available in the searched literature, data for the closely related derivative, 9-hydroxy this compound, provides valuable reference points. The aliphatic and methyl proton signals of this compound would be expected in similar regions.

¹H-NMR (500 MHz, CDCl₃) of 9-hydroxy this compound [1]

Chemical Shift (δ) ppm Multiplicity / Coupling Constant (J) Hz Assignment
0.5 - 2.5 m Aliphatic Protons (CH, CH₂, CH₃)

| 4.0 | s | OH |

¹³C-NMR (100 MHz, CDCl₃) of 9-hydroxy this compound [1]

Chemical Shift (δ) ppm Assignment
28 Aliphatic Carbons

| 77 | CDCl₃ (solvent peak) |

Note: The carbon skeleton of this compound is complex, and 2D NMR techniques such as COSY, HSQC, and HMBC are typically necessary for unambiguous assignment.

Table 2: Infrared (IR) Spectroscopic Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3688-O-H stretch (trace water or impurity)[2]
2965StrongC-H stretch (alkane)[2]
1590-C=C stretch (alkene)[2]
1456-C-H bend (alkane)[1]
1407-C-C stretch[2]
1242-C-O stretch (impurity or derivative)[2]
Table 3: Mass Spectrometry (MS) Data of this compound

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns typical of sesquiterpenes.

m/zRelative IntensityAssignment
204[M]⁺Molecular Ion (C₁₅H₂₄)
137-Specific fragment ion tracer[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H-NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C-NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solid samples): Mix a small amount of sample with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.

  • Instrumentation:

    • A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

    • Compare the obtained mass spectrum with library spectra for confirmation.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the identification of this compound.

Spectroscopic_Identification_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Compound Identification Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Identification Structure Elucidation & Confirmation of this compound NMR_Data->Identification IR_Data->Identification MS_Data->Identification

A flowchart illustrating the general workflow for the spectroscopic identification of this compound.

Signaling_Pathway_Placeholder Data_Acquisition Data Acquisition Spectral_Processing Spectral Processing Data_Acquisition->Spectral_Processing Raw Data Structural_Assignment Structural Assignment Spectral_Processing->Structural_Assignment Processed Spectra Database_Comparison Database Comparison Spectral_Processing->Database_Comparison Direct Search Structural_Assignment->Database_Comparison Proposed Structure Final_Identification Final Identification Database_Comparison->Final_Identification Confirmation

A logical diagram showing the key steps in spectroscopic data analysis for compound identification.

References

An In-depth Technical Guide to the Biosynthesis of Isolongifolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of isolongifolene (B72527), a tricyclic sesquiterpene of interest in the pharmaceutical and fragrance industries. While the direct enzymatic pathway to this compound remains to be fully elucidated, this document details the known biosynthetic origins of its precursors and its close isomeric relationship with longifolene (B8805489).

Introduction to this compound

This compound is a C15 hydrocarbon with a complex bridged-ring system. It is a known component of certain essential oils and is valued for its aromatic properties. From a pharmaceutical perspective, sesquiterpenes as a class exhibit a wide range of biological activities, making the elucidation of their biosynthetic pathways a critical step in harnessing their potential for drug development.

The Biosynthetic Pathway to this compound Precursors

All terpenes, including this compound, are derived from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways, the mevalonate (B85504) (MVA) pathway, typically active in the cytosol and mitochondria of higher plants, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.

The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 compound, farnesyl pyrophosphate (FPP). FPP is the universal precursor to all sesquiterpenes.

MVA_MEP_FPP_Pathway cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastids) Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA Multiple Steps IPP_mva Isopentenyl Pyrophosphate (IPP) MVA->IPP_mva DMAPP_mva Dimethylallyl Pyrophosphate (DMAPP) IPP_mva->DMAPP_mva Isomerase FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP_mva->FPPS 2x DMAPP_mva->FPPS Pyruvate_G3P Pyruvate + Glyceraldehyde-3-Phosphate MEP 2-C-Methyl-D-erythritol 4-phosphate Pyruvate_G3P->MEP Multiple Steps IPP_mep Isopentenyl Pyrophosphate (IPP) MEP->IPP_mep DMAPP_mep Dimethylallyl Pyrophosphate (DMAPP) IPP_mep->DMAPP_mep Isomerase IPP_mep->FPPS 2x (cross-talk) DMAPP_mep->FPPS (cross-talk) FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP

Figure 1: Biosynthesis of Farnesyl Pyrophosphate (FPP).

The Putative Biosynthesis of this compound

Current scientific literature suggests that this compound is not directly synthesized by a dedicated "this compound synthase." Instead, it is believed to be predominantly formed via an acid-catalyzed rearrangement of its isomer, longifolene. The biosynthesis of longifolene from FPP is a well-characterized cationic polycyclization cascade catalyzed by longifolene synthase.

The proposed pathway is as follows:

  • FPP to Longifolene: Longifolene synthase catalyzes the cyclization of FPP to form longifolene.

  • Longifolene to this compound: In the presence of an acidic environment, longifolene can undergo a rearrangement to form the more stable this compound. While this is readily achieved in chemical synthesis, the specific enzymatic or environmental conditions that might facilitate this in nature are not yet fully understood.

Isolongifolene_Biosynthesis cluster_enzymatic Enzymatic Step cluster_rearrangement Post-Enzymatic Step FPP Farnesyl Pyrophosphate (FPP) Longifolene Longifolene FPP->Longifolene Enzymatic Cyclization Longifolene_Synthase Longifolene Synthase This compound This compound Longifolene->this compound Postulated in vivo or in vitro conversion Acid_Catalysis Acid-Catalyzed Rearrangement

Figure 2: Postulated Biosynthetic Route to this compound.

Experimental Protocols for Investigation

To investigate the direct enzymatic synthesis of this compound or the conditions for longifolene rearrangement, a series of experiments can be conducted.

4.1. Heterologous Expression of Candidate Terpene Synthases

This protocol is designed to express a candidate terpene synthase gene in a microbial host to characterize its enzymatic activity.

Experimental_Workflow start Identify Candidate Terpene Synthase Gene clone Clone Gene into Expression Vector start->clone transform Transform Microbial Host (e.g., E. coli, Yeast) clone->transform express Induce Gene Expression transform->express extract Prepare Cell-Free Extract or Purify Recombinant Protein express->extract assay Enzyme Assay with FPP extract->assay analyze GC-MS Analysis of Products assay->analyze end Identify and Quantify Terpene Products analyze->end

Figure 3: Experimental Workflow for Terpene Synthase Characterization.

Methodology:

  • Gene Identification and Cloning: Putative terpene synthase genes can be identified from plant transcriptomic data. The full-length open reading frame is then cloned into a suitable expression vector.

  • Heterologous Expression: The expression vector is transformed into a microbial host such as E. coli or Saccharomyces cerevisiae. The host is cultured, and gene expression is induced.

  • Enzyme Preparation: The microbial cells are harvested, and a cell-free extract is prepared. For more detailed kinetic studies, the recombinant protein can be purified.

  • Enzyme Assay: The cell-free extract or purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (typically Mg²⁺ or Mn²⁺).

  • Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products.

4.2. Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate reaction mechanisms.

Methodology:

  • Precursor Synthesis: Isotopically labeled FPP (e.g., containing ¹³C or ²H) is synthesized.

  • Enzyme Assay: The labeled FPP is used as a substrate in an enzyme assay with a candidate terpene synthase.

  • Product Analysis: The resulting terpene products are analyzed by mass spectrometry and NMR spectroscopy to determine the position of the isotopic labels. This information can reveal the mechanism of cyclization and rearrangement.

Quantitative Data Presentation

Enzyme/Condition Substrate Major Product(s) Product Titer (mg/L) Conversion Rate (%) Reference
Longifolene Synthase (Recombinant E. coli)FPPLongifolene15075Hypothetical
Longifolene + pH 5.0 Buffer (in vitro)LongifoleneThis compound, Longifolene80 (this compound)53Hypothetical
Candidate TPS-001 (Recombinant S. cerevisiae)FPPThis compound, Longifolene25 (this compound)12Hypothetical
Candidate TPS-002 (Recombinant E. coli)FPPNo this compound detected00Hypothetical

Conclusion and Future Directions

The biosynthesis of this compound is an intriguing area of research that likely involves a multi-step process, potentially initiated by a longifolene synthase followed by an environmentally or enzymatically controlled rearrangement. Future research should focus on the following:

  • Identification of Novel Terpene Synthases: High-throughput screening of terpene synthases from various plant species may lead to the discovery of an enzyme capable of directly synthesizing this compound or a mixture of longifolene and this compound.

  • Investigating in vivo Rearrangement: Studies are needed to determine if the acid-catalyzed rearrangement of longifolene to this compound occurs naturally within plant tissues and under what physiological conditions.

  • Enzyme Engineering: Site-directed mutagenesis of known longifolene synthases could be employed to alter their product profiles and potentially favor the formation of this compound.

A deeper understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of terpene biochemistry but also open up new avenues for the biotechnological production of this valuable compound for various applications.

Isolongifolene: An In-Depth Technical Guide on its Relationship to the Parent Compound Longifolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isolongifolene (B72527) and its structural relationship with its parent compound, longifolene (B8805489). It delves into the physicochemical properties, synthesis, and comparative biological activities of both sesquiterpenes. Detailed experimental protocols for the acid-catalyzed isomerization of longifolene to this compound are provided, along with an exploration of the known signaling pathways associated with their biological effects. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Longifolene is a naturally occurring tricyclic sesquiterpene hydrocarbon, primarily found in the turpentine (B1165885) oil of various pine species, most notably Pinus longifolia (also known as Pinus roxburghii)[1]. Its unique and complex bridged-ring structure has made it a subject of interest in synthetic and mechanistic organic chemistry. This compound is a structural isomer of longifolene, not typically found in nature, but is readily synthesized through the acid-catalyzed rearrangement of longifolene[2]. This isomerization reaction has been a subject of extensive study due to its mechanistic complexity and the commercial importance of this compound and its derivatives in the fragrance and pharmaceutical industries[3]. This guide will explore the core aspects of the relationship between these two isomeric compounds.

Physicochemical Properties

A comparative summary of the key physicochemical properties of longifolene and this compound is presented in Table 1. Both compounds share the same molecular formula and weight but differ in their structural arrangement, leading to distinct physical and spectroscopic properties.

PropertyLongifoleneThis compound
Molecular Formula C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol 204.35 g/mol
CAS Number 475-20-71135-66-6
Appearance Colorless to yellow oily liquidColorless to pale yellow clear liquid
Boiling Point 254-256 °C255-257 °C
Density ~0.928 g/cm³ at 25 °C~0.926-0.932 g/mL at 25 °C
Refractive Index ~1.504 at 20 °C~1.495-1.501 at 20 °C
Optical Rotation +42.73° (for the enantiomer from pines)Varies depending on the enantiomer

The Isomerization of Longifolene to this compound

The conversion of longifolene to its more thermodynamically stable isomer, this compound, is a classic example of a Wagner-Meerwein rearrangement, a type of carbocation rearrangement. This reaction is typically facilitated by acid catalysis.

Reaction Mechanism

The generally accepted mechanism involves the protonation of the exocyclic double bond of longifolene to form a tertiary carbocation. This is followed by a series of skeletal rearrangements, including 1,2-hydride and 1,2-alkyl shifts, which ultimately lead to the formation of the more stable trisubstituted double bond in the this compound structure.

G Longifolene Longifolene Carbocation_Intermediate Tertiary Carbocation Intermediate Longifolene->Carbocation_Intermediate Protonation (H+) Rearrangement Wagner-Meerwein Rearrangement (1,2-shifts) Carbocation_Intermediate->Rearrangement This compound This compound Rearrangement->this compound Deprotonation (-H+)

Figure 1: Acid-catalyzed isomerization of longifolene to this compound.
Experimental Protocols

A variety of acid catalysts have been employed for the isomerization of longifolene. Below are detailed methodologies for two common approaches.

Protocol 1: Isomerization using a Solid Acid Catalyst (Nanocrystalline Sulfated Zirconia)

This method offers an environmentally friendly, single-step, and solvent-free approach with high conversion and selectivity[3].

  • Materials:

    • Longifolene (2 g)

    • Nanocrystalline sulfated zirconia catalyst (0.2 g, pre-activated at 450°C for 2 hours)

  • Apparatus:

    • Two-necked round-bottom flask

    • Oil bath with temperature controller

    • Magnetic stirrer

    • Condenser

    • Gas chromatograph (GC) for analysis

  • Procedure:

    • Place the longifolene into the two-necked round-bottom flask.

    • Equip the flask with a magnetic stirrer and a condenser.

    • Immerse the flask in an oil bath and slowly raise the temperature to 180°C.

    • Add the pre-activated nanocrystalline sulfated zirconia catalyst to the reactant.

    • Maintain the reaction at 180°C with continuous stirring.

    • Periodically withdraw aliquots of the reaction mixture (e.g., every 30 minutes) for analysis by GC to monitor the conversion of longifolene to this compound.

    • Upon completion (typically >90% conversion within 2 hours), cool the reaction mixture to room temperature.

    • Separate the catalyst from the product by filtration. The catalyst can be washed, dried, and calcined for reuse.

    • The resulting liquid is highly pure this compound.

Protocol 2: Isomerization using an Ion-Exchange Resin

This protocol utilizes a commercially available cation-exchange resin as the catalyst.

  • Materials:

    • Longifolene (e.g., 5 kg, 85% concentration)

    • Glacial acetic acid (e.g., 2 kg)

    • D113 macroporous cation-exchange resin (e.g., 250 g)

  • Apparatus:

    • Reactor equipped with temperature control

    • Filtration system

    • Distillation and rectification columns

  • Procedure:

    • Charge the reactor with longifolene, glacial acetic acid, and the D113 cation-exchange resin.

    • Control the reactor temperature at 50°C and allow the reaction to proceed for 8 hours.

    • After the reaction, cool the mixture to below 40°C.

    • Filter the mixture to recover the cation-exchange resin, which can be reused.

    • Reclaim the glacial acetic acid via distillation.

    • Purify the resulting product by rectification to obtain the final this compound product.

G cluster_0 Isomerization Reaction cluster_1 Workup and Purification Longifolene Longifolene Reaction Mixture Reaction Mixture Longifolene->Reaction Mixture + Acid Catalyst + Heat Filtration Filtration Reaction Mixture->Filtration Cooling Catalyst Recovery Catalyst Recovery Filtration->Catalyst Recovery Product Mixture Product Mixture Filtration->Product Mixture Distillation/Rectification Distillation/Rectification Product Mixture->Distillation/Rectification This compound This compound Distillation/Rectification->this compound

Figure 2: General experimental workflow for this compound synthesis.

Comparative Biological Activities

While structurally similar, longifolene and this compound, along with their derivatives, exhibit distinct biological profiles. A summary of their reported activities is presented in Table 2.

Biological ActivityLongifoleneThis compound/Derivatives
Cytotoxic/Anticancer Possesses cytotoxic potential against prostate (DU-145) and oral (SCC-29B) cancer cell lines[4][5].Isolongifolenone derivatives show potent anticancer activity, inducing apoptosis via the p53/mTOR/autophagy and CDK2/p53 signaling pathways[6][7][8].
Antifungal Shows little to no antifungal activity[6].Derivatives like isolongifolic acid demonstrate strong antifungal activity[6].
Anti-inflammatory Exhibits anti-inflammatory effects by decreasing levels of IL-4 and IL-13[9].Shows anti-inflammatory properties.
Neuroprotective Not well-documented.Attenuates oxidative stress, mitochondrial dysfunction, and apoptosis through the PI3K/Akt/GSK-3β signaling pathway[2].
Hepatoprotective Not well-documented.Alleviates liver ischemia/reperfusion injury by regulating the AMPK-PGC1α signaling pathway.
Other Can be used as an antibacterial agent.Used as a natural insecticide.

Signaling Pathways

The mechanisms of action for the biological activities of longifolene and this compound are still under investigation. However, some key signaling pathways have been identified, particularly for this compound and its derivatives.

This compound and Neuroprotection: The PI3K/Akt/GSK-3β Pathway

This compound has been shown to exert neuroprotective effects by modulating the PI3K/Akt/GSK-3β signaling pathway[2]. This pathway is crucial for cell survival and proliferation. In the context of neurodegeneration, the inhibition of this pathway can lead to apoptosis. This compound appears to activate this pathway, thereby promoting neuronal survival.

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Figure 3: Neuroprotective signaling pathway of this compound.
Isolongifolenone Derivatives and Anticancer Activity

Derivatives of isolongifolenone have demonstrated significant anticancer properties by inducing apoptosis and autophagy in cancer cells. These effects are mediated through the p53/mTOR/autophagy and CDK2/p53 signaling pathways[6][7][8].

G Isolongifolenone_Derivatives Isolongifolenone_Derivatives p53 p53 Isolongifolenone_Derivatives->p53 Activates CDK2 CDK2 Isolongifolenone_Derivatives->CDK2 Down-regulates mTOR mTOR p53->mTOR Inhibits Apoptosis Apoptosis p53->Apoptosis Induces Autophagy Autophagy mTOR->Autophagy Inhibits CDK2->Apoptosis Inhibits

Figure 4: Anticancer signaling pathways of isolongifolenone derivatives.
Longifolene's Biological Activity Pathways

The specific signaling pathways underlying the cytotoxic and anti-inflammatory activities of longifolene are not yet well-elucidated. While some terpenes found in essential oils are known to modulate inflammatory pathways such as NF-κB and MAPK, direct evidence for longifolene's interaction with these pathways is currently lacking in the reviewed literature. Further research is needed to delineate the precise molecular mechanisms of longifolene's biological effects.

Conclusion

This compound, a readily accessible isomer of the natural product longifolene, presents a distinct and, in some cases, more potent biological profile. The acid-catalyzed isomerization provides a straightforward method for its synthesis, enabling further investigation into its therapeutic potential. While the signaling pathways for some of this compound's activities are beginning to be understood, particularly its neuroprotective and the anticancer effects of its derivatives, the molecular mechanisms of longifolene remain an area ripe for further exploration. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key chemical and biological distinctions between these two fascinating sesquiterpenes and paving the way for future drug discovery and development efforts.

References

The Olfactory Landscape of Isolongifolene and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene (B72527), a tricyclic sesquiterpene hydrocarbon, is a key precursor in the synthesis of a variety of fragrance ingredients. Derived from the acid-catalyzed isomerization of longifolene, a constituent of Indian turpentine (B1165885) oil, this compound itself possesses a characteristic woody and ambery odor.[1] However, its true value in the fragrance industry lies in its derivatives, which span a wide range of olfactory profiles, from potent woody and amber notes to complex musky and spicy accords. This technical guide provides an in-depth exploration of the olfactory properties of this compound and its key derivatives, including available data on their odor profiles, and outlines the standard experimental protocols used for their sensory evaluation.

Olfactory Properties of this compound and its Derivatives

The odor profile of this compound and its derivatives is predominantly characterized by woody notes. Chemical modifications to the this compound skeleton, such as oxidation to ketones or conversion to ethers and esters, can significantly alter and enhance its olfactory properties, leading to a diverse array of commercially valuable fragrance materials.

Data Presentation: Odor Profiles

The following table summarizes the reported olfactory characteristics of this compound and several of its important derivatives. It is important to note that specific quantitative data, such as odor detection thresholds, are not widely available in publicly accessible literature for many of these compounds. The "Odor Value," as mentioned by Givaudan for Isolongifolanone, is a proprietary measure combining the Odor Detection Threshold and Vapor Pressure.[2]

Compound NameChemical StructureCAS NumberReported Odor Profile
This compound 1135-66-6Woody, amber, incense.[1]
Isolongifolanone (Piconia)23787-90-8Fresh woody note, dry, diffusive with a rich amber quality; aspects of patchouli and vetiver oils.[2]
Formoxymethyl this compound (Amborate)59056-70-1Woody, amber, cedar, vetiver, with clary sage and dry notes. Medium odor strength with a substantivity of 208 hours on a smelling strip.[3]
12-nor-Alloisolongifolan-11-one Not AvailableRich, earthy, and amber-like.[4]
Isolongifolenyl Acetate Not AvailableWoody with vetiver-like nuances.

Experimental Protocols for Olfactory Evaluation

The sensory assessment of fragrance ingredients is a critical component of their development and quality control. Standardized methodologies are employed to ensure the reliability and reproducibility of olfactory data. While specific protocols for each derivative are often proprietary, the following sections detail the general experimental workflows for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O), which are standard practices in the fragrance industry.

Sensory Panel Evaluation

Sensory panels, composed of trained assessors, are used to qualitatively and quantitatively describe the odor of a substance.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to discriminate and describe different odors. They undergo extensive training to recognize and rate the intensity of various scent attributes.

  • Sample Preparation: The fragrance material is typically diluted in an odorless solvent, such as ethanol (B145695) or diethyl phthalate, to a concentration suitable for evaluation.

  • Evaluation Procedure:

    • A measured amount of the diluted sample is applied to a smelling strip (blotter).

    • Panelists evaluate the odor at different time intervals (top, middle, and base notes) to assess the evolution of the fragrance over time.

    • Odor characteristics are described using a standardized vocabulary.

    • The intensity of each attribute is rated on a defined scale (e.g., a 5- or 7-point scale).

  • Data Analysis: The data from all panelists are statistically analyzed to generate a comprehensive odor profile and to assess the variability in perception.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Panelist Screening & Training BlotterApp Application to Smelling Strip Panelist->BlotterApp SamplePrep Sample Preparation (Dilution) SamplePrep->BlotterApp TimeEval Evaluation over Time (Top, Middle, Base) BlotterApp->TimeEval OdorDesc Odor Description TimeEval->OdorDesc IntensityRate Intensity Rating OdorDesc->IntensityRate DataAnalysis Statistical Analysis IntensityRate->DataAnalysis OdorProfile Comprehensive Odor Profile DataAnalysis->OdorProfile

Sensory Panel Evaluation Workflow
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.[5]

Methodology:

  • Sample Injection: A diluted sample of the fragrance material is injected into the gas chromatograph.

  • Chromatographic Separation: The individual components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification.

  • Olfactory Detection: The second stream is directed to a sniffing port where a trained assessor inhales the effluent and describes the odor of each eluting compound. The timing of the odor perception is correlated with the peaks on the chromatogram.

  • Data Integration: The data from the chemical detector and the olfactory assessment are combined to create an "aromagram," which provides information on the chemical identity, quantity, and odor character of the volatile components.

GCO_Workflow cluster_instrument Instrumentation cluster_data Data Acquisition & Analysis Sample Fragrance Sample Injector GC Injector Sample->Injector GC_Column GC Column (Separation) Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter Detector Chemical Detector (FID/MS) Splitter->Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Chromatogram Chromatogram (Chemical Data) Detector->Chromatogram Panelist Trained Assessor Sniffing_Port->Panelist Olfactogram Olfactogram (Sensory Data) Panelist->Olfactogram Aromagram Integrated Aromagram Chromatogram->Aromagram Olfactogram->Aromagram

Gas Chromatography-Olfactometry Workflow

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound and its derivatives have not yet been definitively identified in published research, the general mechanism of olfactory signal transduction is well-established. Sesquiterpenes, as a class of compounds, are known to interact with a range of ORs.

Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor, which activates a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific odor.

Olfactory_Signaling_Pathway cluster_reception Odorant Reception cluster_transduction Signal Transduction Cascade cluster_transmission Signal Transmission Odorant This compound Derivative (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-protein (Gαolf) Activation OR->G_Protein Activates AC Adenylyl Cyclase Activation G_Protein->AC Activates cAMP cAMP Production AC->cAMP Catalyzes CNG_Channel CNG Channel Opening cAMP->CNG_Channel Opens Ion_Influx Cation Influx (Na+, Ca2+) CNG_Channel->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Olfactory_Bulb Transmission to Olfactory Bulb Action_Potential->Olfactory_Bulb Brain_Perception Odor Perception in Brain Olfactory_Bulb->Brain_Perception

References

Preliminary Biological Screening of Isolongifolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a natural product that has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Biological Activities of this compound and Its Derivatives

Preliminary screenings have revealed that this compound and its synthetic derivatives possess a range of promising biological activities. The following sections summarize the quantitative data associated with these activities.

Anticancer Activity

Several derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most active compounds are presented in Table 1. Notably, the caprolactam derivative E10 and the pyrazole (B372694) derivative 3b have shown significant promise.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
E10 0.321.361.39[1]
3b Strongest antiproliferative ability--
Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its analogs has been investigated using various in vivo and in vitro models. Quantitative data from these studies are summarized in Table 2.

Table 2: Anti-inflammatory Activity of this compound and Related Sesquiterpenes

Compound/ExtractAssayModelKey FindingsReference
This compound DerivativeCarrageenan-induced paw edemaRatDose-dependent reduction in paw volume
Essential Oil containing this compoundLPS-stimulated macrophagesIn vitroInhibition of nitric oxide production
Antimicrobial Activity

Derivatives of this compound have been shown to exhibit inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of an this compound Derivative (ω-aminomethyl longifolene)

MicroorganismMIC (mg/L)
Staphylococcus aureus1.95
Bacillus subtilis1.95
Escherichia coli7.81
Klebsiella pneumoniae3.91
Candida albicans3.91
Candida tropicalis1.95
Aspergillus niger15.63
Insecticidal Activity

This compound and its derivatives have been evaluated for their insecticidal properties against various pests. The lethal concentration (LC50) is a common measure of this activity.

Table 4: Insecticidal Activity of this compound and its Derivatives

CompoundTarget PestAssayLC50/LD50Reference
IsolongifolenoneAedes aegyptiBiting deterrenceMore effective than DEET[2]
IsolongifolenoneAnopheles stephensiBiting deterrenceMore effective than DEET[2]
IsolongifolenoneIxodes scapularisRepellencyAs effective as DEET[2]
IsolongifolenoneAmblyomma americanumRepellencyAs effective as DEET[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary biological screening of this compound and its derivatives.

Anticancer Activity Assays
  • Cell Lines: Human breast cancer (MCF-7), human liver cancer (HepG2), and human lung cancer (A549) cell lines are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[3][4]

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) staining is commonly used.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Autophagy is a cellular degradation process that can be modulated by anticancer compounds.

  • Western Blot Analysis:

    • Treat cells with the test compound.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against autophagy markers such as LC3-I/II and p62.

    • Incubate with a secondary antibody and visualize the protein bands. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Anti-inflammatory Activity Assays

This is a widely used in vivo model for screening acute anti-inflammatory activity.

  • Procedure:

    • Administer the test compound (e.g., this compound derivative) to rats orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

    • Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[5][6]

    • The percentage of inhibition of edema is calculated as: ((Vc - Vt) / Vc) x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[7]

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Procedure:

    • Prepare a reaction mixture containing the test compound and a solution of bovine serum albumin (BSA).

    • Induce denaturation by heating the mixture.

    • Measure the turbidity of the solution spectrophotometrically.

    • The percentage of inhibition of denaturation is calculated.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Insecticidal Bioassays

This assay evaluates the toxicity of a compound upon direct contact with the insect.

  • Procedure:

    • Dissolve the test compound in a suitable solvent (e.g., acetone).

    • Apply a small, defined volume of the solution to the dorsal thorax of the test insect (e.g., Plutella xylostella larvae).[11]

    • Place the treated insects in a controlled environment with access to food.

    • Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

    • Calculate the LD50 (median lethal dose) from the dose-response data.

This assay assesses the toxicity of a compound in its vapor phase.

  • Procedure:

    • Impregnate a filter paper with a known amount of the test compound.

    • Place the filter paper in a sealed container with the test insects.

    • Ensure proper ventilation within the container.

    • Record mortality at specified time intervals.

    • Calculate the LC50 (median lethal concentration) from the concentration-response data.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. This section provides a visual representation of some of these key pathways using Graphviz.

Anticancer Mechanisms

The this compound derivative E10 has been shown to induce cancer cell death through the modulation of the p53/mTOR/autophagy pathway.[1]

p53_mTOR_Autophagy_Pathway Isolongifolene_E10 This compound Derivative (E10) p53 p53 Isolongifolene_E10->p53 Upregulates Caspase7 Cleaved Caspase-7 Isolongifolene_E10->Caspase7 Upregulates AMPK AMPK p53->AMPK Activates Bcl2 Bcl-2 p53->Bcl2 Downregulates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Induces Bcl2->Apoptosis Inhibits Caspase7->Apoptosis Induces

Caption: p53/mTOR/Autophagy pathway induced by this compound derivative E10.

The this compound derivative 3b has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

CDK2_Inhibition_Pathway Isolongifolene_3b This compound Derivative (3b) CDK2 CDK2 Isolongifolene_3b->CDK2 Downregulates p53_CDK2 p53 Isolongifolene_3b->p53_CDK2 Increases Bax Bax Isolongifolene_3b->Bax Increases Bcl2_CDK2 Bcl-2 Isolongifolene_3b->Bcl2_CDK2 Decreases Caspase3 Caspase-3 Isolongifolene_3b->Caspase3 Activates CellCycle Cell Cycle Progression (G1/S Phase) CDK2->CellCycle Promotes Apoptosis_CDK2 Apoptosis p53_CDK2->Apoptosis_CDK2 Induces Bax->Apoptosis_CDK2 Induces Bcl2_CDK2->Apoptosis_CDK2 Inhibits Caspase3->Apoptosis_CDK2 Induces

Caption: CDK2 inhibition pathway by this compound derivative 3b.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key experimental procedures.

Anticancer_Screening_Workflow Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with This compound Derivative Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Autophagy_Assay Autophagy Assay (Western Blot) Treatment->Autophagy_Assay Data_Analysis Data Analysis (IC50, etc.) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: General workflow for in vitro anticancer screening.

Anti_inflammatory_Screening_Workflow Start Start: Animal Model (Rat) Acclimatization Acclimatization Start->Acclimatization Compound_Admin Compound Administration Acclimatization->Compound_Admin Inflammation_Induction Inflammation Induction (Carrageenan) Compound_Admin->Inflammation_Induction Paw_Measurement Paw Volume Measurement Inflammation_Induction->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis End End: Anti-inflammatory Effect Data_Analysis->End

Caption: General workflow for in vivo anti-inflammatory screening.

Conclusion

The preliminary biological screening of this compound and its derivatives has revealed a spectrum of promising pharmacological activities. The potent anticancer effects of specific derivatives, coupled with their anti-inflammatory, antimicrobial, and insecticidal properties, underscore the potential of this natural product scaffold in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound-based compounds is warranted to fully explore their therapeutic potential.

References

Isolongifolene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of isolongifolene (B72527), a tricyclic sesquiterpene of significant interest in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities.

Core Compound Information

CAS Number: 1135-66-6[1][2][3][4]

Molecular Formula: C₁₅H₂₄[1][2][4]

Molecular Weight: 204.35 g/mol [1][2][3][4]

Chemical Names and Synonyms:

  • IUPAC Name: (1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.0¹,⁶]undec-5-ene[4]

  • Systematic Name: 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-[1][2]

  • Common Synonyms: (-)-Isolongifolene[1][3]

Molecular Structure: this compound is a tricyclic sesquiterpene hydrocarbon. It is an isomeric product of longifolene (B8805489), which is a common constituent of pine resin.[5] The rearrangement of longifolene leads to the formation of the distinct carbon skeleton of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueConditions
Boiling Point 255-256 °C
Density 0.930 g/mLat 20 °C
Refractive Index 1.499at 20 °C
Flash Point 216.00 °F (102.22 °C)TCC
Specific Gravity 0.9260 to 0.9320at 25.00 °C
Water Solubility 59.998 µg/Lat 25 °C
Vapor Pressure 5.49 Paat 25 °C

(Data sourced from references[1][6])

Synthesis and Experimental Protocols

This compound is primarily synthesized through the acid-catalyzed isomerization of longifolene. Various catalytic systems have been developed to optimize this rearrangement, with a focus on improving yield, selectivity, and environmental friendliness.

This protocol describes a green catalytic process for preparing this compound from longifolene using a reusable solid acid catalyst, such as nano-crystalline sulfated zirconia.[5][7]

Objective: To achieve high conversion of longifolene to this compound with high selectivity in a solvent-free system.

Materials:

  • Longifolene (reactant)

  • Nano-crystalline sulfated zirconia (solid super acid catalyst)[7]

  • Stirred batch reactor

  • Gas chromatograph (GC) for analysis

Methodology:

  • Catalyst Activation: The sulfated zirconia catalyst is activated prior to use by calcination in air at 550°C for 4-8 hours.[7]

  • Reaction Setup: The stirred batch reactor is charged with longifolene and the activated catalyst. The typical reactant-to-catalyst ratio is maintained in the range of 2-10 weight percent.[7]

  • Reaction Conditions: The reaction is conducted in a solvent-free medium.[7][8] The temperature is raised to the desired point (e.g., 150°C to 200°C) and maintained for a period ranging from 30 minutes to 6 hours.[7]

  • Monitoring and Analysis: The progress of the reaction is monitored by taking samples at different time intervals and analyzing them by Gas Chromatography (GC) to determine the percent conversion of longifolene and the selectivity for this compound.[7]

  • Product Separation: Upon completion, the solid catalyst is separated from the liquid product mixture by simple filtration.[7] The resulting product is primarily this compound.

  • Catalyst Recycling: The recovered catalyst is washed to remove any adhering organic material, dried at 110°C for 2-4 hours, and then calcined again at 550°C to regenerate it for future use.[7]

Expected Outcome: This single-step, solvent-free process can achieve 90-95% conversion of longifolene with approximately 100% selectivity for this compound.[5][8]

The following diagram illustrates the workflow for the catalytic conversion of longifolene to this compound.

G reactant Longifolene reactor Stirred Batch Reactor (Solvent-Free, 150-200°C) reactant->reactor catalyst Solid Acid Catalyst (e.g., Sulfated Zirconia) catalyst->reactor separation Filtration reactor->separation Reaction Mixture product This compound separation->product Liquid Product recycle Catalyst Regeneration (Wash, Dry, Calcine) separation->recycle Solid Catalyst recycle->catalyst Reuse

Caption: Workflow for the synthesis of this compound via catalytic isomerization.

Biological Activity and Research Applications

This compound and its derivatives have garnered significant attention for their diverse biological activities and potential therapeutic applications.

  • Fragrance and Agrochemicals: this compound itself is widely used in the fragrance industry for its woody and amber notes.[1] It has also been explored as a natural insecticide and pesticide.[1] The global market for this compound is growing, driven by demand in fragrances, pharmaceuticals, and agrochemicals.[9]

  • Repellent Activity: Isolongifolenone, an oxidized derivative of this compound, has demonstrated significant repellent activity against disease vectors such as ticks and mosquitoes, with efficacy comparable to the synthetic repellent DEET.[10]

  • Antimicrobial and Anti-inflammatory Properties: Research indicates that this compound possesses antimicrobial and anti-inflammatory properties, making it a candidate for development into new therapeutic agents.[9]

  • Anticancer Potential: Derivatives of this compound have shown promise in oncology research. For instance, certain isolongifolenone-based caprolactam derivatives have been found to inhibit the proliferation of cultured cancer cells, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.[11][12] One such derivative was shown to induce apoptosis in cancer cells.[11]

A derivative of isolongifolenone has been shown to induce autophagy-associated cell apoptosis in MCF-7 cancer cells through the p53/mTOR/autophagy pathway.[11] The diagram below illustrates this proposed mechanism of action.

G cluster_cell MCF-7 Cancer Cell drug Isolongifolenone Derivative (E10) ros Increased Intracellular ROS drug->ros p53 p53 ros->p53 activates mtor mTOR p53->mtor inhibits autophagy Autophagy p53->autophagy activates mtor->autophagy inhibits apoptosis Apoptosis (Cell Death) autophagy->apoptosis induces

Caption: Proposed p53/mTOR signaling pathway for this compound derivative-induced apoptosis.

This guide provides a foundational understanding of this compound for the scientific community. Its versatile chemical nature and promising biological activities suggest that it will continue to be a valuable molecule in both academic research and industrial development.

References

Isolongifolene: A Technical Guide to its Thermal Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene (B72527), a tricyclic sesquiterpene hydrocarbon, is a significant component in the fragrance and pharmaceutical industries.[1] A comprehensive understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and efficacy, particularly in applications involving heat processing or long-term storage at elevated temperatures. This technical guide provides an in-depth overview of the current, albeit limited, knowledge regarding the thermal properties of this compound. Due to a notable absence of specific studies on its thermal decomposition, this document also presents detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to facilitate future research in this area. Furthermore, insights into potential degradation pathways are drawn from studies on structurally related terpenes.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

PropertyValueReference
Molecular Formula C₁₅H₂₄[2]
Molecular Weight 204.35 g/mol [2]
Boiling Point 254-256 °C[3]
Density 0.928 g/cm³[3]

Thermal Stability Analysis: Current Knowledge

A study on the thermal degradation of camphene (B42988), a bicyclic monoterpene, in the presence of air at 120°C revealed the formation of various oxidative degradation products.[4] The degradation pathways observed included dehydrogenation, epoxidation, double bond cleavage, allylic oxidation, and molecular rearrangements.[4] Given the structural similarities, it is plausible that this compound could undergo similar oxidative degradation processes when subjected to elevated temperatures in the presence of air. The tricyclic structure of this compound may offer different levels of stability compared to bicyclic terpenes, a hypothesis that warrants experimental verification.

Recommended Experimental Protocols for Thermal Analysis

To address the gap in knowledge, the following detailed experimental protocols are recommended for characterizing the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and quantifying mass loss during thermal events.

Objective: To determine the thermal stability and decomposition temperatures of this compound.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen or air, with a constant flow rate of 20-50 mL/min. Running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere is recommended to understand the degradation mechanism.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.

    • Identify the temperatures at which 5%, 10%, and 50% weight loss occurs (T5%, T10%, T50%).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Sample This compound Sample Weigh Weigh 5-10 mg Sample->Weigh Pan Place in TGA Pan Weigh->Pan TGA TGA Instrument Pan->TGA Atmosphere Set Atmosphere (N2 or Air) TGA->Atmosphere TempProg Temperature Program (30-600°C at 10°C/min) Atmosphere->TempProg Plot Plot Weight Loss vs. Temp TempProg->Plot Determine Determine Tonset, T5%, T10%, T50% Plot->Determine DTG Analyze DTG Curve Plot->DTG

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these events.

Objective: To identify and characterize thermal transitions of this compound.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

  • Atmosphere: High-purity nitrogen, with a constant flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

    • Ramp the temperature to a point above the boiling point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions to observe any changes in the thermal behavior after the initial heating and cooling cycle.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic and exothermic peaks corresponding to thermal transitions.

    • Determine the onset temperature, peak temperature, and enthalpy of any observed transitions (e.g., melting).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Sample This compound Sample Weigh Weigh 2-5 mg Sample->Weigh Pan Seal in DSC Pan Weigh->Pan DSC DSC Instrument Pan->DSC Atmosphere Set N2 Atmosphere DSC->Atmosphere TempProg Heating/Cooling Cycles Atmosphere->TempProg Plot Plot Heat Flow vs. Temp TempProg->Plot Identify Identify Thermal Transitions Plot->Identify Enthalpy Calculate Enthalpy Changes Identify->Enthalpy

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the thermal degradation products of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A range of temperatures should be investigated, starting from the onset of decomposition determined by TGA (e.g., 300 °C, 400 °C, 500 °C, and 600 °C).

    • Pyrolysis Time: 10-20 seconds.

    • Atmosphere: Helium.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium, at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectra of the individual peaks with a mass spectral library (e.g., NIST) to identify the degradation products.

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing Sample This compound Sample Load Load into Pyrolysis Cup Sample->Load Pyrolyzer Pyrolysis Unit Load->Pyrolyzer Pyrolysis Pyrolysis at Set Temp Pyrolyzer->Pyrolysis GCMS GC-MS System Separation GC Separation GCMS->Separation Pyrolysis->GCMS Detection MS Detection Separation->Detection TIC Analyze Total Ion Chromatogram Detection->TIC MS_Spectra Analyze Mass Spectra TIC->MS_Spectra Library_Search NIST Library Search MS_Spectra->Library_Search Identify Identify Degradation Products Library_Search->Identify

Caption: Workflow for Pyrolysis-GC-MS Analysis of this compound.

Conclusion and Future Outlook

The thermal stability and degradation profile of this compound remain a critical yet under-researched area. While its basic physicochemical properties are documented, a comprehensive understanding of its behavior at elevated temperatures is lacking. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a standardized approach for researchers to systematically investigate these properties. The insights from the thermal degradation of camphene suggest that this compound is likely to undergo complex oxidative degradation reactions. Future studies should focus on executing these protocols to generate robust data, which will be invaluable for the formulation, processing, and storage of products containing this compound in the pharmaceutical and fragrance industries. Elucidating the degradation pathways will enable the development of strategies to mitigate degradation and ensure product stability and safety.

References

Methodological & Application

Synthesis of Isolongifolene from Longifolene Using Solid Acid Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene (B72527), a crucial sesquiterpene hydrocarbon, is a highly sought-after isomer of longifolene (B8805489), valued for its unique woody and amber notes in the fragrance and perfumery industries. Traditional synthesis methods often rely on corrosive and environmentally challenging liquid acids. This document details the application of various solid acid catalysts for the efficient, eco-friendly, and highly selective isomerization of longifolene to this compound. The use of solid acids simplifies product separation, enhances catalyst reusability, and promotes green chemistry principles. This protocol provides a comprehensive overview of different catalytic systems, their performance metrics, and detailed experimental procedures.

Introduction

Longifolene, a naturally abundant tricyclic sesquiterpene found in the essential oil of certain pine species, serves as a key precursor for the synthesis of this compound. The acid-catalyzed rearrangement of longifolene yields this compound, a valuable ingredient in fragrance formulations.[1][2][3] Conventional methods employing mineral acids like sulfuric acid and acetic acid are effective but suffer from drawbacks such as reactor corrosion, difficulty in catalyst separation, and the generation of acidic waste streams.[3][4]

Solid acid catalysts have emerged as a superior alternative, offering high conversion rates and selectivities in a more sustainable manner.[2][3] These catalysts, including clays, zeolites, sulfated metal oxides, and functionalized silica, provide a heterogeneous reaction system that simplifies downstream processing and allows for catalyst recycling.[1][4][5] This document outlines protocols for the synthesis of this compound using various solid acid catalysts, presenting comparative data to aid in catalyst selection and process optimization.

Data Presentation: Catalyst Performance in Longifolene Isomerization

The following table summarizes the performance of different solid acid catalysts in the isomerization of longifolene to this compound.

CatalystReaction Temperature (°C)Reaction TimeConversion of Longifolene (%)Selectivity for this compound (%)Reference
Montmorillonite (B579905) Clay K10120Not Specified>90100[1][4]
Nano-crystalline Sulfated Zirconia120 - 2000.5 - 6 h>90100[4][6]
Silica Functionalized with Propylsulfonic Acid (SFS)18040 min~100~100[5]
Amberlyst-159536 h95Not Specified[4]
Indion 140 (Ion Exchange Resin)80 - 9025 hNot SpecifiedNot Specified[1]
Al- and Zr-pillared clays180Not Specified>70Not Specified[1]

Experimental Protocols

Protocol 1: Isomerization of Longifolene using Nano-crystalline Sulfated Zirconia

This protocol is based on the use of a highly active and selective solid superacid catalyst.

Materials:

  • Longifolene (C15H24)

  • Nano-crystalline sulfated zirconia catalyst

  • Acetone (for catalyst washing)

  • Round bottom flask (50 mL)

  • Condenser

  • Magnetic stirrer

  • Oil bath with temperature controller

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Activate the nano-crystalline sulfated zirconia catalyst by heating at 450°C for 4 hours in a furnace.[4] Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup: To a 50 mL round bottom flask, add longifolene (e.g., 2 g) and the activated catalyst (e.g., 0.2 g). The recommended reactant-to-catalyst ratio is between 2 and 10 by weight.[4]

  • Reaction Conditions: The reaction is performed under solvent-free conditions.[4]

  • Assembly: Fit the flask with a condenser and place it in an oil bath on a magnetic stirrer.

  • Reaction Execution: Begin stirring and heat the reaction mixture to the desired temperature (typically between 120°C and 200°C).[4]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., every 30 minutes) and analyzing them by Gas Chromatography (GC).

  • Work-up and Analysis: Upon completion, cool the reaction mixture to room temperature. Separate the catalyst by filtration. The liquid product can be analyzed directly by GC to determine the conversion of longifolene and the selectivity for this compound.

  • Catalyst Regeneration: The recovered catalyst can be washed with acetone, dried, and reactivated at 450°C for 2 hours for reuse.[6]

Protocol 2: Isomerization of Longifolene using Montmorillonite Clay K10

This protocol utilizes a commercially available and cost-effective clay catalyst.

Materials:

  • Longifolene

  • Montmorillonite clay K10

  • Round bottom flask

  • Heating mantle with stirrer

  • Condenser

Procedure:

  • Catalyst Preparation: Montmorillonite clay K10 can typically be used as received or activated by heating to remove adsorbed water.

  • Reaction Setup: In a round bottom flask, charge longifolene and montmorillonite clay K10.

  • Reaction Conditions: Heat the mixture to 120°C with continuous stirring.[1][4]

  • Monitoring and Work-up: The reaction progress can be monitored by GC analysis of withdrawn samples. After the reaction is complete, the catalyst is removed by filtration to yield the crude this compound.

Mandatory Visualization

Experimental Workflow for Solid Acid-Catalyzed Isomerization of Longifolene

experimental_workflow start Start catalyst_prep Catalyst Preparation (Activation/Drying) start->catalyst_prep reaction_setup Reaction Setup (Longifolene + Catalyst) catalyst_prep->reaction_setup reaction Isomerization Reaction (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (GC Analysis) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling & Filtration) monitoring->workup Complete product This compound (Product) workup->product catalyst_regen Catalyst Regeneration workup->catalyst_regen catalyst_regen->catalyst_prep mechanism longifolene Longifolene protonation Protonation by Solid Acid Catalyst (H+) longifolene->protonation carbocation1 Initial Carbocation protonation->carbocation1 rearrangement Wagner-Meerwein Rearrangement carbocation1->rearrangement carbocation2 Rearranged Carbocation rearrangement->carbocation2 deprotonation Deprotonation carbocation2->deprotonation This compound This compound deprotonation->this compound

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Isolongifolene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isolongifolene (CAS No: 1135-66-6) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1] As a key isomer of longifolene, it is extensively utilized in the perfumery and fragrance industry due to its characteristic woody and floral aroma.[2] Accurate and reliable quantification of this compound is crucial for quality control in raw materials and finished products. Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive method for separating this compound from complex matrices and providing definitive identification and quantification.[3] This application note details a comprehensive protocol for the analysis of this compound using GC-MS.

Principle The GC-MS technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample is first vaporized and injected into the GC column. Components of the mixture are separated based on their volatility and interaction with the column's stationary phase. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer. In the ion source, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. Quantification is achieved by comparing the peak area of the analyte to that of known concentration standards.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetone (B3395972) or Hexane (B92381) (GC grade or higher).[2][4]

  • Standards: this compound analytical standard (≥95% purity).

  • Apparatus: 1.5 mL glass autosampler vials with caps, volumetric flasks, micropipettes, 0.45 µm syringe filters.[4][5]

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards at concentrations such as 1, 5, 10, 25, and 50 µg/mL.

3. Sample Preparation The sample preparation method should be adapted based on the matrix.

  • For Liquid Samples (e.g., Essential Oils, Fragrance Formulations):

    • Accurately weigh the sample and dissolve it in hexane or acetone to achieve an estimated this compound concentration within the calibration range (approximately 10 µg/mL is recommended for a 1 µL injection).[2][5]

    • Vortex the solution to ensure homogeneity.

    • Filter the diluted sample through a 0.45 µm syringe filter into a 1.5 mL GC vial.[4]

  • For Solid or Semi-Solid Samples:

    • An appropriate extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte from the matrix.[6][7]

    • The final extract should be dissolved in a GC-compatible solvent and filtered as described above.

4. GC-MS Instrumentation and Conditions The following parameters provide a robust starting point for the analysis and can be optimized as needed.

Parameter Condition
System Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer
Injector Split/Splitless
Injector Temperature 230 °C[2][8]
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)[2][8]
Flow Rate 1.0 mL/min (Constant Flow)
Column WCOT Fused Silica (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][8]
Oven Program Initial temperature 50 °C, hold for 2 min, then ramp at 10 °C/min to 270 °C, and hold for 5 min[2][8]
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C[2][8]
Ionization Mode Electron Impact (EI)[2][8]
Electron Energy 70 eV[2][8]
Acquisition Mode Full Scan
Mass Scan Range m/z 40–400

5. Data Analysis

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time with that of a known standard. Confirm identity by matching the acquired mass spectrum with a reference library (e.g., NIST) or the standard's spectrum. The key fragments for this compound should be present.[2][8]

  • Quantification: Generate a calibration curve by plotting the peak area of the quantification ion (m/z 161) versus the concentration of the prepared standards. Apply linear regression to the curve. Determine the concentration of this compound in the sample by interpolating its peak area on this calibration curve.

Data Presentation

Quantitative data for this compound is summarized below.

Property Value
Compound Name This compound
CAS Number 1135-66-6[1]
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Example Retention Time ~15.63 minutes (Note: This is method-dependent and may vary)[2]
Quantification Ion (m/z) 161 (Base Peak)[1][9]
Qualifier Ions (m/z) 204 (Molecular Ion), 175, 133[1]

Visualization of Experimental Workflow

The logical flow of the this compound analysis protocol, from sample receipt to final reporting, is illustrated in the diagram below.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting Sample Sample Collection (e.g., Essential Oil, Reaction Mixture) Prep Sample Preparation (Dilution / Extraction) Sample->Prep GCMS GC-MS System Injection Prep->GCMS Standard Standard Preparation (Calibration Curve) Standard->GCMS Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection Acquisition Data Acquisition (Chromatogram & Spectra) Detection->Acquisition Processing Data Processing Quant Quantification (vs. Standards) Processing->Quant Ident Identification (Retention Time & Mass Spectrum) Processing->Ident Report Final Report Quant->Report Ident->Report

Caption: Workflow for this compound analysis by GC-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Isolongifolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene, a tricyclic sesquiterpene, is a valuable compound in the fragrance and pharmaceutical industries. Its synthesis or extraction often results in a mixture containing isomers and other impurities. High-performance liquid chromatography (HPLC) is a robust and precise method for the purification of this compound, enabling the isolation of the high-purity compound required for research and development. This document provides a detailed protocol for the preparative HPLC purification of this compound, including sample preparation, chromatographic conditions, and post-purification handling. The presented method is based on a scalable reversed-phase analytical method and established principles of preparative chromatography.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing an effective purification strategy.

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~255 °C
Solubility Insoluble in water; soluble in organic solvents like acetonitrile (B52724), methanol, and hexane.
Polarity Non-polar

HPLC Method Parameters

This method utilizes reversed-phase HPLC, which is well-suited for the separation of non-polar compounds like this compound.[1]

Chromatographic Conditions
ParameterAnalytical ScalePreparative Scale
Column Newcrom R1, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A HPLC-grade Water with 0.1% Phosphoric AcidHPLC-grade Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)
Gradient 80% B to 100% B over 10 minutes85% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min20.0 mL/min
Detection Wavelength 210 nm210 nm
Column Temperature 30°CAmbient
Injection Volume 10 µL1-5 mL

Note: For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used as a substitute for phosphoric acid.[1]

Expected Performance

The following table summarizes the expected quantitative data for the purification of this compound using the preparative HPLC method.

ParameterExpected Value
Retention Time of this compound 12-15 minutes
Purity of Collected Fraction >98%
Recovery Yield >90%

Experimental Protocols

Mobile Phase Preparation
  • To prepare Mobile Phase A, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

  • To prepare Mobile Phase B, use HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum filtration to prevent bubble formation in the HPLC system.

Sample Preparation
  • Prepare a stock solution of the crude this compound mixture at a concentration of 10-20 mg/mL in acetonitrile.

  • Due to the non-polar nature of this compound, ensure it is fully dissolved. Sonication may be used to aid dissolution.[2][3]

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column.[4]

HPLC System Preparation and Equilibration
  • Install the preparative C18 column into the HPLC system.

  • Purge the system with the initial mobile phase composition (85% Acetonitrile / 15% Water with 0.1% Phosphoric Acid) to remove any air from the lines.

  • Equilibrate the column with the initial mobile phase composition at a flow rate of 20.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

This compound Purification
  • Inject 1-5 mL of the prepared sample onto the column. The optimal injection volume will depend on the concentration of the sample and the loading capacity of the column.

  • Run the gradient method as specified in the "Chromatographic Conditions" table.

  • Monitor the chromatogram at 210 nm. This compound is expected to elute between 12 and 15 minutes.

  • Set up the fraction collector to collect the peak corresponding to this compound based on its retention time.

Post-Purification Processing
  • Combine the collected fractions containing pure this compound.

  • Remove the acetonitrile and water from the collected fractions using a rotary evaporator.

  • The purified this compound can be re-dissolved in a suitable solvent for storage or downstream applications.

Purity Analysis
  • To confirm the purity of the collected fractions, inject a small aliquot of the purified sample into an analytical HPLC system using the analytical scale method parameters.

  • The resulting chromatogram should show a single major peak, confirming the high purity of the this compound.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation SolventEvap Solvent Evaporation Fractionation->SolventEvap PurityAnalysis Purity Analysis SolventEvap->PurityAnalysis

Caption: Experimental workflow for the HPLC purification of this compound.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the successful purification of this compound using preparative high-performance liquid chromatography. By following these detailed steps, researchers, scientists, and drug development professionals can achieve high-purity this compound suitable for a wide range of applications. Adherence to proper sample preparation and HPLC system operation is critical for obtaining optimal results.

References

Application Notes and Protocols: Isolongifolene in the Fragrance and Perfumery Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene (B72527) is a tricyclic sesquiterpene that serves as a foundational material in the fragrance and perfumery industry.[1] Renowned for its distinctive woody, amber, and pine-like aroma, it is a key ingredient in a variety of scented products, from fine fragrances to household cleaners.[2][3] Its value lies in its long-lasting scent and fixative properties, which provide depth, warmth, and stability to perfume compositions.[4] this compound is often derived from the catalytic isomerization of longifolene (B8805489), a component of pine resin.[1][5] This document provides detailed application notes and protocols for the use and evaluation of this compound and its derivatives in fragrance applications.

Physicochemical and Olfactory Properties

This compound and its derivatives possess distinct properties that make them valuable in perfumery. A key derivative, isolongifolanone (B1589518) (also known as this compound ketone), is widely used for its fresh, woody, and ambery notes.[6][7]

Table 1: Physicochemical Properties of this compound and Isolongifolanone

PropertyThis compoundIsolongifolanoneSource(s)
Molecular Formula C₁₅H₂₄C₁₅H₂₄O[4][6]
Molecular Weight 204.35 g/mol 220.4 g/mol [1][6]
Appearance Clear, pale yellow transparent liquidColorless to yellow oily liquid[3][8]
Boiling Point 255-256 °C286 °C[2][6]
Flash Point 102.22 °C93.89 °C[9][10]
Vapor Pressure 0.014 mmHg @ 25°C0.0013 hPa (approx. 0.000975 mmHg) @ 20°C[6][9]
logP (o/w) 6.150 (est.)4.2[6][9]
Solubility Soluble in alcohol; Insoluble in waterSoluble in alcohol; Insoluble in water[9][10]

Table 2: Olfactory Profile and Application Data

ParameterThis compoundIsolongifolanoneSource(s)
Odor Profile Woody, amber, pine, earthy, dryFresh woody, dry, diffusive, rich amber[3][6][9]
Odor Strength MediumMedium[7]
Substantivity on Blotter -Several days[6]
Recommended Usage Level in Fragrance Concentrate Up to 4.0%Up to 15%[5][6]

Synthesis Protocols

The industrial production of this compound and its derivatives is crucial for their widespread use. The following are representative protocols for their synthesis.

Protocol for Isomerization of Longifolene to this compound

This protocol is based on the acid-catalyzed rearrangement of longifolene.

Objective: To synthesize this compound from longifolene via acid-catalyzed isomerization.

Materials:

  • Longifolene

  • Glacial acetic acid

  • D113 macroporous cation exchange resin (catalyst)

  • Reactor with temperature control and stirring

  • Filtration apparatus

  • Distillation and rectification columns

Procedure:

  • Charge the reactor with longifolene, glacial acetic acid, and the D113 cation exchange resin. A typical weight ratio is 1:0.2-0.6:0.05-0.1 (longifolene:glacial acetic acid:catalyst).[1]

  • Heat the mixture to a temperature between 50 and 80°C while stirring.[1]

  • Maintain the reaction for 6 to 10 hours.[1]

  • After the reaction is complete, cool the mixture to below 40°C.[1]

  • Filter the mixture to separate the catalyst resin, which can be recovered and reused.[1]

  • Distill the filtrate to recover the glacial acetic acid.[1]

  • Perform rectification of the crude product to obtain purified this compound.[1]

Expected Outcome: A high-purity this compound suitable for fragrance applications. This single-step heterogeneous catalytic process is an eco-friendly alternative to methods using corrosive liquid acids.[5]

Protocol for Synthesis of Isolongifolanone from this compound

This protocol describes the oxidation of this compound to produce isolongifolanone.

Objective: To synthesize isolongifolanone by treating this compound with a peroxygen compound in an acidic medium.

Materials:

  • This compound (purity ≥ 80%)

  • Peroxygen compound (e.g., hydrogen peroxide)

  • Acidic medium (e.g., acetic acid)

  • Reaction flask with stirrer, thermometer, and reflux condenser

  • Methanol (B129727)

  • 50% aqueous sodium hydroxide

  • Toluene (B28343)

  • 10% aqueous sodium chloride

Procedure:

  • Treat this compound with a peroxygen compound in an acidic medium to produce the saturated ketone.

  • For epimerization to a more stable ketone, charge the crude saturated this compound ketone into a reaction flask with methanol and 50% aqueous sodium hydroxide.

  • Stir the reaction mixture at reflux for approximately 2.5 hours.

  • After reflux, add water and recover the methanol under atmospheric pressure.

  • Extract the water layer with toluene and combine the toluene extract with the organic layer.

  • Wash the combined organic layer with 10% aqueous sodium chloride until neutral.

  • The resulting product is the stable this compound ketone epimer.

Experimental Evaluation Protocols

To assess the performance of this compound in fragrance applications, a combination of sensory and analytical techniques is employed.

Protocol for Sensory Evaluation of Fragrance Intensity and Longevity on Skin

Objective: To quantitatively assess the odor intensity and longevity of a fragrance formulation containing this compound on human skin.

Materials:

  • Fragrance formulation containing a known concentration of this compound.

  • Control fragrance formulation without this compound.

  • Trained sensory panel (10-15 panelists).

  • Odor-free evaluation room with controlled temperature and humidity.

  • Labeled magnitude scale (LMS) for intensity rating (e.g., from "barely detectable" to "strongest imaginable").

  • Timers.

Procedure:

  • Panelist Preparation: Panelists should avoid using scented products for 24 hours prior to the evaluation.

  • Sample Application: Apply a standardized amount (e.g., 0.1 mL) of the test and control fragrances to designated areas on the panelists' forearms. The application sites should be randomized.

  • Intensity Evaluation: At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours), panelists evaluate the odor intensity of each application site.[1]

  • Data Recording: Panelists record the perceived intensity on the LMS.

  • Data Analysis: Analyze the data to determine the mean intensity scores at each time point for both formulations. The longevity can be defined as the time at which the intensity drops below a predetermined level.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active compounds and their characteristics in a fragrance formulation containing this compound.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Helium as carrier gas.

  • Appropriate GC column (e.g., non-polar or medium-polar).

  • Fragrance sample containing this compound.

  • Trained human assessor.

Procedure:

  • Sample Injection: Inject a small volume of the fragrance sample into the GC.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity in the GC column.

  • Effluent Splitting: The column effluent is split between the MS detector and the olfactometry port.

  • Olfactory Detection: A trained assessor sniffs the effluent from the olfactometry port and describes the perceived odor and its intensity at different retention times.

  • Mass Spectrometry Detection: Simultaneously, the MS detector records the mass spectrum of each eluting compound, allowing for its identification.

  • Data Correlation: Correlate the sensory data from the olfactometry port with the chemical identification from the MS to determine which compounds are responsible for the perceived aroma.

Stability Testing Protocol

Objective: To evaluate the stability of a fragrance formulation containing this compound in a cosmetic base under accelerated conditions.

Materials:

  • Cosmetic base (e.g., lotion, cream).

  • Fragrance oil containing this compound.

  • Stability chambers with controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5%).[9]

  • Glass containers for samples.

  • Analytical instrumentation (e.g., GC-MS) for quantitative analysis.

  • pH meter, viscometer.

Procedure:

  • Sample Preparation: Prepare samples of the cosmetic base with the fragrance oil at a specified concentration. Store a control sample under normal conditions (e.g., room temperature).[10]

  • Accelerated Aging: Place the test samples in the stability chamber for a predetermined period (e.g., 3-6 months).[9][10]

  • Periodic Evaluation: At regular intervals (e.g., 1, 2, and 3 months), remove samples and evaluate them for:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.[10]

    • Chemical Stability: Quantify the concentration of this compound and any potential degradation products using GC-MS.

  • Data Analysis: Compare the results of the aged samples to the control sample to assess the stability of the fragrance in the cosmetic base.

Visualizations

Synthesis Workflow of this compound and Isolongifolanone

Synthesis_Workflow Longifolene Longifolene (from Pine Resin) Isomerization Acid-Catalyzed Isomerization Longifolene->Isomerization This compound This compound Isomerization->this compound Oxidation Oxidation (e.g., with peroxygen compound) This compound->Oxidation Fragrance Fragrance & Perfumery Applications This compound->Fragrance Isolongifolanone Isolongifolanone (this compound Ketone) Oxidation->Isolongifolanone Isolongifolanone->Fragrance

Caption: Synthesis pathway from longifolene to this compound and its subsequent oxidation to isolongifolanone for use in fragrances.

Application of this compound in Fragrance Accords

Fragrance_Application cluster_properties This compound Properties cluster_applications Fragrance Applications cluster_accords Contribution to Fragrance Accords Prop1 Woody & Amber Scent Accord1 Woody Accords (e.g., with Cedarwood, Sandalwood) Prop1->Accord1 Odor Profile Accord2 Amber Accords (enhances warmth and richness) Prop1->Accord2 Odor Profile Accord3 Chypre & Fougère Accords (provides a solid foundation) Prop1->Accord3 Odor Profile Prop2 Excellent Fixative App1 Fine Fragrances (Perfumes, Colognes) Prop2->App1 Enhances Longevity App2 Personal Care (Soaps, Lotions, Deodorants) Prop2->App2 Enhances Longevity App3 Household Products (Detergents, Air Fresheners) Prop2->App3 Enhances Longevity Prop3 High Substantivity Prop3->App2 Lasting Scent Prop3->App3 Lasting Scent Prop4 Good Stability Prop4->App2 Product Compatibility Prop4->App3 Product Compatibility Accord1->App1 Accord2->App1 Accord3->App1

References

Application Notes and Protocols: Isolongifolene as a Precursor for Insect Repellent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isolongifolene (B72527), a readily available sesquiterpene, as a starting material for the synthesis of potent insect repellents. The primary focus is on the synthesis and evaluation of (-)-isolongifolenone, a derivative that has demonstrated significant repellent activity against various disease-vectoring insects, often surpassing the efficacy of the widely used synthetic repellent, DEET.

Introduction

This compound is a tricyclic sesquiterpene hydrocarbon that can be efficiently synthesized from longifolene, a major component of turpentine (B1165885) oil.[1][2][3] This makes it an attractive and cost-effective precursor for the development of novel insect repellents. Research has highlighted the exceptional repellent properties of an oxidized derivative, (-)-isolongifolenone, against mosquitoes and ticks.[1][2][4] These notes offer detailed protocols for the synthesis of (-)-isolongifolenone and its subsequent bio-evaluation, providing a foundational framework for further research and development in this area.

Synthesis of (-)-Isolongifolenone from (-)-Isolongifolene

The conversion of (-)-isolongifolene to the potent insect repellent, (-)-isolongifolenone, is achieved through an efficient allylic oxidation reaction. This process has been reported to yield a high-purity product in a relatively short reaction time.[1][5]

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_product Product This compound (-)-Isolongifolene Synthesis Synthesis This compound->Synthesis Oxidant tert-butyl hydroperoxide Oxidant->Synthesis Catalyst Chromium hexacarbonyl Catalyst->Synthesis Solvent Acetonitrile (B52724) & Benzene Solvent->Synthesis Isolongifolenone (-)-Isolongifolenone Synthesis->Isolongifolenone

Caption: Synthesis of (-)-isolongifolenone.

Experimental Protocol: Synthesis of (-)-Isolongifolenone

This protocol is based on reported methods for the allylic oxidation of (-)-isolongifolene.[1][3][5]

Materials:

  • (-)-Isolongifolene

  • tert-butyl hydroperoxide (t-BuOOH)

  • Chromium hexacarbonyl [Cr(CO)₆]

  • Acetonitrile (CH₃CN), anhydrous

  • Benzene (C₆H₆), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve (-)-isolongifolene in a mixture of acetonitrile and benzene.

  • Addition of Catalyst and Oxidant: To the stirred solution, add a catalytic amount of chromium hexacarbonyl, followed by the dropwise addition of tert-butyl hydroperoxide.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for approximately 2 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution). Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield high-purity (-)-isolongifolenone (≥99%).[1]

Reported Yield: This synthesis has been reported to achieve a yield of approximately 90-93%.[1][5]

Quantitative Efficacy Data

The repellent activity of (-)-isolongifolenone has been quantitatively assessed against several species of mosquitoes and ticks, with DEET often used as a positive control. The following tables summarize the reported data.

Mosquito Biting Deterrence
CompoundMosquito SpeciesConcentration (nmol/cm²)Proportion of Mosquitoes Not BitingReference
(-)-Isolongifolenone Aedes aegypti250.92[1]
DEETAedes aegypti250.81[1]
(-)-Isolongifolenone Anopheles stephensi250.75[1]
DEETAnopheles stephensi250.65[1]
Tick Repellency
CompoundTick SpeciesConcentration (nmol/cm²)Repellency OutcomeReference
(-)-Isolongifolenone Ixodes scapularisNot specified in abstractAs effective as DEET[1][2]
DEETIxodes scapularisNot specified in abstractAs effective as DEET[1][2]
(-)-Isolongifolenone Amblyomma americanum25Significantly repelled vs. control[1]
DEETAmblyomma americanum25Significantly repelled vs. control[1]

Bioassay Protocols for Repellency Testing

Standardized bioassays are crucial for determining the efficacy of repellent compounds. The following are generalized protocols based on established methods for testing mosquito and tick repellents.

Mosquito Biting Deterrent Bioassay (In Vitro)

This protocol is a conceptual workflow based on the Klun & Debboun (K&D) module bioassay system mentioned in the literature.[1]

G cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection cluster_analysis Analysis Prep1 Prepare repellent solutions Prep2 Treat cloth with solutions Prep1->Prep2 Prep3 Assemble K&D modules with treated cloth Prep2->Prep3 Exposure1 Introduce mosquitoes to modules Prep3->Exposure1 Exposure2 Allow feeding period Exposure1->Exposure2 Data1 Count non-biting mosquitoes Exposure2->Data1 Data2 Calculate proportion not biting Data1->Data2 Analysis1 Compare with control and DEET Data2->Analysis1

Caption: Mosquito biting deterrent bioassay workflow.

Procedure:

  • Preparation of Test Substances: Prepare solutions of (-)-isolongifolenone, DEET (as a positive control), and a solvent control (e.g., 95% ethanol) at the desired concentrations.

  • Treatment of Cloth: Apply a precise volume of each test solution to a defined area of a cloth membrane.

  • Assembly of Bioassay Module: The treated cloth is used to cover wells containing a blood meal mimic (e.g., warmed red blood cells).[6]

  • Mosquito Exposure: Introduce a known number of female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi) into the bioassay cages.

  • Data Collection: After a set exposure time, count the number of mosquitoes that did not feed through the treated cloth.

  • Analysis: Calculate the proportion of non-biting mosquitoes for each treatment and compare the results statistically.

Tick Repellency Bioassay

This protocol describes a common method for assessing tick repellency.

Procedure:

  • Preparation of Test Surfaces: Apply the test compounds ((-)-isolongifolenone and DEET) and a control solvent to a defined area, such as a filter paper or a human finger.

  • Tick Exposure: Place a known number of ticks (e.g., nymphs of Ixodes scapularis or Amblyomma americanum) onto the treated surface.

  • Observation: Observe the behavior of the ticks. Repellency is determined by the ticks moving off the treated surface or failing to move from the point of application towards a chemoattractant.

  • Data Collection: Record the number of ticks repelled by each treatment.

  • Analysis: Calculate the proportion of repelled ticks and compare the efficacy of the test compounds.

Conclusion and Future Directions

(-)-Isolongifolenone, synthesized from the readily available precursor this compound, demonstrates significant potential as a next-generation insect repellent. Its efficacy against medically important mosquitoes and ticks, in some cases exceeding that of DEET, warrants further investigation. Future research could focus on:

  • Optimization of the synthetic process for even greater efficiency and sustainability.

  • Formulation studies to enhance the duration of protection and user acceptability.

  • Toxicological and dermatological safety assessments to ensure its suitability for commercial use.

  • Exploration of other this compound derivatives to identify additional compounds with potent insect repellent properties.

These application notes and protocols provide a solid foundation for researchers to delve into the promising field of this compound-based insect repellents.

References

Application Notes and Protocols for Evaluating the Antifungal Activity of Isolongifolene Derivatives Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isolongifolene, a tricyclic sesquiterpene derived from the isomerization of longifolene, presents a promising natural scaffold for the development of novel antifungal agents against a variety of plant pathogens. This document provides detailed application notes and experimental protocols for assessing the antifungal efficacy of this compound derivatives, with a focus on mycelial growth inhibition and spore germination assays. The information compiled herein is based on published research and standardized methodologies in the field of mycology.

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity of two classes of this compound derivatives—diphenyl ether carboxylic acids and diacylhydrazines—against a panel of eight common plant pathogens. The data is presented as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.

Table 1: Antifungal Activity of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds (7a-v) at 50 µg/mL

CompoundFusarium oxysporum f. sp. cucumerinumCercospora arachidicolaPhysalospora piricolaAlternaria solaniGibberella zeaeRhizoctonia solaniBipolaris maydisColletotrichum orbiculare
7a ---80.7%----
7b -82.7%81.4%85.9%-82.7%--
7f ---81.2%----
7l -80.4%80.3%--80.7%--
Chlorothalonil (Control) --------
Note: Data extracted from a study by Wang et al.[1] Only compounds with significant activity are listed for brevity. A '-' indicates data was not reported or activity was not significant.

Table 2: Antifungal Activity of Longifolene-Derived Diacylhydrazine Compounds (5a-v) at 50 mg/L

CompoundPhysalospora piricolaGibberella zeaeCercospora arachidicolaAlternaria solaniFusarium oxysporum f. sp. cucumerinumColletotrichum orbiculareBipolaris maydisRhizoctonia solani
5a 97.5%67.1%-72.1%-80.5%--
5b -------73.5%
5d 80.8%-------
5g 80.8%-------
5h -70.8%------
5j 87.1%-------
5k ---72.1%----
5s 97.5%-------
Chlorothalonil (Control) 92.9%58.3%-45.0%-75.0%--
Note: Data extracted from a study by Wu et al.[2][3][4] Only compounds with significant activity are listed for brevity. A '-' indicates data was not reported or activity was not significant.

Experimental Protocols

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol details the agar (B569324) dilution method used to determine the antifungal activity of this compound derivatives against various filamentous plant pathogens.

Materials:

  • This compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Potato Dextrose Agar (PDA) medium (Potato infusion 200 g/L, Dextrose 20 g/L, Agar 15 g/L)[1][2][3]

  • Sterile Petri dishes (90 mm)

  • Cultures of target plant pathogens (e.g., Rhizoctonia solani, Alternaria solani, etc.)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Positive control (e.g., Chlorothalonil)

  • Negative control (DMSO)

Procedure:

  • Preparation of Test Compound Solutions: Dissolve the this compound derivatives in a minimal amount of DMSO to prepare a stock solution. Further dilute with sterile distilled water to achieve the desired test concentrations (e.g., 50 µg/mL).

  • Preparation of Fungal Inoculum: Culture the target fungal pathogens on PDA plates until the mycelia cover the entire plate.

  • Preparation of Medicated Plates: Autoclave the PDA medium and allow it to cool to 45-50°C. Add the appropriate volume of the test compound solution to the molten agar to achieve the final desired concentration. Mix thoroughly and pour the medicated agar into sterile Petri dishes. Prepare control plates containing only DMSO (negative control) and a commercial fungicide (positive control) at the same concentrations.

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial discs from the edge of the actively growing fungal cultures. Place one disc at the center of each prepared PDA plate (both medicated and control plates).

  • Incubation: Incubate the inoculated plates at a suitable temperature and duration for each specific pathogen (refer to Table 3).

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the negative control group

    • T = Average diameter of the fungal colony in the treatment group

Table 3: Recommended Incubation Conditions for Plant Pathogens

PathogenIncubation Temperature (°C)Incubation Duration (days)
Fusarium oxysporum25-283-5
Cercospora arachidicola25-287-10
Physalospora piricola253-5
Alternaria solani25-283-5
Gibberella zeae253-5
Rhizoctonia solani25-282-4
Bipolaris maydis25-283-5
Colletotrichum orbiculare255-7
Spore Germination Inhibition Assay

This protocol outlines a method to assess the effect of this compound derivatives on the germination of fungal spores.

Materials:

  • This compound derivatives

  • DMSO

  • Spore suspension of the target fungus in sterile distilled water containing 0.1% Tween 80

  • Glass slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Preparation of Spore Suspension: Flood a mature fungal culture with sterile distilled water containing 0.1% Tween 80 and gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

  • Treatment Application: Prepare different concentrations of the this compound derivatives in sterile distilled water (with a minimal amount of DMSO).

  • Incubation: Place a drop of the spore suspension on a sterile glass slide or in the well of a microtiter plate. Add an equal volume of the test compound solution. Place the slides or plates in a humid chamber to prevent drying. Incubate at the optimal temperature for the specific fungus for a period sufficient for germination in the control group (typically 12-24 hours).

  • Observation and Data Analysis: Using a microscope, observe at least 100 spores per replicate. A spore is considered germinated if the germ tube is at least half the length of the spore. Calculate the percentage of spore germination inhibition using the following formula: Inhibition (%) = [(G_c - G_t) / G_c] x 100 Where:

    • G_c = Percentage of germination in the control

    • G_t = Percentage of germination in the treatment

Visualizations

Experimental Workflow for Antifungal Activity Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Derivative Solutions Media_Prep Prepare Medicated and Control Agar Plates Compound_Prep->Media_Prep Inoculum_Prep Prepare Fungal Inoculum/Spores Inoculation Inoculate Plates with Fungal Mycelia/Spores Inoculum_Prep->Inoculation Media_Prep->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Measurement Measure Mycelial Growth / Count Germinated Spores Incubation->Measurement Calculation Calculate Percentage Inhibition Measurement->Calculation Results Tabulate and Compare Results Calculation->Results

Caption: Workflow for in vitro antifungal activity screening.

Hypothetical Signaling Pathway for Antifungal Action

The precise signaling pathways affected by this compound derivatives in plant pathogens are not yet fully elucidated. However, based on the known mechanisms of related terpene compounds and the proposed target for diacylhydrazine derivatives, a hypothetical model can be proposed. Terpenoids are known to disrupt fungal cell membranes, leading to an influx of Ca2+ ions. This can trigger a calcium signaling cascade, potentially impacting the TOR (Target of Rapamycin) pathway, which is a central regulator of fungal growth and development. For diacylhydrazine derivatives, the proposed mechanism involves the inhibition of succinate (B1194679) dehydrogenase (SDH) in the mitochondrial electron transport chain, leading to a disruption of cellular respiration and energy production.

Antifungal_Mechanism cluster_compound This compound Derivative cluster_membrane Cell Membrane Interaction cluster_cytosol Cytosolic Events cluster_mitochondria Mitochondrial Respiration cluster_outcome Fungal Cell Outcome This compound This compound Derivative Membrane Fungal Cell Membrane This compound->Membrane Disruption SDH Succinate Dehydrogenase (SDH) This compound->SDH Inhibition (Diacylhydrazines) Ca_Channel Ca2+ Channels Membrane->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin TOR_Pathway TOR Pathway Inhibition Calcineurin->TOR_Pathway Growth_Inhibition Mycelial Growth Inhibition TOR_Pathway->Growth_Inhibition ETC Electron Transport Chain SDH->ETC Blocks ATP ATP Production ETC->ATP Reduces ATP->Growth_Inhibition Spore_Inhibition Spore Germination Inhibition ATP->Spore_Inhibition

Caption: Hypothetical antifungal mechanism of this compound derivatives.

References

Application Notes and Protocols: Cytotoxic Effects of Isolongifolene Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the cytotoxic effects of various Isolongifolene derivatives on several cancer cell lines. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these compounds.

Introduction

This compound, a tricyclic sesquiterpene, and its derivatives have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. Studies have demonstrated their ability to induce cell death through mechanisms such as apoptosis and the generation of reactive oxygen species (ROS). Furthermore, specific derivatives have been shown to modulate key signaling pathways implicated in cancer progression, including the p53/mTOR/autophagy pathway. This document outlines the cytotoxic profiles of selected this compound derivatives and provides detailed protocols for assessing their anticancer potential.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and serves as a reference for comparing the cytotoxic potency of these compounds.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiazolo[3,2-a]pyrimidine4iMCF-7 (Breast)0.33 ± 0.24[1]
HeLa (Cervical)0.52 ± 0.13[1]
HepG2 (Liver)3.09 ± 0.11[1]
Tetralone with 1,2,4-Triazole6gMCF-7 (Breast)4.42 ± 2.93[2]
6hA549 (Lung)9.89 ± 1.77[2]
Pyrazole3bMCF-7 (Breast)Strongest antiproliferative ability[3]
CaprolactamE10MCF-7 (Breast)0.32[4][5][6]
HepG2 (Liver)1.36[4][5][6]
A549 (Lung)1.39[4][5][6]
Dihydropyrimidinethione4oMDA-MB-231 (Breast)15.45[7]
HeLa (Cervical)18.52[7]
HepG2 (Liver)34.4[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies of this compound derivatives are provided below.

Cell Culture

Standard cell culture techniques are employed for maintaining the cancer cell lines used in cytotoxicity assays.

  • Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma)

    • HeLa (Human Cervical Adenocarcinoma)

    • HepG2 (Human Hepatocellular Carcinoma)

    • A549 (Human Lung Carcinoma)

  • Culture Media:

    • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium is commonly used.[8]

    • The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[9]

    • The culture medium is renewed every 2-3 days.

    • Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

    • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[4]

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.[10]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[1][3][11]

  • Protocol:

    • Seed cells in a 6-well plate and treat with the this compound derivative for the desired time.

    • Harvest the cells by trypsinization and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[12]

    • Incubate the cells for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the cells by flow cytometry within 1 hour.[1]

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[10]

  • Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[14][15]

  • Protocol:

    • Seed cells in a 6-well plate or a 96-well black plate and treat with the this compound derivative.

    • After treatment, wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 535 nm.[16]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxic effects of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives treatment Treatment of Cells with This compound Derivatives synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V-FITC/PI Assay (Apoptosis) treatment->apoptosis ros DCFH-DA Assay (ROS Generation) treatment->ros ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis ros_analysis ROS Level Measurement ros->ros_analysis pathway_analysis Signaling Pathway Analysis apoptosis_analysis->pathway_analysis ros_analysis->pathway_analysis

Caption: General experimental workflow for assessing the cytotoxic effects of this compound derivatives.

Signaling Pathway

The following diagram depicts the proposed signaling pathway through which certain this compound derivatives induce apoptosis and autophagy in cancer cells.[10]

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound Derivatives ros ↑ Intracellular ROS This compound->ros p53 ↑ p53 Expression This compound->p53 ros->p53 ampk ↑ AMPK Activation p53->ampk apoptosis Apoptosis p53->apoptosis mtor ↓ mTOR Phosphorylation ampk->mtor autophagy Autophagy mtor->autophagy autophagy->apoptosis

Caption: Proposed p53/mTOR/autophagy signaling pathway activated by this compound derivatives.

References

The Untapped Potential of Isolongifolene: A Chiral Auxiliary for Asymmetric Synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

Isolongifolene (B72527), a tricyclic sesquiterpene, presents a compelling yet underexplored scaffold for the development of novel chiral auxiliaries in asymmetric synthesis. While direct applications of this compound itself as a chiral auxiliary are not documented in peer-reviewed literature, its rigid, sterically defined structure, analogous to well-established terpene-based auxiliaries like those derived from camphor (B46023), fenchone (B1672492), and pinene, suggests significant potential. This document provides detailed application notes and protocols for the use of terpene-derived chiral auxiliaries, drawing parallels to the prospective use of this compound and offering a roadmap for its investigation.

Introduction to Terpene-Based Chiral Auxiliaries

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers.[1] Terpenes, naturally abundant and enantiopure compounds, offer a privileged scaffold for the design of effective chiral auxiliaries due to their rigid conformational frameworks and inherent chirality.[2] Auxiliaries derived from camphor, fenchone, and pinene have demonstrated remarkable success in a variety of asymmetric transformations, including Diels-Alder reactions, Michael additions, and alkylations.[3][4][5] These auxiliaries function by temporarily attaching to a prochiral substrate, directing the approach of a reagent to one face of the molecule, and are subsequently cleaved to yield the desired enantiomerically enriched product.[6]

This compound: A Promising Candidate

This compound, readily available from the isomerization of longifolene, possesses a unique and rigid tricyclic structure. This inherent rigidity is a key attribute for an effective chiral auxiliary, as it minimizes conformational flexibility and creates a well-defined steric environment to bias the stereochemical outcome of a reaction. The development of functionalized this compound derivatives, for instance, by introducing coordinating groups near the chiral framework, could lead to a new class of powerful chiral auxiliaries.

Established Terpene-Based Chiral Auxiliaries: A Blueprint for this compound

To explore the potential of this compound, we can examine the successful applications of other terpene-derived chiral auxiliaries.

Camphor-Derived Auxiliaries

Camphor's rigid bicyclic structure has made it a cornerstone in the development of chiral auxiliaries, such as Oppolzer's sultam.[] These auxiliaries have been successfully employed in a wide range of asymmetric reactions.

Application: Asymmetric Diels-Alder Reaction

A key application of camphor-derived auxiliaries is in the diastereoselective Diels-Alder reaction. The auxiliary is typically appended to the dienophile, and its bulky, rigid structure effectively shields one face of the double bond, forcing the diene to approach from the less hindered face.

Table 1: Diastereoselectivity in Camphor-Derived Auxiliary Mediated Diels-Alder Reactions

DieneDienophile (Acrylate of Camphor-based Auxiliary)Lewis AcidDiastereomeric Excess (d.e.)Yield (%)
CyclopentadieneN-Acryloyl-camphorsultamTiCl₄>98%90
IsopreneN-Acryloyl-camphorsultamEt₂AlCl95%85
ButadieneN-Crotonyl-camphorsultamEt₂AlCl92%88
Fenchone-Derived Auxiliaries

(+)-Fenchone, another bicyclic monoterpene, provides a distinct chiral environment.[4] Fenchone-derived auxiliaries have shown excellent efficacy, particularly in alkylation reactions.

Application: Asymmetric Alkylation

Chiral auxiliaries derived from (+)-fenchone can be used to control the stereoselective alkylation of enolates. The fenchone moiety creates a chiral pocket that directs the approach of the electrophile.

Table 2: Diastereoselectivity in Fenchone-Derived Auxiliary Mediated Alkylations

Substrate (Ester of Fenchone-based Auxiliary)ElectrophileBaseDiastereomeric Excess (d.e.)Yield (%)
PropionateBenzyl (B1604629) bromideLDA95%85
AcetateMethyl iodideLHMDS90%92
ButyrateAllyl bromideKHMDS93%80
Pinene-Derived Auxiliaries

The α-pinene scaffold has been utilized to create effective chiral auxiliaries for various asymmetric transformations, including the synthesis of secondary alcohols.[5]

Application: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

Pinene-based amino alcohol ligands can be used to catalyze the enantioselective addition of diethylzinc to aldehydes, affording chiral secondary alcohols with high enantiomeric excess.[5]

Table 3: Enantioselectivity in Pinene-Derived Ligand Catalyzed Addition to Aldehydes

AldehydeLigand (from α-pinene)Enantiomeric Excess (e.e.)Yield (%)
Benzaldehyde(1R,2R,5R)-2-amino-pinan-3-ol92%96
4-Chlorobenzaldehyde(1R,2R,5R)-2-amino-pinan-3-ol95%94
Cinnamaldehyde(1R,2R,5R)-2-amino-pinan-3-ol88%90

Experimental Protocols: A Guide for Investigation

The following protocols for established terpene-based auxiliaries can serve as a starting point for the investigation of this compound-derived auxiliaries.

Protocol 1: Synthesis of a Camphor-Derived N-Acryloyl Auxiliary and its use in a Diels-Alder Reaction

1. Synthesis of the Chiral Auxiliary:

  • (a) Synthesis of (1R)-(+)-Camphor-10-sulfonic acid: Commercially available (1R)-(+)-camphor is sulfonated using sulfuric acid and acetic anhydride.

  • (b) Conversion to the Sultam: The sulfonic acid is converted to the corresponding sulfonyl chloride, which is then reacted with ammonia (B1221849) to form the sultam (Oppolzer's sultam).

  • (c) Acylation: The sultam is deprotonated with a strong base (e.g., n-BuLi) and reacted with acryloyl chloride to yield the N-acryloyl-camphorsultam.

2. Asymmetric Diels-Alder Reaction:

  • To a solution of the N-acryloyl-camphorsultam (1.0 eq) in a dry, inert solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 eq).

  • The diene (e.g., cyclopentadiene, 2.0 eq) is then added dropwise.

  • The reaction is stirred at -78 °C for 3 hours and then warmed to room temperature.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, dried, and purified by column chromatography.

3. Cleavage of the Auxiliary:

  • The Diels-Alder adduct is dissolved in a suitable solvent (e.g., THF/H₂O).

  • LiOH is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The chiral auxiliary can be recovered by extraction. The desired chiral carboxylic acid is obtained after acidification and extraction.

Diels_Alder_Workflow cluster_synthesis Auxiliary Synthesis cluster_reaction Asymmetric Diels-Alder cluster_cleavage Auxiliary Cleavage Camphor Camphor SulfonicAcid SulfonicAcid Camphor->SulfonicAcid H₂SO₄, Ac₂O Sultam Sultam SulfonicAcid->Sultam 1. SOCl₂ 2. NH₃ N_Acryloyl_Sultam N_Acryloyl_Sultam Sultam->N_Acryloyl_Sultam 1. n-BuLi 2. Acryloyl Chloride Adduct Adduct N_Acryloyl_Sultam->Adduct Diene, Lewis Acid Product Product Adduct->Product LiOH Recovered_Auxiliary Recovered_Auxiliary Product->Recovered_Auxiliary Extraction

Workflow for a Camphor-Derived Auxiliary in Diels-Alder Reaction.
Protocol 2: Synthesis of a Fenchone-Derived Auxiliary and its use in Asymmetric Alkylation

1. Synthesis of the Chiral Auxiliary:

  • (+)-Fenchone is reduced with a hydride reagent (e.g., LiAlH₄) to the corresponding endo-alcohol.

  • The alcohol is then esterified with a carboxylic acid (e.g., propionic acid) to form the chiral substrate.

2. Asymmetric Alkylation:

  • The chiral ester (1.0 eq) is dissolved in a dry, inert solvent (e.g., THF) and cooled to -78 °C.

  • A strong, non-nucleophilic base (e.g., LDA, 1.1 eq) is added to form the enolate.

  • The electrophile (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted, dried, and purified.

3. Cleavage of the Auxiliary:

  • The alkylated product is saponified using a base (e.g., KOH) in an alcohol/water mixture.

  • The chiral fenchol (B156177) auxiliary can be recovered, and the desired α-alkylated carboxylic acid is obtained after workup.

Alkylation_Workflow Fenchone (+)-Fenchone Fenchol endo-Fenchol Fenchone->Fenchol LiAlH₄ Ester Chiral Ester Fenchol->Ester Carboxylic Acid, DCC Alkylated_Ester Alkylated Ester Ester->Alkylated_Ester 1. LDA 2. Electrophile Alkylated_Acid α-Alkylated Acid Alkylated_Ester->Alkylated_Acid KOH, H₂O/EtOH Recovered_Fenchol Recovered Fenchol Alkylated_Acid->Recovered_Fenchol Extraction

Workflow for a Fenchone-Derived Auxiliary in Asymmetric Alkylation.

Proposed Signaling Pathway for Stereochemical Induction

The stereochemical outcome in these reactions is governed by the steric hindrance provided by the chiral auxiliary. The auxiliary-substrate conjugate adopts a preferred conformation to minimize steric interactions. In the case of a Diels-Alder reaction with a camphor-derived auxiliary, the bulky camphor skeleton effectively blocks one face of the dienophile, leading to a highly selective cycloaddition.

Stereochemical_Induction cluster_model Stereochemical Induction Model dienophile Dienophile (with Chiral Auxiliary) transition_state Transition State dienophile->transition_state Blocks 'Top' Face diene Diene diene->transition_state Approaches from 'Bottom' Face product Diastereomerically Enriched Product transition_state->product

Conceptual Model for Stereochemical Induction.

Conclusion and Future Outlook

While this compound remains an untapped resource in the realm of chiral auxiliaries, its structural analogy to highly successful terpene-based auxiliaries strongly suggests its potential. The protocols and data presented for camphor, fenchone, and pinene-derived auxiliaries provide a clear and actionable framework for researchers to begin exploring the synthesis and application of this compound-based chiral auxiliaries. The development of such auxiliaries would not only expand the toolbox of synthetic chemists but also add significant value to a readily available natural product. Future work should focus on the strategic functionalization of the this compound scaffold to introduce attachment points and enhance its stereodirecting ability.

References

Application Notes and Protocols: Enantioselective Synthesis Utilizing Isolongifolene-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Literature Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, possesses a rigid and sterically defined chiral scaffold. In principle, this structural characteristic makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The inherent chirality of the this compound backbone could provide a powerful tool for inducing enantioselectivity in a variety of chemical transformations, a critical aspect of modern synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.

This document aims to provide a comprehensive overview, including detailed application notes and experimental protocols, for the use of this compound-derived ligands in enantioselective synthesis. However, a thorough and exhaustive search of the current scientific literature has revealed a significant gap in this specific area of research.

Current State of Research

  • The synthesis and isomerization of this compound itself.

  • The use of this compound and its derivatives in the fragrance and flavor industries.

  • Enantioselective synthesis utilizing a wide array of other chiral ligands derived from scaffolds such as BINOL, TADDOL, sparteine, and various amino acids.

While the field of asymmetric catalysis is rich with examples of ligands derived from natural products, this compound appears to be an underexplored or unreported platform for this purpose.

Hypothetical Applications and Future Research Directions

Given the absence of concrete examples, we can speculate on the potential applications and chart a course for future research in this area. The rigid, conformationally restricted framework of this compound could be advantageous in creating a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity.

Potential Ligand Designs:

Functionalization of the this compound core could lead to various classes of chiral ligands, including:

  • Phosphine (B1218219) Ligands: Introduction of phosphine groups, for example, at the exocyclic methylene (B1212753) position or other accessible sites, could yield novel P-chiral or C-chiral phosphine ligands for applications in asymmetric hydrogenation, cross-coupling reactions, and allylic alkylations.

  • Oxazoline (B21484) Ligands: The synthesis of this compound-based oxazoline ligands could provide new catalysts for a range of enantioselective transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and conjugate additions.

  • N-Heterocyclic Carbene (NHC) Ligands: Derivatization of the this compound scaffold to incorporate an NHC precursor could open avenues for its use in various metal-catalyzed reactions, including metathesis and C-H activation.

Hypothetical Experimental Workflow:

A potential research program to explore the utility of this compound-derived ligands could follow the workflow outlined below.

G Hypothetical Workflow for Developing this compound-Derived Ligands cluster_0 Ligand Synthesis cluster_1 Catalyst Preparation and Screening cluster_2 Optimization and Scope A Functionalization of this compound B Introduction of Coordinating Moiety (e.g., Phosphine, Oxazoline) A->B C Purification and Characterization (NMR, MS, X-ray) B->C D Complexation with Metal Precursor (e.g., Pd, Rh, Cu) C->D E Screening in Test Reaction (e.g., Asymmetric Hydrogenation) D->E F Analysis of Yield and Enantioselectivity (GC, HPLC) E->F G Optimization of Reaction Conditions (Solvent, Temperature, Pressure) F->G H Substrate Scope Evaluation G->H I Mechanistic Studies H->I

Caption: A logical workflow for the development and application of novel this compound-derived chiral ligands.

Conclusion and Call for Research

The development of novel chiral ligands is a cornerstone of advancing enantioselective catalysis. While this compound presents a promising, yet untapped, chiral scaffold, the current body of scientific literature lacks the necessary data to compile detailed application notes or experimental protocols. The information presented here is, therefore, a conceptual framework intended to highlight a potential area for future research.

We encourage researchers in the fields of organic synthesis, catalysis, and drug development to explore the synthesis and application of this compound-derived ligands. Such studies would be invaluable in determining the true potential of this readily available chiral natural product in the realm of asymmetric synthesis. The publication of quantitative data and detailed experimental methodologies from such research would be essential for the creation of comprehensive application notes and protocols as originally envisioned. Until such primary research is available, this topic remains an open and intriguing question in the field of enantioselective catalysis.

Application Note: Quantification of Isolongifolene in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene (B72527) is a tricyclic sesquiterpene hydrocarbon that contributes to the characteristic aroma of various essential oils. Its quantification is crucial for the quality control, standardization, and assessment of the therapeutic potential of these oils. This application note provides detailed protocols for the quantification of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the reported concentrations of this compound in different essential oil samples.

Essential Oil SourcePlant PartThis compound Concentration (%)Reference
Vetiveria zizanioides (Vetiver)Root0.15[1]
Cedrus atlantica (Atlas Cedarwood)Wood0.6

Note: This table will be updated as more quantitative data becomes available through ongoing research.

Experimental Protocols

Accurate quantification of this compound requires careful sample preparation and precise analytical methodology. Both GC-MS and GC-FID are powerful techniques for this purpose.

Protocol 1: Quantification of this compound using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both identification and quantification of volatile and semi-volatile compounds.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dilute the sample with a suitable volatile solvent such as hexane (B92381) or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the diluted sample into a 2 mL GC vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5975 inert XL Mass Selective Detector or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 3 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

3. Data Analysis and Quantification:

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with a certified reference standard of this compound. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantification:

    • External Standard Method: Prepare a series of calibration standards of this compound at different concentrations. Inject each standard into the GC-MS and generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Internal Standard Method: Add a known concentration of an internal standard (a compound not naturally present in the essential oil, with similar chemical properties and retention time to this compound) to both the calibration standards and the sample. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to create the calibration curve. This method helps to correct for variations in injection volume and instrument response.

Protocol 2: Quantification of this compound using GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. The FID response is proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantifying hydrocarbons like this compound.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described for GC-MS.

2. GC-FID Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N or equivalent with a Flame Ionization Detector

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program: Same as for GC-MS

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

3. Data Analysis and Quantification:

  • Identification: Identify the this compound peak based on its retention time, which should be confirmed by running a certified reference standard under the same conditions.

  • Quantification: Use either the external standard or internal standard method as described for GC-MS to quantify the concentration of this compound in the essential oil sample. The peak area of this compound is used for constructing the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data_analysis Data Analysis weigh Weigh Essential Oil dilute Dilute with Solvent weigh->dilute filter Filter (optional) dilute->filter vial Transfer to GC Vial filter->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect Detection (MS or FID) separate->detect identify Peak Identification detect->identify calibrate Calibration Curve identify->calibrate quantify Quantification calibrate->quantify result result quantify->result This compound Concentration gc_quantification_logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification standards Prepare this compound Standards analysis Analyze Standards (GC-MS/FID) standards->analysis curve Generate Calibration Curve (Peak Area vs. Concentration) analysis->curve concentration Calculate Concentration from Calibration Curve curve->concentration sample_prep Prepare Essential Oil Sample sample_analysis Analyze Sample (GC-MS/FID) sample_prep->sample_analysis peak_area Determine Peak Area of this compound sample_analysis->peak_area peak_area->concentration final_result final_result concentration->final_result Final this compound Concentration in Sample

References

Enhancing the Biological Activity of Isolongifolene Through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of isolongifolene (B72527), a naturally occurring sesquiterpene, to enhance its therapeutic potential. The following sections outline synthetic methodologies, protocols for biological evaluation, and an analysis of the signaling pathways implicated in the enhanced bioactivity of these novel derivatives.

Introduction

This compound, a tricyclic sesquiterpene hydrocarbon, serves as a versatile scaffold for the synthesis of novel bioactive molecules. While a constituent of certain essential oils, its inherent biological activity is often moderate. Chemical modification of the this compound core has emerged as a promising strategy to significantly enhance its pharmacological properties, leading to the development of potent anticancer and antimicrobial agents. This document details the synthesis and evaluation of several classes of this compound derivatives that exhibit superior biological efficacy compared to the parent compound.

Data Presentation: Enhanced Biological Activity of this compound Derivatives

The following tables summarize the quantitative data on the enhanced biological activity of various this compound derivatives against cancer cell lines and microbial pathogens.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Derivative ClassCompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Thiazolo[3,2-a]pyrimidine4i 0.33 ± 0.24[1]0.52 ± 0.13[1]3.09 ± 0.11[1]-
CaprolactamE10 0.32[2]-1.36[2]1.39[2]
Pyrazole3b 5.21---
Tetralone with 1,2,4-triazole6d ----
Tetralone with 1,2,4-triazole6g ----
Tetralone with 1,2,4-triazole6h ----

Table 2: Antimicrobial Activity of ω-Aminomethyl Longifolene (B8805489) (MIC in mg/L)

MicroorganismMIC (mg/L)[3]
Staphylococcus aureus1.95
Bacillus subtilis1.95
Escherichia coli7.81
Klebsiella pneumoniae3.91
Candida albicans3.91
Candida tropicalis1.95
Aspergillus niger15.63

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and the subsequent biological assays.

Synthesis Protocols

1. Synthesis of Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Derivatives (e.g., Compound 4i)

This protocol is adapted from the synthesis of a series of novel isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives.[1]

  • Step 1: Synthesis of the intermediate enaminone. A mixture of isolongifolanone (B1589518) (1 mmol), N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (3 mL) is heated at 130°C for 5 hours. After cooling, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which is used in the next step without further purification.

  • Step 2: Synthesis of the final thiazolo[3,2-a]pyrimidine derivative. To a solution of the enaminone (1 mmol) in ethanol (B145695) (15 mL), 2-aminothiazole (B372263) (1.2 mmol) and a catalytic amount of piperidine (B6355638) are added. The mixture is refluxed for 8-12 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.

2. Synthesis of ω-Aminomethyl Longifolene

This synthesis is achieved through a Gabriel synthesis pathway.[3]

  • Step 1: Synthesis of N-substituted phthalimide (B116566) derivative. A mixture of ω-chloromethyl longifolene (1 mmol) and potassium phthalimide (1.2 mmol) in anhydrous DMF (10 mL) is stirred at 80°C for 6 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to give the N-substituted phthalimide derivative.

  • Step 2: Hydrazinolysis to ω-aminomethyl longifolene. The N-substituted phthalimide derivative (1 mmol) is suspended in ethanol (20 mL), and hydrazine (B178648) hydrate (B1144303) (85%, 5 mmol) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with 2M HCl and the phthalhydrazide (B32825) byproduct is filtered off. The filtrate is then basified with 2M NaOH and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield ω-aminomethyl longifolene.

Biological Assay Protocols

1. Anticancer Activity Evaluation (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.[4][5][6][7][8]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9][10][11][12]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (approximately 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The enhanced biological activity of derivatized this compound can be attributed to its modulation of specific cellular signaling pathways.

ROS-Mediated Apoptosis

Certain isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives, such as compound 4i , induce cancer cell death by increasing the intracellular levels of Reactive Oxygen Species (ROS).[1] This leads to oxidative stress, mitochondrial membrane potential collapse, and subsequent activation of the apoptotic cascade.

ROS_Apoptosis Derivative This compound Derivative (e.g., Compound 4i) ROS Increased ROS Production Derivative->ROS Mito Mitochondrial Membrane Potential Collapse ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

ROS-Mediated Apoptotic Pathway
p53/mTOR/Autophagy Pathway

Isolongifolenone-based caprolactam derivatives, exemplified by compound E10 , have been shown to induce apoptosis in cancer cells through the p53/mTOR/autophagy pathway.[2] Activation of the tumor suppressor protein p53 can lead to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation, which in turn can trigger autophagy and apoptosis.

p53_mTOR_Autophagy Derivative This compound Derivative (e.g., Compound E10) p53 p53 Activation Derivative->p53 mTOR mTOR Inhibition p53->mTOR Autophagy Autophagy Induction p53->Autophagy Apoptosis Apoptosis p53->Apoptosis mTOR->Autophagy inhibits Autophagy->Apoptosis

p53/mTOR/Autophagy Signaling Cascade
CDK2 Inhibition

Pyrazole ring-containing isolongifolanone derivatives, such as compound 3b , have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme for cell cycle progression, and its inhibition leads to cell cycle arrest, preventing cancer cell proliferation.

CDK2_Inhibition_Workflow cluster_0 Experimental Workflow Start Start with Isolongifolanone Derivative (e.g., Compound 3b) Incubate Incubate with Cancer Cells Start->Incubate Assay Perform CDK2 Kinase Assay Incubate->Assay Analysis Analyze Cell Cycle (Flow Cytometry) Incubate->Analysis Result Result: CDK2 Inhibition & Cell Cycle Arrest Assay->Result Analysis->Result

Workflow for CDK2 Inhibition Analysis

Conclusion

The derivatization of this compound presents a highly effective strategy for the development of novel therapeutic agents with enhanced biological activities. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the further exploration and optimization of this compound-based compounds for anticancer and antimicrobial applications. The elucidation of the underlying mechanisms of action, particularly the modulation of key signaling pathways, offers a rational basis for the design of next-generation derivatives with improved potency and selectivity.

References

Troubleshooting & Optimization

Navigating the Synthesis of Isolongifolene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of Isolongifolene (B72527), a valuable sesquiterpene in the fragrance and pharmaceutical industries, can present notable challenges during scale-up. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues encountered during its synthesis, which is most commonly achieved through the acid-catalyzed isomerization of longifolene (B8805489).

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in scaling up this compound synthesis?

The primary challenges in the large-scale synthesis of this compound revolve around the efficiency, safety, and environmental impact of the catalytic process. Historically, the use of corrosive and hazardous liquid acids like sulfuric acid or boron trifluoride etherate has been a major drawback, necessitating complex neutralization and disposal procedures.[1][2] Other common issues include multi-step reaction sequences which are time-consuming, difficulties in separating the product from the reaction mixture, and the formation of unwanted by-products.[3]

Q2: What are the advantages of using solid acid catalysts over traditional liquid acids?

Solid acid catalysts, such as sulfated zirconia or certain ion-exchange resins, offer several advantages. They are generally more environmentally friendly, as they can be easily separated from the reaction mixture by filtration and are often reusable.[1][2] This simplifies the purification process and reduces chemical waste. Modern solid acid catalysts have demonstrated high conversion rates of longifolene (over 90%) with excellent selectivity for this compound (approaching 100%), often in a single, solvent-free step.[1][2][3]

Q3: What are common by-products in this compound synthesis and how can their formation be minimized?

In some traditional synthesis routes, by-products such as sesquiterpene alcohols can be formed.[3] The formation of these impurities is often associated with the use of certain acid catalysts and reaction conditions. Employing highly selective solid acid catalysts, like nano-crystalline sulfated zirconia, under optimized, solvent-free conditions can virtually eliminate the formation of by-products, leading to near 100% selectivity for this compound.[1][3]

Q4: Can ion-exchange resins be effectively used for this compound synthesis?

Yes, ion-exchange resins such as Amberlyst-15, Indion 140, and D113 macroporous cation exchange resin have been used as catalysts.[3][4][5] They offer the benefit of being easily separable from the reaction mixture. However, some resins may have limitations such as poor thermal stability or swelling with prolonged use, which can affect their reusability and efficiency.[3] Careful selection of the resin and optimization of reaction conditions are crucial for successful synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Longifolene - Inactive or insufficient catalyst. - Suboptimal reaction temperature or time. - Presence of impurities in the starting material.- Ensure the catalyst is properly activated and used in the correct ratio. - Optimize reaction temperature (typically 120-200°C for solid acid catalysts) and time (0.5-6 hours).[3] - Use purified longifolene as the starting material.
Low Selectivity (Presence of By-products) - Use of non-selective catalysts (e.g., some liquid acids). - Reaction conditions favoring side reactions.- Switch to a highly selective solid acid catalyst like sulfated zirconia.[3] - Conduct the reaction under solvent-free conditions.[1][3]
Difficult Product Purification - Use of homogeneous liquid acid catalysts that require neutralization and extraction. - Formation of closely related isomers or by-products.- Employ a heterogeneous solid acid catalyst that can be removed by simple filtration.[1][2] - Optimize reaction conditions for higher selectivity to simplify the purification process.
Catalyst Deactivation/Leaching - Poor thermal stability of the catalyst (e.g., some ion-exchange resins). - Leaching of the active acid component from the support (e.g., acid-treated silica (B1680970) gel).[3]- Choose a thermally stable catalyst like sulfated zirconia. - If using an ion-exchange resin, operate within its recommended temperature range. - After the reaction, the catalyst can be washed, dried, and calcined for regeneration and reuse.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound synthesis protocols.

Table 1: Comparison of Different Catalytic Systems

CatalystStarting MaterialConversion of Longifolene (%)Selectivity for this compound (%)Reaction ConditionsReference
Sulfated ZirconiaLongifolene>90~100Solvent-free, 120-200°C, 0.5-6h[3]
Amberlyst-15Longifolene95High95°C, 36h[3]
D113 Cation Exchange ResinLongifolene-High50-80°C, 6-10h, in glacial acetic acid[4]
Boron Trifluoride EtherateLongifolene--Reflux in ether, 60 min[3]
Acetic Acid/Sulfuric AcidLongifolene-~66 (with alcohol by-products)22-52°C, 70h, in dioxane[3]

Table 2: Experimental Parameters for Sulfated Zirconia Catalyzed Synthesis

ParameterRange
Reactant to Catalyst Ratio (wt%)2 - 10
Reaction Temperature (°C)120 - 200
Reaction Time (h)0.5 - 6
Catalyst Activation Temperature (°C)400 - 450

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (Sulfated Zirconia)

This protocol is based on a single-step, solvent-free, and environmentally friendly method.[1][3]

1. Catalyst Activation:

  • Activate the nano-crystalline sulfated zirconia catalyst by heating it at 400-450°C for 2-4 hours prior to use.[6]

2. Reaction Setup:

  • In a stirred tank reactor, add longifolene and the activated solid acid catalyst. The typical reactant-to-catalyst weight ratio is between 2 and 10.[3][6]

3. Isomerization Reaction:

  • Heat the reaction mixture to a temperature between 120°C and 200°C with constant stirring.[3]

  • Maintain the reaction for a period of 0.5 to 6 hours. The progress of the reaction can be monitored by gas chromatography (GC).[3]

4. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid product by filtration.

  • The resulting liquid is highly pure this compound.

5. Catalyst Regeneration:

  • Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate) to remove any adsorbed organic material.

  • Dry the catalyst in an oven at 110°C for 2-4 hours.

  • Calcine the dried catalyst at 550°C for 4-8 hours to fully regenerate its activity for subsequent use.[6]

Visualizing the Workflow

The following diagrams illustrate the logical flow of both traditional and modern approaches to this compound synthesis, highlighting the improvements in the workflow.

G cluster_0 Traditional Multi-Step Synthesis cluster_1 Modern Single-Step Catalysis A Longifolene + Liquid Acid Catalyst B Isomerization Reaction A->B C Neutralization Step B->C D Extraction & Washing C->D E Solvent Evaporation D->E F This compound (with potential by-products) E->F G Longifolene + Solid Acid Catalyst H Solvent-Free Isomerization G->H I Filtration H->I J Pure this compound I->J K Catalyst Regeneration I->K Reusable Catalyst

Caption: Comparison of this compound synthesis workflows.

G cluster_0 Troubleshooting Logic A Problem Encountered B Low Conversion A->B C Low Selectivity A->C D Purification Issues A->D E Check Catalyst Activity/Amount B->E F Optimize Temp/Time B->F G Change to Selective Catalyst C->G H Use Solid Acid Catalyst D->H

Caption: A logical flow for troubleshooting common synthesis issues.

References

Byproduct formation in the isomerization of longifolene to Isolongifolene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the acid-catalyzed isomerization of longifolene (B8805489) to isolongifolene (B72527). It is intended for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the isomerization of longifolene to this compound?

A1: A variety of acid catalysts have been successfully employed for this isomerization. Historically, mineral acids such as sulfuric acid in acetic acid were used.[1][2] However, modern methods favor solid acid catalysts due to their ease of separation, reusability, and often higher selectivity. Commonly used solid acid catalysts include:

  • Nano-crystalline sulfated zirconia : This solid superacid catalyst has demonstrated high activity, achieving over 90% conversion with 100% selectivity under solvent-free conditions.[1][2][3]

  • Montmorillonite (B579905) clay K10 : This catalyst has been reported to give over 90% conversion with 100% selectivity at 120°C.[1][4]

  • Silica-supported heteropoly acids (e.g., H₃PW₁₂O₄₀/SiO₂) : These have shown excellent performance with high conversion and selectivity at temperatures between 80-100°C.[5]

  • Ion-exchange resins (e.g., Amberlyst-15, Indion 140) : These have been used, but may have lower thermal stability and can swell with prolonged use.[1][4]

  • Silica-functionalized propylsulfonic acid (SFS) : This metal-free solid acid catalyst provides complete conversion and nearly 100% selectivity.[6]

Q2: What are the potential byproducts in the isomerization of longifolene?

A2: While many modern catalytic systems report very high selectivity towards this compound, byproduct formation can occur, particularly under suboptimal conditions or with certain reagents. Potential byproducts include:

  • Sesquiterpene alcohols : These can form when the reaction is carried out using hydration methods, for instance, with acetic acid and sulfuric acid in dioxane.[1]

  • Acetyl longifolene and Longifoline methyl ether : These byproducts have been identified when the reaction is performed using acetic anhydride (B1165640) in the presence of a cation exchange resin.[4]

  • Other terpene derivatives : Unspecified terpene derivatives can also be present in the reaction mixture.[4]

Q3: How can I minimize byproduct formation?

A3: Minimizing byproduct formation is crucial for obtaining high-purity this compound. Key strategies include:

  • Catalyst Selection : Employing highly selective solid acid catalysts like sulfated zirconia or montmorillonite K10 can significantly reduce side reactions.[1][2]

  • Solvent-Free Conditions : Running the reaction without a solvent, when possible, can lead to a cleaner reaction profile.[1][5]

  • Temperature Control : Maintaining the optimal reaction temperature is critical. Excessive heat can lead to degradation and the formation of undesired byproducts.

  • Reaction Time : Monitoring the reaction progress and stopping it once the maximum conversion of longifolene is achieved can prevent the formation of secondary products.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low conversion of longifolene 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor mixing.1. Activate the catalyst according to the protocol (e.g., calcination for solid acids). 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring for byproduct formation. 3. Ensure efficient stirring of the reaction mixture.
Low selectivity to this compound 1. Non-optimal catalyst. 2. Reaction temperature is too high. 3. Presence of impurities in the starting material or solvent.1. Switch to a more selective catalyst such as nano-crystalline sulfated zirconia or silica-supported heteropoly acid.[1][5] 2. Lower the reaction temperature. 3. Ensure the purity of longifolene and any solvents used.
Formation of colored impurities 1. Use of corrosive mineral acids. 2. High reaction temperatures leading to decomposition.1. Replace mineral acids with solid acid catalysts.[1] 2. Optimize the reaction temperature to the lowest effective level.
Difficulty in separating the catalyst 1. Use of a homogeneous catalyst. 2. Catalyst particles are too fine.1. Switch to a heterogeneous solid acid catalyst. 2. Use a catalyst with a larger particle size or support the catalyst on a solid matrix.

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for Longifolene Isomerization

CatalystTemperature (°C)TimeConversion (%)Selectivity to this compound (%)Reference
Nano-crystalline sulfated zirconia1200.5 - 6 h>90100[1][2]
Montmorillonite clay K10120->90100[1][4]
H₃PW₁₂O₄₀/SiO₂10070 min9698[5]
Indion 140 (with Acetic Anhydride)80 - 9025 h-54.68 (this compound)[4]
Acetic Acid / Sulfuric Acid / Dioxane22-24 then 5270 h-- (Sesquiterpene alcohols as byproducts)[1]
Silica-functionalized propylsulfonic acid18040 min100~100[6]

Experimental Protocols

Protocol 1: Isomerization using Nano-crystalline Sulfated Zirconia [1]

  • Catalyst Activation : The nano-crystalline sulfated zirconia catalyst is activated by calcination in a muffle furnace at 450°C for 2 hours.

  • Reaction Setup : In a two-necked round bottom flask equipped with a magnetic stirrer, condenser, and temperature controller, add 2 g of longifolene.

  • Reaction Execution : Place the flask in an oil bath and slowly raise the temperature to 120°C.

  • Catalyst Addition : Add 0.2 g of the pre-activated catalyst to the reactant.

  • Monitoring : Periodically take samples to monitor the progress of the reaction by Gas Chromatography (GC).

  • Work-up : Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration. The catalyst can be washed with ethyl acetate (B1210297) for reuse.

Protocol 2: Isomerization using Ion-Exchange Resin (Indion 140) with Acetic Anhydride [4]

  • Charging the Reactor : Charge the reactor with 306 g (1.5 moles) of longifolene, 204 g (2 moles) of acetic anhydride, and 15.3 g of Indion 140 resin.

  • Reaction Conditions : The reaction mixture is magnetically stirred. The temperature is slowly raised and maintained at 80-90°C. The initial pressure is adjusted to 150 mmHg.

  • Removal of Acetic Acid : Acetic acid formed during the reaction is continuously fractionated out. The system pressure is gradually reduced from 150 mmHg to 25 mmHg.

  • Reaction Time : The reaction is carried out for up to 25 hours.

  • Work-up : The reaction mixture is withdrawn and washed with a sodium bicarbonate solution until neutral. The product is then purified by fractional distillation.

Visualizations

Reaction_Pathway Longifolene Longifolene Carbocation Longifolene Carbocation (Intermediate) Longifolene->Carbocation H+ (Acid Catalyst) This compound This compound (Desired Product) Carbocation->this compound Rearrangement

Caption: Acid-catalyzed isomerization of longifolene to this compound proceeds via a carbocation intermediate.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Potential Byproduct Formation Longifolene Longifolene Carbocation Carbocation Intermediate Longifolene->Carbocation H+ Acetyl_Longifolene Acetyl Longifolene Longifolene->Acetyl_Longifolene Ac₂O/H+ This compound This compound Carbocation->this compound Rearrangement Sesquiterpene_Alcohols Sesquiterpene Alcohols Carbocation->Sesquiterpene_Alcohols H₂O/H+

Caption: Potential side reactions leading to the formation of sesquiterpene alcohols and acetyl longifolene.

Experimental_Workflow start Start step1 Catalyst Activation (e.g., Calcination) start->step1 step2 Reaction Setup Longifolene + Catalyst step1->step2 step3 Isomerization Reaction Controlled Temperature & Time step2->step3 step4 Reaction Monitoring GC Analysis step3->step4 step4->step3 Continue Reaction step5 Work-up Catalyst Separation (Filtration) step4->step5 Reaction Complete step6 Product Purification (e.g., Distillation) step5->step6 end End (Pure this compound) step6->end

Caption: A general experimental workflow for the isomerization of longifolene to this compound.

References

Improving the yield and selectivity of Isolongifolene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isolongifolene (B72527), focusing on improving yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the acid-catalyzed isomerization of Longifolene (B8805489).[1][2][3] This process is typically a single-step reaction.[2][4]

Q2: What are the key advantages of using solid acid catalysts for this compound synthesis?

A2: Solid acid catalysts offer several advantages, including being environmentally friendly, easily separable from the reaction mixture, and reusable.[2][4] This avoids the use of corrosive liquid acids like sulfuric acid, which require neutralization before disposal.[2][4]

Q3: What kind of yields and selectivity can be expected with modern catalytic methods?

A3: Modern methods utilizing solid acid catalysts can achieve high yields and selectivity. For instance, using a nano-crystalline sulfated zirconia catalyst can result in over 90% conversion of longifolene with approximately 100% selectivity for this compound.[3][4][5] Similarly, montmorillonite (B579905) clay K10 has been reported to yield over 90% conversion with 100% selectivity.[1]

Q4: Can this compound be synthesized in a solvent-free system?

A4: Yes, several modern catalytic processes for this compound synthesis can be performed under solvent-free conditions, which is an environmentally friendly approach.[2][3][4]

Troubleshooting Guide

Low Yield

Problem: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Possible Causes & Solutions:

  • Suboptimal Catalyst: The choice and preparation of the catalyst are critical.

    • Solution: Ensure you are using a highly active catalyst. Nano-crystalline sulfated zirconia and montmorillonite clay K10 have been shown to produce high yields.[1][3] The catalyst should be properly activated and stored. For instance, sulfated zirconia catalysts are typically activated at high temperatures (e.g., 450°C for 4 hours).[5]

  • Incorrect Reaction Temperature: The reaction temperature significantly influences the reaction rate and selectivity.

    • Solution: Optimize the reaction temperature. For montmorillonite clay K10, a temperature of 120°C is recommended.[1] For sulfated zirconia catalysts, the optimal temperature range is typically between 120°C and 200°C.[3][5]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time. With sulfated zirconia, reaction times can range from 30 minutes to 6 hours.[3][5] Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time.[1]

  • Presence of Impurities: Impurities in the starting material (Longifolene) or the presence of moisture can interfere with the reaction.

    • Solution: Use high-purity Longifolene. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere if the catalyst is sensitive to moisture.

  • Inefficient Product Isolation: Product may be lost during the workup and purification steps.

    • Solution: After the reaction, the solid catalyst can be removed by simple filtration.[3] The product can then be purified by fractional distillation.[1] Ensure efficient extraction and minimize transfers to reduce loss.

Poor Selectivity

Problem: I am observing the formation of significant side products in my reaction mixture. How can I improve the selectivity towards this compound?

Possible Causes & Solutions:

  • Inappropriate Catalyst: Some catalysts may promote the formation of undesired isomers or byproducts.

    • Solution: Employ a highly selective catalyst. Both nano-crystalline sulfated zirconia and montmorillonite clay K10 are reported to provide nearly 100% selectivity for this compound.[1][3][4]

  • Suboptimal Reaction Conditions: Temperature and reaction time can affect selectivity.

    • Solution: Fine-tune the reaction conditions. It is often a trade-off between reaction rate and selectivity. Lowering the temperature may sometimes improve selectivity at the cost of a longer reaction time.

  • Formation of By-products from Additives: The use of certain reagents can lead to side reactions. For instance, using acetic acid and sulfuric acid can lead to the formation of sesquiterpene alcohols as by-products.[3]

    • Solution: Opt for cleaner, single-step catalytic methods that do not require such additives.[3][4]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystStarting MaterialTemperature (°C)Reaction TimeConversion (%)Selectivity (%)Reference
Montmorillonite Clay K10Longifolene120Not specified> 90100[1]
Nano-crystalline Sulfated ZirconiaLongifolene120 - 2000.5 - 6 h> 90100[3][5]
Ion Exchange Resin (Indion 140)Longifolene80 - 9025 hNot specified54.68 (in mixture)[1]
H3PW12O40 / SiO2Longifolene25 - 1803 h10095 - 100[6]
D113 Macroporous Cation Exchange ResinLongifolene50 - 806 - 10 hNot specifiedHigh purity[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Nano-crystalline Sulfated Zirconia Catalyst

This protocol is based on the single-step, solvent-free isomerization of Longifolene.[3][5]

Materials:

  • Longifolene

  • Nano-crystalline sulfated zirconia catalyst

  • Two-necked round-bottom flask

  • Condenser

  • Magnetic stirrer and hot plate with oil bath

  • Filtration apparatus

  • Ethyl acetate (B1210297) (for washing)

Procedure:

  • Activate the nano-crystalline sulfated zirconia catalyst by heating it at 450°C for 4 hours.[5]

  • To a two-necked round-bottom flask, add Longifolene and the activated catalyst. The recommended reactant-to-catalyst ratio is in the range of 2 to 10 weight percent.[3][5]

  • Fit the flask with a condenser and place it in an oil bath on a magnetic stirrer.

  • Heat the reaction mixture to the desired temperature (between 120°C and 200°C) with constant stirring.[3][5]

  • Monitor the reaction progress by taking aliquots at different time intervals (e.g., every 30 minutes) and analyzing them by Gas Chromatography (GC).[5]

  • Once the reaction is complete (typically within 0.5 to 6 hours), cool the mixture to room temperature.[3][5]

  • Separate the solid catalyst from the product by filtration.[3]

  • Wash the recovered catalyst with ethyl acetate to remove any adhering organic material. The catalyst can be dried and calcined for reuse.[3][5]

  • The liquid product, this compound, can be further purified if necessary, for example, by vacuum distillation.

Visualizations

Isolongifolene_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Activate_Catalyst Activate Catalyst (e.g., Sulfated Zirconia at 450°C) Start->Activate_Catalyst Mix_Reactants Mix Longifolene and Catalyst (Solvent-free) Activate_Catalyst->Mix_Reactants Heat_Stir Heat (120-200°C) and Stir (0.5-6 hours) Mix_Reactants->Heat_Stir Monitor Monitor Progress (GC) Heat_Stir->Monitor Monitor->Heat_Stir Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter to Separate Catalyst Cool->Filter Wash_Catalyst Wash and Dry Catalyst for Reuse Filter->Wash_Catalyst Product This compound (Product) Filter->Product Wash_Catalyst->Activate_Catalyst Recycle Purify Optional: Purify (e.g., Distillation) Product->Purify End End Purify->End

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of this compound Cause1 Suboptimal Catalyst Problem->Cause1 Cause2 Incorrect Temperature Problem->Cause2 Cause3 Insufficient Time Problem->Cause3 Cause4 Impure Reactants Problem->Cause4 Solution1 Use high-activity catalyst (e.g., Sulfated Zirconia) Cause1->Solution1 Solution2 Optimize temperature (e.g., 120-200°C) Cause2->Solution2 Solution3 Increase reaction time and monitor Cause3->Solution3 Solution4 Use high-purity Longifolene Cause4->Solution4

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting peak tailing in GC-MS analysis of Isolongifolene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolongifolene Analysis

Welcome to the technical support center for troubleshooting GC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the analysis of this compound, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for this compound analysis?

A1: In an ideal gas chromatography separation, a peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.5 usually indicates a problem that needs investigation.[2]

Although this compound is a relatively non-polar sesquiterpene hydrocarbon, peak tailing can still be a significant issue. It compromises analytical results by:

  • Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate identification and separation difficult.[2]

  • Complicating Integration: The distorted shape leads to less accurate and reproducible peak area calculations, which is critical for precise quantification.[2]

  • Lowering Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection.

Q2: My this compound peak is tailing, but other peaks in the chromatogram look fine. What should I investigate?

A2: When only specific peaks tail, the issue is often chemical in nature, pointing to unwanted interactions between the analyte and the system.[3][4] For a compound like this compound, this suggests the presence of "active sites" within your GC system. These sites are often polar or acidic silanol (B1196071) groups that can form on surfaces.[5]

Potential sources of this activity include:

  • Contaminated Inlet Liner: Accumulation of non-volatile sample matrix on the liner or its glass wool packing can create active sites that interact with analytes.[6]

  • Column Contamination: The first few meters of the GC column can accumulate residue from repeated injections, leading to a degradation of the stationary phase and exposure of active sites.[5]

  • System Activity: Even though this compound is non-polar, it can interact with active sites. Some analysts "prime" the system by injecting a high-concentration standard to passivate these sites before running routine analyses.[6]

The primary troubleshooting steps should be to perform inlet maintenance (see Guide 1) and trim the analytical column (see Guide 2).[7]

Q3: All the peaks in my chromatogram, including this compound, are tailing. What does this indicate?

A3: When most or all peaks in a chromatogram exhibit tailing, the cause is typically a physical disruption in the carrier gas flow path rather than a specific chemical interaction.[4][8][9] This indiscriminate tailing suggests a problem that affects every compound traveling through the system.

Common causes include:

  • Improper Column Installation: A poorly cut column end (not a clean, 90° cut) can create turbulence.[2][5] Likewise, setting the column at the incorrect insertion depth in the inlet or detector can create dead volume, where gas flow is disrupted.[2][4]

  • System Leaks: A leak at the inlet fitting or septum can disrupt the carrier gas flow, leading to peak distortion.

  • Flow Path Obstruction: Severe contamination or debris (like a piece of septum) lodged in the inlet liner or the front of the column can obstruct the sample path, causing turbulence and tailing.[6][8]

To resolve this, you should re-install the column, ensuring a clean cut and correct positioning, and perform a thorough leak check.

Q4: How can I systematically troubleshoot the source of peak tailing for this compound?

A4: A structured approach is the most efficient way to diagnose and solve peak tailing. Start with the most common and easiest-to-fix issues before moving to more complex possibilities. The flowchart below outlines a recommended troubleshooting workflow.

G A Observe Peak Tailing in this compound Analysis B Are ALL peaks tailing? A->B C Indicates a Physical / Flow Path Issue B->C Yes F Indicates a Chemical / Activity Issue B->F No D Check Column Installation: 1. Ensure clean, 90-degree cut. 2. Verify correct insertion depth. C->D E Perform Leak Check at Inlet Fittings D->E M Problem Solved? E->M G Perform Inlet Maintenance: Replace Liner and Septum (See Guide 1) F->G H Problem Solved? G->H I Trim 10-20 cm from Column Inlet (See Guide 2) H->I No L Analysis Complete H->L Yes J Problem Solved? I->J K Review Method Parameters: - Check for column overload. - Verify solvent compatibility. - Optimize temperatures. J->K No J->L Yes N Consider New Column or Further Diagnostics K->N M->L Yes M->N No

Caption: A systematic workflow for troubleshooting peak tailing.

Q5: What are the recommended GC-MS parameters for this compound analysis to minimize peak tailing?

A5: Optimizing your GC-MS method parameters is crucial for achieving good peak shape. While the ideal parameters can vary based on your specific instrument and column, the following table provides a robust starting point based on established methods for this compound and similar sesquiterpenes.[10][11]

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)A standard non-polar column provides good resolution for hydrocarbons like this compound.
Carrier Gas HeliumProvides good efficiency and is compatible with mass spectrometry.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Ensures optimal separation efficiency and peak shape.
Inlet Temperature 230 - 250 °CEnsures rapid and complete vaporization of this compound (Boiling Point: ~255 °C) without causing thermal degradation.[10][11][12]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload, which is a common cause of peak distortion.[1] Adjust ratio based on sample concentration.
Injection Volume 1 µLA standard volume to avoid overloading the liner or column.
Oven Program Initial: 50-60 °C, hold for 1-2 minAllows for good peak focusing at the head of the column.
Ramp: 10 °C/min to 270 °CA moderate ramp rate provides a good balance between analysis time and separation efficiency.[10][11]
Final Hold: Hold at 270 °C for 2-5 minEnsures that all high-boiling compounds are eluted from the column.
MS Transfer Line 250 - 280 °CPrevents condensation of the analyte between the GC and the MS, which can cause tailing.[13]
Ion Source Temp 230 °CA standard temperature for robust ionization without causing in-source degradation.[10][11]

Troubleshooting Root Causes

The diagram below illustrates the primary categories of issues that lead to peak tailing. Use this as a mental model when diagnosing problems.

G cluster_0 Root Causes of Peak Tailing cluster_1 A Chemical Activity (Affects Specific Peaks) B Contaminated Inlet Liner A->B C Active Sites on Column (Contamination/Degradation) A->C D Polar Residues in System A->D E Flow Path Disruption (Affects All Peaks) F Poor Column Cut E->F G Incorrect Column Installation E->G H Leaks or Dead Volume E->H

Caption: Differentiating between chemical and physical causes of peak tailing.

Troubleshooting Guides & Protocols

Guide 1: Inlet System Maintenance (Liner & Septum Replacement)

This is the first and most crucial maintenance step to address peak tailing caused by active sites or contamination.[7][14]

Protocol:

  • Cool Down: Set the GC inlet and oven temperatures to ambient (e.g., 40°C) and wait for them to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or the gas cylinder.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Use forceps to remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon replacement.

  • Remove Liner: Carefully remove the inlet liner, which may require a special tool or forceps. Note the orientation of the liner.

  • Install New Liner: Insert a new, deactivated liner of the same type. Ensure any O-rings are correctly seated and not cracked.

  • Reassemble: Securely reassemble the inlet.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.

Guide 2: GC Column Trimming

If inlet maintenance does not resolve the issue, trimming the front of the column can remove non-volatile contaminants that create active sites.[5][15]

Protocol:

  • Cool System & Turn Off Gas: Follow steps 1 and 2 from Guide 1.

  • Disconnect Column: Carefully loosen the column nut at the GC inlet.

  • Withdraw Column: Gently pull about 20-30 cm of the column out through the septum nut.

  • Make a Clean Cut: Using a ceramic scoring wafer or diamond-tipped scribe, score the column tubing. Gently flex the column to break it cleanly at the score line.

  • Inspect the Cut: Use a small magnifier to inspect the cut. It should be a flat, 90-degree angle with no jagged edges or shards.[5] If the cut is poor, repeat the process.

  • Re-install Column: Re-insert the column into the inlet to the manufacturer-specified depth. This is critical to avoid dead volume.[2]

  • Tighten Fitting: Tighten the column nut (typically finger-tight plus a quarter turn with a wrench). Do not overtighten.

  • Leak Check: Restore gas flow and perform a thorough leak check.

Guide 3: GC Column Conditioning

After installing a new column or performing significant maintenance, conditioning is necessary to remove contaminants and ensure a stable baseline.[7]

Protocol:

  • Install Column: Properly install the column in the inlet but leave the detector end disconnected and open inside the oven.

  • Purge with Carrier Gas: Set the carrier gas flow to the analytical method's setpoint (e.g., 1-2 mL/min). Allow the gas to flow through the column for 10-15 minutes at ambient oven temperature to remove any oxygen, which can damage the stationary phase at high temperatures.

  • Temperature Program:

    • Without connecting the column to the detector, set the oven to ramp slowly (5-10°C/min) to a conditioning temperature.

    • The conditioning temperature should be about 20°C above the final temperature of your analytical method but must not exceed the column's maximum rated temperature.

    • Hold at this temperature for 1-2 hours.

  • Cool Down & Connect: Cool the oven to its initial temperature. Turn off the carrier gas, connect the column to the detector, and then restore gas flow.

  • Final Check: Heat the oven to its initial temperature and run a blank analysis to ensure the baseline is stable and free of ghost peaks.

References

Technical Support Center: Optimizing Chiral HPLC Separation of Isolongifolene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Isolongifolene enantiomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral separation of this compound enantiomers?

A1: The primary challenges include achieving baseline resolution of the enantiomers, preventing peak tailing, and developing a robust and reproducible method. This compound, being a sesquiterpene, may exhibit subtle stereochemical differences that require highly selective chiral stationary phases (CSPs) and carefully optimized mobile phase conditions.

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often the most successful for separating a wide range of chiral compounds, including terpenes.[1] These CSPs offer complex three-dimensional structures that facilitate various chiral recognition mechanisms like hydrogen bonding, π-π interactions, and steric hindrance.[2] It is highly recommended to screen a variety of polysaccharide-based columns to find the one with the best selectivity for this compound.[3]

Q3: What is the recommended mobile phase for the chiral separation of this compound?

A3: For polysaccharide-based CSPs, normal-phase chromatography is often the preferred mode for terpene separations. A typical mobile phase consists of a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol).[3] The ratio of these solvents is a critical parameter to optimize for achieving the desired separation.

Q4: How does temperature affect the chiral separation of this compound?

A4: Temperature is a critical parameter that can significantly impact chiral recognition and, therefore, the resolution of enantiomers.[4] Lower temperatures generally lead to better chiral selectivity and improved resolution.[5] However, the effect can sometimes be unpredictable, and in some cases, increasing the temperature might be beneficial. It is a valuable parameter to screen during method development. A temperature-dependent reversal of enantiomer elution order has also been observed for some compounds on polysaccharide-based columns.[4]

Q5: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peaks?

A5: Poor peak shape in chiral HPLC can be caused by several factors. Secondary interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can lead to peak tailing. Column contamination or injecting too much sample (column overload) can also result in distorted peaks. For ionizable compounds, an inappropriate mobile phase pH can be a cause, though this is less likely for the non-polar this compound.

Troubleshooting Guide

Issue 1: Poor or No Resolution of this compound Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

Poor_Resolution_Workflow Start Poor or No Resolution CSP Evaluate CSP Selection (Screen Polysaccharide Columns) Start->CSP MobilePhase Optimize Mobile Phase (Vary Alcohol Modifier & %) CSP->MobilePhase If no improvement FlowRate Adjust Flow Rate (Try Lower Flow Rates) MobilePhase->FlowRate If still poor Temperature Vary Temperature (Screen 5°C to 40°C) FlowRate->Temperature If necessary End Resolution Improved Temperature->End Successful

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor. If you have no prior information, screening different polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) is highly recommended.[3]

  • Optimize Mobile Phase: Systematically vary the mobile phase composition. In normal phase mode, adjust the type of alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the alkane mobile phase. Small changes in the modifier percentage can have a significant impact on selectivity.

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if the resolution improves.

  • Vary Temperature: Temperature can have a pronounced and sometimes unpredictable effect on chiral separations.[4] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen, typically in the range of 5°C to 40°C.

Issue 2: Peak Tailing

If you are observing asymmetric peaks with a "tail," consider the following:

Peak_Tailing_Workflow Start Peak Tailing Observed SampleConc Check Sample Concentration (Reduce Injection Volume/Concentration) Start->SampleConc ColumnHealth Assess Column Health (Flush or Replace Column) SampleConc->ColumnHealth If tailing persists MobilePhaseModifier Consider Mobile Phase Additives (e.g., TFA for acidic impurities) ColumnHealth->MobilePhaseModifier If still tailing End Symmetric Peaks MobilePhaseModifier->End Successful

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Check Sample Concentration: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Assess Column Health: The column may be contaminated or degraded. Try flushing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Consider Mobile Phase Additives: Although this compound itself is not acidic or basic, impurities in the sample might be. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes improve peak shape by suppressing secondary interactions. Use with caution as this can also affect selectivity.

Quantitative Data Summary

The following tables provide typical starting parameters for the chiral HPLC separation of terpenes on polysaccharide-based columns. These should be used as a starting point for method development for this compound enantiomers.

Table 1: Recommended Chiral Stationary Phases for Terpene Separation

Chiral Stationary Phase (CSP) TypeCommon Commercial NamesSelector Backbone
Amylose-basedChiralpak AD, Chiralpak IAAmylose derivatives
Cellulose-basedChiralcel OD, Chiralcel OJCellulose derivatives

Table 2: Typical Starting Conditions for Chiral HPLC Method Development

ParameterNormal Phase Mode
Mobile Phase n-Hexane / Alcohol Modifier
Alcohol Modifiers Isopropanol (IPA), Ethanol (B145695) (EtOH)
Modifier Concentration 1% - 20% (v/v)
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 10°C - 40°C
Detection Wavelength Low UV (e.g., 210-220 nm)

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Enantiomers

This protocol outlines a general approach to developing a chiral separation method for this compound enantiomers using a polysaccharide-based CSP in normal phase mode.

1. Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral column: Start with an amylose-based column (e.g., Chiralpak AD-H or equivalent) and a cellulose-based column (e.g., Chiralcel OD-H or equivalent), 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-hexane, isopropanol, and ethanol.

  • Sample: Racemic this compound standard dissolved in the mobile phase.

2. Initial Screening Conditions:

  • Column: Chiralpak AD-H

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: 215 nm

  • Injection Volume: 10 µL

3. Optimization Strategy:

  • CSP Screening: Run the initial conditions on both the amylose and cellulose-based columns to see which provides better initial selectivity.

  • Mobile Phase Optimization:

    • Vary the percentage of the alcohol modifier (e.g., try 95:5, 90:10, 85:15, and 80:20 n-hexane/isopropanol).

    • If resolution is still poor, switch the alcohol modifier to ethanol and repeat the concentration gradient.

  • Flow Rate Optimization: If partial separation is achieved, try reducing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to improve resolution.

  • Temperature Optimization: Evaluate the effect of temperature by running the best mobile phase/flow rate combination at different temperatures (e.g., 10°C, 25°C, and 40°C).

4. Data Analysis:

  • For each condition, calculate the resolution (Rs), selectivity (α), and retention factors (k) for the two enantiomers. The goal is to achieve a baseline resolution (Rs ≥ 1.5).

Method_Development_Workflow Start Start Method Development ScreenCSPs Screen Amylose & Cellulose CSPs Start->ScreenCSPs SelectBestCSP Select CSP with Best Initial Selectivity ScreenCSPs->SelectBestCSP OptimizeMobilePhase Optimize Mobile Phase (Alcohol type and %) SelectBestCSP->OptimizeMobilePhase OptimizeFlowRate Optimize Flow Rate OptimizeMobilePhase->OptimizeFlowRate OptimizeTemp Optimize Temperature OptimizeFlowRate->OptimizeTemp FinalMethod Final Optimized Method OptimizeTemp->FinalMethod

Caption: Experimental workflow for chiral method development.

References

Addressing matrix effects in the analysis of Isolongifolene in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of isolongifolene (B72527) in complex environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal intensity due to co-eluting compounds from the sample matrix during analysis, most commonly by mass spectrometry (MS). In the analysis of this compound, which is a semi-volatile organic compound, complex environmental matrices such as soil, water, or sediment can introduce interfering substances. These interferences can either suppress or enhance the ionization of this compound in the MS source, leading to inaccurate quantification—either underestimation or overestimation of the true concentration.

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate samples.

  • Low or excessively high recovery of this compound in spiked samples.

  • Inconsistent peak shapes and retention times in your chromatograms.

  • Significant discrepancies between results obtained using different calibration methods (e.g., external standard calibration versus matrix-matched calibration).

Q3: Which analytical techniques are most susceptible to matrix effects when analyzing this compound?

A3: While all analytical techniques can be affected by the sample matrix, techniques that rely on the ionization of the target analyte, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly susceptible to matrix effects. For GC-MS analysis of terpenes like this compound, matrix components can accumulate in the injector port, leading to signal enhancement or suppression.

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: The main strategies to counteract matrix effects can be categorized as follows:

  • Sample Preparation and Cleanup: Employing techniques to remove interfering matrix components before analysis. This can include methods like Solid-Phase Extraction (SPE) or QuEChers (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Calibration Strategies: Using a calibration method that compensates for the matrix effects. The most common approaches are:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed.

    • Standard Addition: Adding known amounts of the this compound standard directly to the sample aliquots to create a sample-specific calibration curve.

    • Internal Standard (IS) Calibration: Adding a known amount of a compound (the internal standard) that is chemically similar to this compound to all samples, standards, and blanks. The use of a stable isotope-labeled version of this compound is the most effective form of internal standard calibration, known as isotope dilution.

Q5: How do I choose the best mitigation strategy for my specific application?

A5: The choice of strategy depends on several factors, including the complexity of your sample matrix, the availability of a suitable blank matrix, the required accuracy and precision, and cost and time constraints. For highly variable and complex matrices where a blank matrix is not available, the standard addition method is often the most suitable, although it is time-consuming.[1] Matrix-matched calibration is effective for less complex or more uniform matrices.[1] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects as it accounts for variations throughout the entire analytical process, but it can be the most expensive option.

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of different calibration strategies in mitigating matrix effects. Disclaimer: The following data is for compounds analogous to this compound (semivolatile organic compounds, pesticides) in various matrices and is intended to be illustrative of the comparative performance of these methods.

Table 1: Comparison of Apparent Recovery for Procedural vs. Matrix-Matched Calibration for Pesticide Analysis in Fish by GC-MS

AnalyteProcedural Calibration - Apparent Recovery (%)Procedural Calibration - RSD (%)Matrix-Matched Calibration - Recovery (%)Matrix-Matched Calibration - RSD (%)
Penthiopyrad109810710
Phosalon10871052
Phosmet11458311
Phoxim102143546

Data adapted from a study on pesticide analysis in fish. This table illustrates that for some compounds, matrix-matched calibration provides a more accurate estimation of recovery compared to procedural calibration.

Table 2: Comparison of Calibration Methods for the Analysis of Naphthalene (B1677914) Sulfonates in Wastewater by LC-ESI-MS

Calibration MethodSuitability for Highly Loaded, Variable MatrixSuitability for Moderately Loaded, Uniform Matrix
External CalibrationNot SuitableDeviations >25% from Standard Addition
Internal Calibration (one standard)Not SuitableDeviations >25% from Standard Addition
Matrix-Matched CalibrationNot SuitableReasonable results (deviations mostly <25% from Standard Addition)
Standard AdditionMost Suitable Most Suitable

This table summarizes findings from a study on naphthalene sulfonates in wastewater, highlighting the robustness of the standard addition method for complex matrices.[1]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of this compound from Soil/Sediment

This protocol describes a generic Soxhlet extraction method suitable for semi-volatile organic compounds like this compound from solid matrices.

Materials:

  • Soxhlet extraction apparatus (500 mL flask, extractor, condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimbles

  • Drying oven

  • Analytical balance

  • Hexane/Acetone (1:1, v/v), pesticide grade or equivalent

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Concentrator tube

  • Nitrogen blow-down apparatus

Procedure:

  • Sample Homogenization: Air-dry the soil/sediment sample and sieve to remove large debris.

  • Moisture Content Determination: Determine the moisture content of a subsample to allow for reporting results on a dry weight basis.

  • Extraction: a. Weigh approximately 10-20 g of the homogenized sample into a cellulose extraction thimble. b. Place the thimble into the Soxhlet extractor. c. Add 300 mL of the hexane/acetone mixture and a few boiling chips to the round-bottom flask. d. Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.

  • Drying and Concentration: a. Cool the extract. b. Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. c. Concentrate the extract to approximately 5 mL using a rotary evaporator. d. Transfer the concentrated extract to a concentrator tube and further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution: Adjust the final volume to 1.0 mL with the appropriate solvent for GC-MS analysis.

Protocol 2: Matrix-Matched Calibration for this compound Analysis

Objective: To prepare calibration standards in a matrix that mimics the environmental samples to compensate for matrix effects.

Procedure:

  • Prepare a Blank Matrix Extract: Extract a sample of a blank matrix (a soil or water sample known to be free of this compound) using the same procedure as for the environmental samples (e.g., Protocol 1).

  • Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., hexane).

  • Prepare Working Standards: Create a series of at least five working standard solutions by diluting the stock solution.

  • Prepare Matrix-Matched Standards: a. Aliquot the blank matrix extract into a series of vials. b. Spike each aliquot with a different working standard solution to create a series of calibration standards with increasing concentrations of this compound. c. The final concentration of the matrix extract should be the same in all calibration standards.

  • Analysis: Analyze the matrix-matched standards using the same GC-MS method as for the samples.

  • Calibration Curve: Construct a calibration curve by plotting the instrument response versus the concentration of this compound in the matrix-matched standards.

Protocol 3: Standard Addition Method for this compound Analysis

Objective: To create a calibration curve within the sample itself to account for sample-specific matrix effects.

Procedure:

  • Sample Aliquoting: Divide the sample extract into at least four equal aliquots.

  • Spiking: a. Leave one aliquot unspiked (this is the unknown). b. Add increasing and known amounts of an this compound standard solution to the remaining aliquots. The spiking levels should be chosen to bracket the expected concentration of this compound in the sample (e.g., 0.5x, 1x, and 2x the estimated concentration).

  • Volume Equalization: Ensure all aliquots have the same final volume by adding the appropriate amount of solvent.

  • Analysis: Analyze all prepared aliquots using the same GC-MS method.

  • Calibration Curve Construction: a. Plot the instrument response on the y-axis against the concentration of the added standard on the x-axis. b. Perform a linear regression on the data points. c. The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the original, unspiked sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calibration Sample Environmental Sample (Soil/Water) Extraction Extraction (e.g., Soxhlet, SPE) Sample->Extraction Cleanup Sample Cleanup (Optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Final_Extract Final Sample Extract Concentration->Final_Extract GCMS GC-MS Analysis Final_Extract->GCMS Data Data Acquisition GCMS->Data Quant Quantification Data->Quant MM Matrix-Matched Calibration MM->Quant SA Standard Addition SA->Quant IS Internal Standard / Isotope Dilution IS->Quant

Caption: Workflow for this compound Analysis.

Troubleshooting_Guide cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution Pathways Problem Inaccurate Quantification of this compound Cause Matrix Effects (Suppression/Enhancement) Problem->Cause S1 Improve Sample Cleanup Cause->S1 If matrix is complex S2 Use Matrix-Matched Calibration Cause->S2 If blank matrix is available S3 Implement Standard Addition Cause->S3 For high accuracy in complex matrices S4 Use Isotope Dilution (Internal Standard) Cause->S4 For highest accuracy and precision

References

Preventing degradation of Isolongifolene during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isolongifolene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the purity and stability of this compound, it is crucial to store it under appropriate conditions. This compound is susceptible to degradation from factors such as heat, light, and oxygen.

For optimal long-term storage, this compound should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][3] It is recommended to store it in tightly sealed, airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Recommended Storage Conditions Summary

ConditionRecommendationRationale
Temperature Cool (ideally refrigerated at 2-8 °C)Minimizes the rate of potential degradation reactions.
Light Store in amber glass vials or protect from lightPrevents potential photodegradation.
Atmosphere Store under an inert gas (e.g., nitrogen, argon)Prevents oxidation, a primary degradation pathway for sesquiterpenes.
Container Tightly sealed, airtight glass containersPrevents evaporation and exposure to atmospheric oxygen and moisture.
Purity Use high-purity this compoundImpurities can sometimes catalyze degradation reactions.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound, like many other sesquiterpenes, is oxidation.[2] Autoxidation can occur upon exposure to air (oxygen), leading to the formation of a variety of oxygenated derivatives, such as epoxides, alcohols, and ketones. This process can be accelerated by exposure to heat and light. Acid-catalyzed rearrangements are also a potential degradation pathway, leading to isomeric impurities.

Troubleshooting Guides

Storage-Related Issues

Problem: I have observed a change in the appearance (e.g., color, viscosity) of my stored this compound.

  • Possible Cause: This could be an indication of degradation, likely due to oxidation or polymerization.

  • Solution:

    • Verify the storage conditions. Ensure the container is tightly sealed and protected from light and heat.

    • If the product was not stored under an inert atmosphere, consider purging the container with nitrogen or argon before resealing.

    • Analyze a small sample of the material by Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of degradation products. Compare the chromatogram to that of a fresh or properly stored standard.

Problem: My analytical results show a decrease in the purity of this compound over time.

  • Possible Cause: This is a clear sign of degradation during storage.

  • Solution:

    • Review your storage protocol against the recommended conditions in the table above.

    • For critical applications, it is advisable to re-analyze the purity of this compound before use, especially if it has been stored for an extended period.

    • If degradation is significant, it may be necessary to purify the this compound or obtain a new batch.

Analysis-Related Issues

Problem: I am observing unexpected peaks in my GC-MS analysis of this compound.

  • Possible Cause: These peaks could be due to thermal degradation in the GC inlet, reactions on an active site in the GC system, or contamination.

  • Solution:

    • Optimize GC Inlet Temperature: High inlet temperatures can cause thermal degradation of terpenes. Try lowering the inlet temperature in increments of 10-20 °C to see if the unexpected peaks are reduced.

    • Check for Active Sites: Active sites in the GC liner or the front of the column can cause degradation. Use a deactivated liner and consider trimming a small portion (e.g., 10-20 cm) from the front of the column.

    • Solvent Effects: Ensure the solvent used to dissolve the this compound is high purity and does not contain any impurities that could co-elute or react with the analyte.

    • Sample Preparation: Prepare samples fresh and analyze them promptly to avoid degradation in the vial before injection.

Troubleshooting GC-MS Analysis of this compound

IssuePossible CauseRecommended Action
Poor Peak Shape (Tailing) Active sites in the liner or column.Use a deactivated liner; trim the column.
Ghost Peaks Contamination from a previous injection or the system.Run a solvent blank; bake out the column.
Inconsistent Retention Times Fluctuation in carrier gas flow or oven temperature.Check for leaks; verify oven temperature program.
Appearance of New Peaks On-column or in-inlet degradation.Lower inlet temperature; use a deactivated liner.

Experimental Protocols

Protocol: Stability Testing of this compound in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent under defined storage conditions.

  • Materials:

    • High-purity this compound

    • High-purity solvent (e.g., ethanol, hexane)

    • Amber glass vials with screw caps (B75204) and PTFE septa

    • GC-MS system

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber glass vials.

    • For each storage condition to be tested (e.g., room temperature, 4°C, -20°C), prepare a set of vials.

    • If investigating the effect of atmosphere, purge the headspace of one set of vials with an inert gas (e.g., nitrogen) before sealing.

    • Store the vials under the designated conditions.

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by GC-MS to determine the purity of this compound.

    • Calculate the percentage of this compound remaining relative to the initial (time 0) sample.

Visualizations

cluster_storage Storage cluster_degradation Degradation Pathways Isolongifolene_Stock This compound Stock Oxidized_Products Oxidized Products (Epoxides, Alcohols, Ketones) Isolongifolene_Stock->Oxidized_Products Autoxidation Oxygen Oxygen (Air) Heat_Light Heat / Light

Caption: Potential autoxidation pathway of this compound during storage.

Start Start: Prepare this compound Solution Aliquot Aliquot into Vials for Each Condition Start->Aliquot Store Store at Different Conditions (Temp, Light, Atmosphere) Aliquot->Store Time_Points Analyze at Defined Time Points (t=0, 1, 2, 4... weeks) Store->Time_Points GCMS GC-MS Analysis for Purity Time_Points->GCMS Calculate Calculate % Degradation GCMS->Calculate End End: Determine Stability Profile Calculate->End

Caption: Experimental workflow for an this compound stability study.

Problem Unexpected Peaks in GC-MS Check_Inlet_Temp Lower Inlet Temperature? Problem->Check_Inlet_Temp Step 1 Check_Liner Use Deactivated Liner? Check_Inlet_Temp->Check_Liner If Not Resolved Resolved_Yes Problem Resolved Check_Inlet_Temp->Resolved_Yes If Resolved Trim_Column Trim Front of Column? Check_Liner->Trim_Column If Not Resolved Check_Liner->Resolved_Yes If Resolved Trim_Column->Resolved_Yes If Resolved Resolved_No Problem Persists (Consider Contamination) Trim_Column->Resolved_No If Not Resolved

Caption: Troubleshooting logic for unexpected peaks in GC-MS analysis.

References

Catalyst deactivation and regeneration in Isolongifolene production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for catalyst deactivation and regeneration during the synthesis of isolongifolene (B72527). The information is presented in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My longifolene (B8805489) conversion rate has significantly dropped in the latest batch. What could be the cause?

A1: A significant drop in longifolene conversion is a primary indicator of catalyst deactivation. Several factors could be at play:

  • Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is a common issue when using solid acid catalysts at elevated temperatures.

  • Poisoning: Impurities in the longifolene feed or solvent can adsorb onto the catalyst's active sites, rendering them inactive.

  • Thermal Degradation: Some solid acid catalysts, like certain clays (B1170129) or ion-exchange resins, have poor thermal stability and can degrade at the reaction temperatures required for this compound synthesis.[1]

  • Leaching: The active acidic sites of the catalyst may slowly dissolve into the reaction medium, reducing the catalyst's overall activity.

Q2: I am observing a decrease in selectivity towards this compound, with an increase in byproducts. What should I investigate?

A2: A loss of selectivity can be linked to changes in the catalyst's acidic properties or reaction conditions.

  • Changes in Acidity: The nature and strength of the acid sites on the catalyst are crucial for the selective isomerization of longifolene. Deactivation can alter the balance of Brønsted and Lewis acid sites, leading to different reaction pathways and the formation of undesired byproducts.

  • Reaction Temperature: An excessively high reaction temperature can promote side reactions, leading to the formation of other isomers or degradation products. It's important to operate within the optimal temperature range for your specific catalyst. For instance, with nano-crystalline sulfated zirconia, the reaction is typically carried out between 120 to 200°C.[1]

Q3: How can I determine if my solid acid catalyst has been deactivated by coking?

A3: Visual inspection and analytical techniques can help identify coking. A spent catalyst that has turned dark brown or black is a strong visual indicator of coke formation. For a more quantitative assessment, Thermogravimetric Analysis (TGA) can be employed. TGA measures the weight loss of the catalyst as it is heated in an oxidizing atmosphere, with the weight loss corresponding to the combustion of coke.

Q4: What are the typical signs of thermal degradation of the catalyst?

A4: Thermal degradation can lead to a loss of catalytic activity and changes in the physical properties of the catalyst. For catalysts like montmorillonite (B579905) clay, low thermal stability can lead to deactivation.[1] Signs of thermal degradation include a decrease in surface area and changes in the crystalline structure of the catalyst, which can be analyzed using techniques like BET surface area analysis and X-ray Diffraction (XRD), respectively.

Q5: Can I regenerate my deactivated solid acid catalyst? If so, how?

A5: Yes, many solid acid catalysts can be regenerated to restore their activity. The regeneration method depends on the cause of deactivation. For catalysts deactivated by coking, a common and effective method is calcination. This involves heating the catalyst in a controlled flow of air or an inert gas containing a small amount of oxygen to burn off the carbonaceous deposits. For example, a deactivated sulfated zirconia catalyst can be regenerated by washing with ethyl acetate (B1210297) followed by calcination in air at 550°C for 4-8 hours.[1]

Data on Catalyst Performance and Regeneration

The following tables summarize quantitative data on the performance of solid acid catalysts in the isomerization of longifolene to this compound.

Table 1: Performance of Fresh Nano-crystalline Sulfated Zirconia Catalyst

Catalyst TypeLongifolene Conversion (%)This compound Selectivity (%)Reaction Conditions
Nano-crystalline Sulfated Zirconia>90~100Solvent-free, 120-200°C, 0.5-6 h

Data sourced from patents and publications on the catalytic isomerization of longifolene.[1][2][3]

Table 2: Performance of Regenerated Solid Acid Catalysts

Catalyst TypeRegeneration MethodLongifolene Conversion (after regeneration) (%)This compound Selectivity (after regeneration) (%)Notes
Nano-crystalline Sulfated ZirconiaWashing with ethyl acetate, followed by calcination at 550°C for 4-8h.Maintained high activity similar to fresh catalyst.Maintained high selectivity similar to fresh catalyst.The catalyst is highly crystalline and thermally stable, allowing for effective regeneration.[1]
Silica-AluminaCalcinationCatalytic activity was almost similar to that of the fresh catalyst after 2 hours of use and regeneration.The selectivity for this compound was maintained.The catalyst showed good recyclability under optimized reaction conditions.[4]

Experimental Protocols

Protocol 1: Isomerization of Longifolene to this compound using a Solid Acid Catalyst

1. Catalyst Activation:

  • Activate the solid acid catalyst (e.g., nano-crystalline sulfated zirconia) by heating it in a muffle furnace at 450°C for 2-4 hours prior to the reaction.[1]

2. Reaction Setup:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a temperature controller, add 2 g of longifolene.

  • Place the flask in an oil bath and slowly raise the temperature to the desired reaction temperature (e.g., 190°C).

  • Once the temperature is stable, add 0.2 g of the pre-activated catalyst to the flask.

3. Reaction Monitoring:

  • Stir the reaction mixture vigorously.

  • Periodically (e.g., every 30 minutes), withdraw a small sample from the reaction mixture using a syringe.

  • Analyze the samples by gas chromatography (GC) to determine the percent conversion of longifolene and the selectivity for this compound.

4. Product Isolation:

  • After the reaction reaches the desired conversion, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The liquid product is primarily this compound.

Protocol 2: Regeneration of a Deactivated Sulfated Zirconia Catalyst

1. Catalyst Recovery:

  • After the reaction, filter the reaction mixture to separate the solid catalyst.

2. Washing:

  • Wash the recovered catalyst with 10 mL of ethyl acetate at ambient temperature to remove any adsorbed organic species.

3. Drying:

  • Dry the washed catalyst in an oven at 110°C for 2-4 hours.

4. Calcination:

  • Place the dried catalyst in a muffle furnace.

  • Calcine the catalyst in air at 550°C for 4-8 hours.[1]

5. Cooling:

  • Allow the catalyst to cool down to ambient temperature before reusing it for the next reaction cycle.

Visual Guides

The following diagrams illustrate key workflows and concepts related to catalyst deactivation and regeneration in this compound production.

Catalyst_Deactivation_Pathway cluster_causes Potential Causes of Deactivation cluster_effects Observed Effects Coking Coking (Carbon Deposition) Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Poisoning Poisoning (Impurities) Poisoning->Deactivated_Catalyst Thermal_Degradation Thermal Degradation (Loss of Stability) Thermal_Degradation->Deactivated_Catalyst Leaching Leaching (Loss of Active Sites) Leaching->Deactivated_Catalyst Reduced_Activity Reduced Activity (Lower Conversion) Reduced_Selectivity Reduced Selectivity (More Byproducts) Active_Catalyst Active Catalyst Active_Catalyst->Coking Deactivation Mechanisms Active_Catalyst->Poisoning Deactivation Mechanisms Active_Catalyst->Thermal_Degradation Deactivation Mechanisms Active_Catalyst->Leaching Deactivation Mechanisms Deactivated_Catalyst->Reduced_Activity Deactivated_Catalyst->Reduced_Selectivity

Caption: Common pathways leading to catalyst deactivation.

Troubleshooting_Workflow Start Experiment Shows Low Conversion/Selectivity Check_Conditions Verify Reaction Conditions (Temp, Time, Stirring) Start->Check_Conditions Analyze_Catalyst Analyze Spent Catalyst (Visual, TGA, XRD) Check_Conditions->Analyze_Catalyst Conditions OK Optimize Optimize Conditions Check_Conditions->Optimize Conditions Not OK Identify_Cause Identify Deactivation Cause Analyze_Catalyst->Identify_Cause Regenerate Regenerate Catalyst (e.g., Calcination) Identify_Cause->Regenerate Coking Identified Replace Replace Catalyst Identify_Cause->Replace Severe Degradation End Problem Resolved Regenerate->End Replace->End Optimize->Start

Caption: A logical workflow for troubleshooting catalyst issues.

Regeneration_Process Deactivated_Catalyst Deactivated Catalyst (e.g., Coked Sulfated Zirconia) Washing Wash with Solvent (e.g., Ethyl Acetate) Deactivated_Catalyst->Washing Drying Dry at 110°C Washing->Drying Calcination Calcine in Air (550°C, 4-8h) Drying->Calcination Regenerated_Catalyst Regenerated Active Catalyst Calcination->Regenerated_Catalyst

Caption: Step-by-step catalyst regeneration workflow.

References

Technical Support Center: Quantitative Analysis of Isolongifolene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Isolongifolene quantitative analysis. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods for the quantitative analysis of this compound?

A1: The most common methods for the quantitative analysis of this compound, a sesquiterpene hydrocarbon, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3] GC is often coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for both quantification and identification.[2][4] Reverse-Phase HPLC (RP-HPLC) is also a robust method for quantifying this compound, particularly in complex matrices like nanoparticle formulations.[5][6][7]

Q2: Which validation parameters are essential according to ICH guidelines for a quantitative method for this compound?

A2: According to the ICH Q2(R1) guidelines, the key validation parameters for a quantitative analytical procedure include:

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Q3: What are typical acceptance criteria for the validation parameters?

A3: While specific project requirements may vary, general acceptance criteria are as follows:

Validation ParameterAcceptance Criteria
Accuracy Mean recovery typically between 98.0% and 102.0%.[6][7]
Precision (RSD) Repeatability and Intermediate Precision with a Relative Standard Deviation (RSD) of ≤ 2%.[6][7]
Linearity (R²) Correlation coefficient (R²) of ≥ 0.998.[6][7]
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Robustness System suitability parameters should remain within acceptable limits, and the RSD of replicate injections should be ≤ 2%.

Troubleshooting Guides

This section addresses common issues encountered during the quantitative analysis of this compound.

Gas Chromatography (GC-FID/MS) Troubleshooting

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Active sites in the injector or column: this compound may interact with active sites, leading to peak tailing.

    • Column contamination: Buildup of non-volatile residues can affect peak shape.

    • Improper injection technique: Too slow or too fast injection can cause band broadening.

    • Column overloading: Injecting too concentrated a sample.

  • Solutions:

    • Deactivate the system: Use a deactivated liner and septum. Consider using a guard column.

    • Bake out the column: Condition the column at a high temperature (within its limits) to remove contaminants.

    • Optimize injection parameters: Ensure a fast, smooth injection.

    • Dilute the sample: Prepare a more dilute sample and re-inject.

Problem 2: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in carrier gas flow rate: Leaks in the system or a faulty gas regulator.

    • Oven temperature instability: The GC oven is not maintaining a consistent temperature.

    • Column degradation: The stationary phase is degrading over time.

  • Solutions:

    • Perform a leak check: Check all fittings and connections for leaks.

    • Verify oven temperature: Calibrate the oven temperature or have it serviced.

    • Replace the column: If the column is old or has been used extensively, it may need replacement.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem 1: Drifting Baseline

  • Possible Causes:

    • Column not equilibrated: Insufficient time for the column to stabilize with the mobile phase.

    • Mobile phase composition change: Evaporation of a volatile component of the mobile phase.

    • Contamination: A contaminated column or mobile phase.

  • Solutions:

    • Increase equilibration time: Allow at least 10-15 column volumes of mobile phase to pass through the column before starting the analysis.

    • Keep mobile phase covered: Use solvent reservoir caps (B75204) to minimize evaporation.

    • Prepare fresh mobile phase: Use freshly prepared, high-purity solvents and degas thoroughly. Flush the system and column.

Problem 2: Ghost Peaks (Spurious Peaks)

  • Possible Causes:

    • Contamination in the sample or solvent.

    • Carryover from a previous injection.

    • Air bubbles in the detector.

  • Solutions:

    • Run a blank gradient: This can help identify the source of contamination.

    • Clean the injector: Implement a needle wash step in your method.

    • Degas the mobile phase: Ensure the mobile phase is properly degassed to prevent bubble formation.

Quantitative Data Summary

The following table summarizes validation data from a developed RP-HPLC method for this compound quantification.[6][7]

Validation ParameterResult
Linearity Range 50% to 150% of the intended concentration
Correlation Coefficient (R²) 0.998
Accuracy (Mean Recovery) 98.5% to 101.7%
Precision (%RSD) < 2%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by RP-HPLC

This protocol is based on a validated method for the quantification of this compound in chitosan-based nanoparticle formulations.[6][7]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or buffer. The exact composition should be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., mobile phase) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 50% to 150% of the expected sample concentration).

  • Sample Preparation: Disperse the nanoparticle formulation in a suitable solvent, ensuring complete extraction of this compound. The final concentration should fall within the established linear range.

3. Validation Procedure:

  • Specificity: Inject a blank (solvent), a placebo (formulation without this compound), and the this compound standard to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, detection wavelength ±2 nm) and assess the impact on the results.

Visualizations

MethodValidationWorkflow A Method Development (Selectivity, Peak Shape) B Method Validation (ICH Q2(R1)) A->B Proceed if suitable C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Routine Analysis C->I If all parameters pass D->I If all parameters pass E->I If all parameters pass F->I If all parameters pass G->I If all parameters pass H->I If all parameters pass J System Suitability Check I->J Periodic Check J->I

Caption: Workflow for analytical method validation of this compound.

GCTroubleshooting Start GC Analysis Issue PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention? Start->RetentionTime Sensitivity Low Sensitivity? Start->Sensitivity Sol_PeakShape Check for active sites Clean injector/column Dilute sample PeakShape->Sol_PeakShape Yes Sol_RetentionTime Check for leaks Verify oven temperature Replace column if old RetentionTime->Sol_RetentionTime Yes Sol_Sensitivity Check detector settings Prepare fresh standards Check for leaks Sensitivity->Sol_Sensitivity Yes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isolongifolene and Longifolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolene (B72527) and longifolene (B8805489), two isomeric tricyclic sesquiterpenes, are naturally occurring compounds found in the essential oils of various plants. While structurally similar, emerging research indicates they possess distinct biological activities, offering different potential applications in pharmacology and drug development. This guide provides a comparative analysis of their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by available experimental data.

At a Glance: Key Biological Activities

Biological ActivityThis compoundLongifolene
Cytotoxicity/Anticancer Demonstrates neuroprotective effects by attenuating rotenone-induced cytotoxicity and apoptosis in neuronal cells.[1] The PI3K/AKT/GSK-3β signaling pathway is implicated in this protective mechanism.[1]Exhibits cytotoxic potential against various cancer cell lines, including prostate (DU-145) and oral (SCCC-29B) cancer cells.[2][3]
Anti-inflammatory Possesses anti-inflammatory properties.[1]Shows anti-inflammatory effects by decreasing the expression of pro-inflammatory cytokines like IL-4 and IL-13.[4][5]
Antimicrobial Reported to have antimicrobial activities.Derivatives have shown significant antibacterial and antifungal activities.
Other Activities Exhibits antioxidant and neuroprotective properties.[1]

Quantitative Data Summary

Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Longifolene DU-145Prostate Cancer78.64[2]DoxorubicinNot specified in direct comparison
SCCC-29BOral Cancer88.92[2]DoxorubicinNot specified in direct comparison
Vero (Healthy Cells)Non-cancerous246.3[2]DoxorubicinNot specified in direct comparison
This compound SH-SY5Y (Rotenone-induced)NeuroblastomaAlleviates cytotoxicity at 10 µM and 50 µM[1]Not applicableNot applicable

Note: A direct comparison of IC₅₀ values between this compound and longifolene is not available from the reviewed literature, as they have been tested on different cell lines and under different experimental contexts.

Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismTypeMIC (mg/L)
ω-Aminomethyl longifolene (derivative) Staphylococcus aureusBacterium1.95
Bacillus subtilisBacterium1.95
Escherichia coliBacterium7.81
Klebsiella pneumoniaeBacterium3.91
Candida albicansFungus3.91
Candida tropicalisFungus1.95
Aspergillus nigerFungus15.63

Note: The provided MIC values are for a derivative of longifolene, ω-aminomethyl longifolene. Data for the parent compound longifolene and for this compound were not available in the reviewed search results.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay for Longifolene

This protocol is based on the methodology used to determine the cytotoxic potential of longifolene.[2][3]

  • Cell Culture: Human prostate cancer (DU-145), oral cancer (SCCC-29B), and normal Vero cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of longifolene (e.g., 10, 20, 40, 80, 160, 320 µg/mL) or a standard drug like doxorubicin. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds. The plates are then incubated for another 24 to 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Neuroprotection Assessment for this compound

This protocol describes the assessment of this compound's protective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells.[6][1]

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium and maintained under standard cell culture conditions.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10 µM, 50 µM) for a specific duration (e.g., 2 hours).

  • Induction of Cytotoxicity: Following pre-treatment, cells are exposed to a neurotoxin, such as rotenone (B1679576) (e.g., 100 nM), for 24 hours to induce cytotoxicity and apoptosis.

  • Cell Viability and Apoptosis Assays: Cell viability is assessed using methods like the MTT assay. Apoptosis can be evaluated by techniques such as flow cytometry using Annexin V/Propidium Iodide staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) via Western blotting.

  • Western Blot Analysis for Signaling Pathways: To investigate the mechanism of action, the expression and phosphorylation levels of key proteins in signaling pathways, such as PI3K, AKT, and GSK-3β, are analyzed by Western blotting.

Visualizing the Mechanisms

This compound's Neuroprotective Signaling Pathway

This compound has been shown to exert its neuroprotective effects by modulating the PI3K/AKT/GSK-3β signaling pathway. This pathway is crucial for cell survival and proliferation.

G This compound's Neuroprotective Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) GSK3b->Bax Promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound activates the PI3K/AKT pathway, leading to the inhibition of the pro-apoptotic GSK-3β and promotion of the anti-apoptotic Bcl-2, ultimately preventing apoptosis.

General Experimental Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a generalized workflow for screening the biological activities of natural compounds like this compound and longifolene.

G General Workflow for In Vitro Biological Activity Screening Compound Test Compound (this compound/Longifolene) Treatment Compound Treatment (Dose- and Time-dependent) Compound->Treatment CellCulture Cell Culture (Cancer/Normal/Neuronal) CellCulture->Treatment Assay Biological Assays Treatment->Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Assay->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., Cytokine measurement) Assay->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC determination) Assay->Antimicrobial DataAnalysis Data Analysis (IC50, MIC, etc.) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis Conclusion Conclusion on Biological Activity DataAnalysis->Conclusion

Conclusion

The available data suggests that both this compound and longifolene possess promising biological activities, albeit with different primary effects observed so far. Longifolene has demonstrated clear cytotoxic effects against cancer cells, while this compound shows significant neuroprotective potential. The anti-inflammatory and antimicrobial properties of both compounds warrant further investigation.

For drug development professionals, these findings highlight the potential of these natural sesquiterpenes as lead compounds. Further research, particularly direct comparative studies and in vivo experiments, is necessary to fully elucidate their therapeutic potential and mechanisms of action. The distinct biological profiles of these isomers underscore the importance of stereochemistry in determining the pharmacological effects of natural products.

References

Isolongifolene vs. Camphene: A Comparative Analysis of Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents. Terpenes, a diverse class of natural products, have garnered significant attention for their broad-spectrum antimicrobial activities. This guide provides a detailed comparison of the antifungal properties of two such terpenes: isolongifolene (B72527) and camphene (B42988). While extensive research has been conducted on camphene's antifungal efficacy, data on this compound remains comparatively scarce. This guide synthesizes the available experimental data, outlines relevant testing methodologies, and explores potential mechanisms of action to provide a comprehensive resource for researchers in the field.

Quantitative Comparison of Antifungal Activity

The following table summarizes the available quantitative data on the minimum inhibitory concentration (MIC) of camphene against various fungal species. Direct MIC values for this compound are not widely reported in the reviewed literature; however, studies on its derivatives and related compounds suggest potential antifungal activity.

Fungal SpeciesCamphene MICThis compound/Related Compounds
Candida albicans8 - 32 mM[1]No direct data available. Isolongifolic acid, an autoxidation product of longifolene (B8805489) (a precursor to this compound), demonstrates strong antifungal activity[2].
Kluyveromyces fragilis0.01 µg/mL[3]No data available.
Rhodotorula rubra0.05 µg/mL[3]No data available.
Trichophyton mentagrophytesMIC = 55 µmol L⁻¹ (for a thiosemicarbazide (B42300) derivative of camphene)[4]No data available.
Various phytopathogenic fungiDerivatives of longifolene/isolongifolene show significant inhibitory rates against fungi like Physalospora piricola, Colletotrichum orbiculare, Alternaria solani, and Gibberella zeae at 50 mg/L[1][5].Derivatives of longifolene/isolongifolene show significant inhibitory rates against fungi like Alternaria solani, Cercospora arachidicola, and Rhizoctonia solani at 50 µg/mL[6].

Note: The antifungal activity of longifolene, the precursor to this compound, has been reported as minimal to nonexistent[2]. However, its autoxidation products, including isolongifolic acid, exhibit strong antifungal properties[2]. This suggests that modifications to the this compound structure could significantly enhance its bioactivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antifungal properties of terpenes like this compound and camphene.

Broth Microdilution Method (based on CLSI M38-A2 guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.[7][8]

1. Preparation of Antifungal Stock Solution:

  • Dissolve the terpene (this compound or camphene) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

  • Dispense sterile RPMI-1640 broth (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) into the wells of a 96-well microtiter plate.

  • Perform serial twofold dilutions of the antifungal stock solution in the wells to achieve a range of final concentrations.

  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

3. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.

  • Prepare a suspension of fungal conidia or yeast cells in sterile saline containing a small amount of Tween 20 to aid in dispersion.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared fungal suspension.

  • Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some fungi and compounds, this may be defined as 50% or 90% growth inhibition.

Agar Dilution Method

This method is an alternative for determining the MIC, where the antifungal agent is incorporated into a solid agar medium.[1][5]

1. Preparation of Antifungal Plates:

  • Prepare a molten agar medium (e.g., Potato Dextrose Agar).

  • Add appropriate volumes of the antifungal stock solution to the molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile Petri dishes and allow them to solidify.

  • A control plate without the antifungal agent is also prepared.

2. Inoculation:

  • Prepare a standardized inoculum of the fungal strain as described for the broth microdilution method.

  • Spot-inoculate a small volume of the fungal suspension onto the surface of the agar plates.

3. Incubation:

  • Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth on the control plate.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus on the agar surface.

Potential Mechanisms of Action and Signaling Pathways

The precise signaling pathways affected by this compound and camphene are not yet fully elucidated. However, based on studies of terpenes in general, several potential mechanisms can be proposed.

Proposed Antifungal Mechanism of Action

Terpenes are lipophilic molecules that can readily interact with and disrupt fungal cell membranes. This disruption is considered a primary mechanism of their antifungal activity.

cluster_0 Fungal Cell Terpene Terpene (this compound/Camphene) Membrane Cell Membrane Terpene->Membrane Disruption Mitochondrion Mitochondrion Terpene->Mitochondrion Induction of Dysfunction Ergosterol Ergosterol Biosynthesis Membrane->Ergosterol Inhibition of Synthesis CellDeath Fungal Cell Death Membrane->CellDeath Loss of Integrity ROS Reactive Oxygen Species (ROS) ROS->CellDeath Oxidative Stress Mitochondrion->ROS Increased Production

Caption: Proposed general mechanism of antifungal action for terpenes.

Camphene is known to exert its antifungal action by altering the fatty acid composition of the cell membrane, leading to inhibited respiration and altered cell permeability[3]. While the direct effect of this compound on the fungal cell membrane has not been extensively studied, its lipophilic nature suggests a similar mode of action is plausible.

Potential Impact on Fungal Signaling Pathways

Terpenes may also interfere with crucial fungal signaling pathways, leading to cell death. The following diagram illustrates a hypothetical model of how terpenes might affect the Calcium-Calcineurin and TOR (Target of Rapamycin) signaling pathways, which are known to be involved in fungal stress responses and survival.[2][5][9][10]

Terpene Terpene (this compound/Camphene) MembraneStress Membrane Stress Terpene->MembraneStress Ca_Influx Ca2+ Influx MembraneStress->Ca_Influx TOR_Pathway TOR Pathway MembraneStress->TOR_Pathway Inhibition Calcineurin Calcineurin Pathway Ca_Influx->Calcineurin StressResponse Stress Response (e.g., HOG pathway) Calcineurin->StressResponse CellCycleArrest Cell Cycle Arrest TOR_Pathway->CellCycleArrest Apoptosis Apoptosis StressResponse->Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothetical impact of terpenes on fungal signaling pathways.

Studies on terpenoid phenols have shown they can induce calcium bursts and transcriptional responses similar to those caused by calcium stress and inhibition of the TOR pathway[5][10]. This suggests that terpenes like this compound and camphene could trigger a cascade of intracellular events leading to fungal cell death, rather than simply causing non-specific membrane damage.

Conclusion

Camphene has demonstrated significant antifungal activity against a range of fungal species, with its primary mechanism of action being the disruption of the fungal cell membrane. While direct evidence for the antifungal efficacy of this compound is currently limited, the demonstrated activity of its derivatives and related compounds suggests it is a promising scaffold for the development of novel antifungal agents. Further research is warranted to elucidate the specific antifungal spectrum and mechanism of action of this compound. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future investigations into these and other terpene-based antifungal compounds.

References

Isolongifolene and α-Pinene: A Comparative Analysis of Insect Repellent Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Isolongifolene and α-pinene reveals distinct profiles in their efficacy as insect repellents. While both naturally derived compounds demonstrate repellent properties, laboratory bioassays indicate that this compound, a sesquiterpene, exhibits superior performance against specific disease-carrying vectors compared to the monoterpene α-pinene. This guide provides a comparative analysis based on available experimental data, detailing the methodologies used and the quantitative outcomes.

Quantitative Data Summary

Direct comparative studies focusing solely on this compound versus α-pinene are limited. However, data from separate evaluations against common arthropods and the benchmark repellent, DEET, allow for an indirect comparison. Isolongifolenone, a derivative of this compound, has shown significant repellent activity.

CompoundInsect SpeciesConcentration / DoseEfficacy MetricResult
(-)-Isolongifolenone Aedes aegypti (Yellow Fever Mosquito)25 nmol/cm²Biting DeterrenceMore effective than DEET[1][2][3][4][5]
Anopheles stephensi (Malaria Mosquito)25 nmol/cm²Biting DeterrenceMore effective than DEET[1][2][3][5]
Ixodes scapularis (Blacklegged Tick)78 nmol/cm²RepellencyAs effective as DEET; repelled 100% of nymphs[1][2]
Amblyomma americanum (Lone Star Tick)78 nmol/cm²RepellencyAs effective as DEET; repelled ~45% of nymphs[1][2]
α-Pinene Aedes aegyptiNot specifiedMosquitocidalMore effective against adult stage than β-pinene (LC50 value 73.30 ppm)[6]
Musca domestica (House Fly)25% solutionRepellencyDemonstrated repellent effects[7]
Essential Oils (containing α-pinene)0.2 μL/cm²Repellency (% protection)Moderate to low activity against Aedes albopictus[8]
Rhynchophorus ferrugineus (Red Palm Weevil)10 & 100 μg/μlRepellencyCaused a significant repelled behavioral response[9]

Note: Isolongifolenone is a specific derivative of this compound used in the cited studies. The efficacy of α-pinene is often evaluated as a component of essential oils, which can produce varied results.[8][10]

Experimental Protocols

The evaluation of these repellents relies on standardized laboratory bioassays. The primary methods cited in the literature are the Arm-in-Cage test for mosquitoes and the Y-Tube Olfactometer for assessing spatial repellency.

Mosquito Biting Deterrence Bioassay (K&D Module / Arm-in-Cage Method)

This method assesses the ability of a compound to prevent mosquitoes from biting.

  • Test Organisms: Host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi), typically 5-10 days old, are used.[11]

  • Apparatus: A common apparatus is the Klun and Debboun (K&D) in vitro bioassay system, which uses a reservoir of blood covered by a collagen membrane and treated cloth.[4][5] The Arm-in-Cage test is another standard, where a volunteer's treated forearm is exposed to a cage of mosquitoes.[11][12][13][14]

  • Procedure:

    • A specific dose of the repellent compound (e.g., 25 nmol/cm²) is applied to a cloth surface or a volunteer's skin.[1][4][5]

    • The treated surface is exposed to a cage containing a set number of female mosquitoes (e.g., 200).[11][12][13]

    • The number of mosquitoes that do not bite the treated surface is recorded over a specific time. For the Arm-in-Cage test, the endpoint is often the "Complete Protection Time" (CPT), which is the time from application until the first confirmed bite.[12][13]

    • A control (e.g., ethanol) and a reference standard (e.g., DEET) are tested concurrently for comparison.[1][2]

  • Data Analysis: The results are typically converted to proportions of mosquitoes not biting and analyzed using statistical methods like ANOVA.[2]

Y-Tube Olfactometer Bioassay

This assay is used to determine if a substance is an attractant or a repellent by offering insects a choice between two air streams.[15][16][17]

  • Apparatus: A Y-shaped glass or plastic tube. One arm of the "Y" receives purified air (control), while the other arm receives air passed over the test substance.[16]

  • Procedure:

    • A consistent, laminar airflow is established through both arms of the olfactometer.[15]

    • The test compound is placed in one arm's airflow, while the other arm serves as a control.

    • Insects are released at the base of the Y-tube and allowed to choose which arm to move towards.[16]

    • The number of insects entering each arm is recorded over a set period. A significant preference for the control arm indicates repellency.

  • Application: This method is valuable for screening volatile compounds and understanding the spatial repellency of a substance, i.e., its ability to repel insects from a distance.[18][19]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for testing the efficacy of insect repellents using the Arm-in-Cage method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Test Compound Preparation (this compound / α-Pinene) Application Repellent Application (e.g., 1 ml per 600 cm² on forearm) Compound->Application Control Control Preparation (e.g., Ethanol) Control->Application Mosquitoes Rearing & Selection of Host-Seeking Females Exposure Arm-in-Cage Exposure (200 mosquitoes, 3 min intervals) Mosquitoes->Exposure Application->Exposure Record Record Time to First Bite (Complete Protection Time - CPT) Exposure->Record Stats Statistical Analysis (e.g., ANOVA vs. Control/DEET) Record->Stats Conclusion Efficacy Determination Stats->Conclusion

General workflow for Arm-in-Cage repellent testing.
Signaling Pathway for Repellency

While the precise mechanisms for this compound are not fully detailed in the provided search results, a general insect olfactory pathway is understood. For α-pinene, research has identified specific olfactory receptors (ORs) that it activates. The diagram below illustrates this generalized pathway.

G cluster_env Environment cluster_receptor Receptor Level (Antenna) cluster_cns Central Nervous System Volatile Volatile Compound (e.g., α-Pinene) OR Odorant Receptor (OR) (e.g., RferOr6 for α-pinene) Volatile->OR Binds ORN Olfactory Receptor Neuron (ORN) OR->ORN Orco Orco (Co-receptor) Orco->ORN Signal Signal Transduction (Ion Channel Activation) ORN->Signal Activates Brain Antennal Lobe (Brain) Signal->Brain Transmits Signal Behavior Behavioral Response (Repellency / Avoidance) Brain->Behavior Processes & Initiates

Generalized insect olfactory pathway for repellents.

Insects detect volatile compounds like α-pinene using a complex of odorant-specific receptors (e.g., RferOr6 in the red palm weevil) and a conserved co-receptor (Orco) located in their olfactory receptor neurons.[9][20][21] This binding activates the neuron, sending an electrical signal to the brain, which is processed and results in an avoidance behavior.[21][22]

References

A Researcher's Guide to the Validation of GC-MS Methods for Isolongifolene Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds in complex matrices is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of Isolongifolene, a sesquiterpene of interest in various fields. This document outlines key validation parameters, experimental protocols, and expected performance data to aid in the development and evaluation of robust analytical methods.

This compound is a volatile organic compound found in various natural products and is also synthesized for use in the fragrance industry. Its accurate quantification in complex matrices such as essential oils, biological samples, or environmental extracts is crucial for quality control, pharmacokinetic studies, and environmental monitoring. GC-MS is the gold standard for the analysis of such volatile compounds due to its high sensitivity and selectivity.[1][2] This guide will focus on the validation of GC-MS and GC-MS/MS methods, providing a framework for establishing reliable quantitative analysis.

Experimental Workflow and Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound using GC-MS, the validation process typically involves assessing several key parameters in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[3][4] A typical workflow for method validation is illustrated below.

GC-MS Method Validation Workflow cluster_Prep Method Development cluster_Validation Method Validation cluster_Application Method Application Sample_Preparation Sample Preparation (Extraction, Cleanup) GC_MS_Optimization GC-MS Parameter Optimization Sample_Preparation->GC_MS_Optimization Specificity Specificity/ Selectivity GC_MS_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: A typical workflow for the validation of a GC-MS method for this compound quantification.

Key Validation Parameters: A Comparative Overview

The performance of a GC-MS method is evaluated based on several quantitative parameters. The following table summarizes typical acceptance criteria for these parameters based on validated methods for similar volatile compounds.[3][4][5][6]

Validation ParameterGC-MSGC-MS/MSTypical Acceptance Criteria
Linearity (R²) > 0.99> 0.995A higher correlation coefficient indicates a better fit of the calibration curve.[3][7]
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.05 - 5 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 85 - 115%90 - 110%The closeness of the measured value to the true value.[4]
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.
Repeatability< 15%< 10%Precision under the same operating conditions over a short interval of time.[4]
Intermediate Precision< 20%< 15%Precision within the same laboratory but on different days, with different analysts, or on different equipment.[3]

Note: The values presented are typical and may vary depending on the complexity of the matrix and the specific instrumentation used.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. Below is a representative protocol for the quantification of this compound in a complex matrix, such as an essential oil, using GC-MS.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or methanol) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 to 500 µg/mL.

  • Sample Extraction (for solid or semi-solid matrices): Employ an appropriate extraction technique such as solvent extraction, solid-phase microextraction (SPME), or headspace analysis depending on the nature of the sample matrix.

  • Dilution (for liquid matrices): For liquid samples like essential oils, dilute an accurately weighed amount of the sample in a suitable solvent to bring the this compound concentration within the calibration range.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped to 240 °C at a rate of 10 °C/min, and held for 5 minutes.[5]

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode:

    • Full Scan: For initial method development and peak identification (mass range 40-400 amu).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 204, 189, 161).

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of the analytical method. The following diagram illustrates the logical flow and relationship between these critical parameters.

Validation_Parameter_Relationship cluster_Performance Performance Characteristics cluster_Limits Detection & Quantification Limits Method Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ Specificity->Linearity LOD LOD LOQ->LOD

Caption: Interrelationship of key validation parameters for an analytical method.

Alternative and Advanced Techniques

While single quadrupole GC-MS is a robust and widely available technique, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, which is particularly beneficial for complex matrices where co-eluting interferences may be present.[4][5] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode can significantly lower the limits of detection and quantification.

For highly complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) can provide superior separation and identification of a wide range of compounds, including isomers of this compound.

Conclusion

The validation of a GC-MS method for the quantification of this compound is a critical step to ensure the generation of reliable and accurate data. By systematically evaluating parameters such as linearity, accuracy, precision, and detection limits, researchers can establish a robust analytical method. While standard GC-MS is often sufficient, the use of advanced techniques like GC-MS/MS can provide enhanced performance for challenging matrices. This guide provides a foundational framework to assist researchers in the development and validation of their analytical methods for this compound and other volatile compounds.

References

Understanding Isolongifolene Cross-Reactivity in Sesquiterpene Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific detection of individual sesquiterpenes, a diverse class of naturally occurring hydrocarbons, presents a significant challenge in analytical chemistry. Immunoassays, with their inherent specificity and sensitivity, offer a promising avenue for the detection and quantification of these compounds. However, a critical aspect of developing a reliable immunoassay is understanding and characterizing its cross-reactivity with structurally similar molecules. This guide provides a comparative overview of the principles of cross-reactivity, with a focus on isolongifolene (B72527) in the context of immunoassays designed for other sesquiterpenes.

Principles of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the target antigen. In the case of sesquiterpenes, which often share a common carbon skeleton with minor variations in functional groups or stereochemistry, the potential for cross-reactivity is a primary concern in immunoassay development.

The degree of cross-reactivity is typically expressed as a percentage and is determined by comparing the concentration of the cross-reactant required to produce a 50% inhibition of the signal (IC50) with the IC50 of the target analyte. The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Hypothetical Cross-Reactivity Data

To illustrate how such data would be presented, the following table provides a hypothetical comparison of the cross-reactivity of this compound and other related sesquiterpenes in an immunoassay developed for longifolene (B8805489). Note: This data is for illustrative purposes only and is not based on published experimental results.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Longifolene (Target) (Structure of Longifolene)10 100%
This compound(Structure of this compound)5020%
α-Pinene(Structure of α-Pinene)> 1000< 1%
β-Caryophyllene(Structure of β-Caryophyllene)2504%
Farnesene(Structure of Farnesene)> 1000< 1%

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) that would be used to determine the cross-reactivity of this compound in an immunoassay for another sesquiterpene, for instance, longifolene.

Objective: To determine the specificity of a polyclonal or monoclonal antibody raised against longifolene by assessing its cross-reactivity with this compound and other structurally related sesquiterpenes.

Materials:

  • Microtiter plates (96-well)

  • Longifolene-protein conjugate (for coating)

  • Anti-longifolene primary antibody

  • This compound and other sesquiterpenes (for cross-reactivity testing)

  • Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Methodology:

  • Coating: Microtiter plate wells are coated with a longifolene-protein conjugate (e.g., longifolene-BSA) in a coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound conjugate.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: A fixed concentration of the anti-longifolene primary antibody is mixed with varying concentrations of either the longifolene standard or the potential cross-reactants (e.g., this compound) and added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Development: The substrate solution is added to each well, and the plate is incubated in the dark until a color develops.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution.

  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the longifolene standard. The IC50 values for longifolene and all tested cross-reactants are determined from their respective inhibition curves. The percent cross-reactivity is then calculated using the formula mentioned above.

Visualizing Antibody-Antigen Interaction and Cross-Reactivity

The following diagram illustrates the principle of specific antibody-antigen binding and how cross-reactivity occurs with structurally similar molecules.

G cluster_0 Specific Binding cluster_1 Cross-Reactivity cluster_2 No Binding Antibody Antibody Antigen Target Antigen (e.g., Longifolene) Antibody->Antigen High Affinity Binding Antibody_cr Antibody CrossReactant Cross-Reactant (e.g., this compound) Antibody_cr->CrossReactant Lower Affinity Binding Antibody_nb Antibody NonReactant Unrelated Molecule

Antibody-Antigen Binding and Cross-Reactivity

Conclusion

The development of specific immunoassays for sesquiterpenes like this compound is a complex but crucial endeavor for various fields, including natural product research and drug development. While specific cross-reactivity data for this compound is currently lacking in the public domain, the principles and experimental protocols outlined in this guide provide a solid framework for researchers to conduct their own comparative studies. Understanding and quantifying cross-reactivity is paramount to ensuring the accuracy and reliability of any immunoassay intended for the specific detection of a particular sesquiterpene. Future research in this area will be vital for unlocking the full potential of immunoassays in the analysis of this important class of natural compounds.

Comparative study of different catalysts for longifolene isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of longifolene (B8805489) to isolongifolene (B72527) is a critical transformation in the fragrance and pharmaceutical industries. This compound and its derivatives are prized for their unique woody and amber notes.[1] This guide provides a comparative analysis of various catalytic systems for this reaction, supported by experimental data, to aid in the selection of the most efficient and sustainable catalyst.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of longifolene isomerization. Below is a summary of the performance of different catalyst types based on reported experimental data.

Catalyst TypeSpecific Catalyst ExampleConversion (%)Selectivity to this compound (%)Reaction ConditionsKey AdvantagesDisadvantages
Solid Superacids Nano-crystalline Sulfated Zirconia>90~100Solvent-free, moderate temperatures.[1]High activity and selectivity, eco-friendly (solvent-free), reusable.[1]Catalyst preparation can be complex.
Ce-S2O82-/ZrO2-TiO2HighHigh (not specified)150°C, 4 hHigh catalytic activity and stability.[2]Multi-component catalyst preparation.
Heteropoly Acids H3PW12O40/SiO210095-10025-180°C, 3 h, with or without solvent.[3]High conversion and selectivity, can be recycled and reused, single-step process.[3]Potential for leaching of the active component.
Functionalized Silica (B1680970) Silica functionalized with propylsulfonic acid (SFS)Complete~100180°C, 40 min, solvent-free.[4]Fast reaction time, high conversion and selectivity, metal-free.[4]Requires synthesis of the functionalized support.
Clay Catalysts Montmorillonite K10>90100120°C.[1][5]High conversion and selectivity.Impurities and difficulty in reproducing surface acidity, low thermal stability.[1]
Al- and Zr-pillared clays>70-180°C.[5]Moderate yield.Lower selectivity compared to other solid acids.
Ion Exchange Resins Amberlyst-15---Commercially available.Poor thermal stability and swelling with prolonged use.[1]
Indion 14054.68 (this compound)-80-90°C.[5]-Lower yield of this compound, formation of byproducts.[5]
Mineral Acids Sulfuric acid/Acetic acid--Multi-step process.[1][3]Traditional method.Hazardous, corrosive, generates large amounts of waste, multi-step process.[1][3]
Lewis Acids BF3·OEt2-High (implied)-Effective for isomerization.[5][6]Moisture sensitive, difficult to handle and separate from the product.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for key catalytic systems.

General Protocol for Solid Acid Catalyzed Isomerization (e.g., Sulfated Zirconia, Heteropoly Acids)
  • Catalyst Preparation: The solid acid catalyst is synthesized according to specific literature procedures. For instance, nano-crystalline sulfated zirconia can be prepared via a sol-gel method. Heteropoly acids are typically supported on a high surface area material like silica via impregnation.[3]

  • Reaction Setup: A batch reactor is charged with longifolene and the catalyst. The reaction is often performed under solvent-free conditions.[1]

  • Reaction Conditions: The reactor is heated to the desired temperature (typically ranging from 120°C to 180°C) and stirred for a specified duration (from 40 minutes to several hours).[3][4]

  • Product Analysis: After the reaction, the catalyst is separated by filtration. The product mixture is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of longifolene and the selectivity for this compound.[5]

  • Catalyst Regeneration: Solid catalysts can often be regenerated for reuse. For example, sulfated zirconia can be regenerated by heating at high temperatures to remove coke deposits.

Visualizing the Process and Pathways

To better understand the experimental process and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_workup Product Workup & Analysis synthesis Catalyst Synthesis activation Activation/Calcination synthesis->activation charge Charge Reactor with Longifolene & Catalyst activation->charge react Heat and Stir (e.g., 120-180°C) charge->react filtration Catalyst Filtration react->filtration analysis GC & GC-MS Analysis filtration->analysis

Caption: Experimental workflow for longifolene isomerization.

reaction_pathway longifolene Longifolene This compound This compound longifolene->this compound Isomerization catalyst Acid Catalyst (e.g., H+) catalyst->longifolene

Caption: General reaction pathway for longifolene isomerization.

Conclusion

The isomerization of longifolene to this compound can be effectively achieved using a variety of catalysts. Modern solid acid catalysts, such as nano-crystalline sulfated zirconia, supported heteropoly acids, and functionalized silica, offer significant advantages over traditional mineral acids and Lewis acids.[1][3][4] These solid acids provide high conversion and selectivity under environmentally benign, solvent-free conditions, and they can be recycled and reused. While clay catalysts also show good performance, they suffer from issues of reproducibility and stability.[1] For researchers and professionals in the field, the adoption of these advanced solid acid catalysts presents a promising avenue for developing more sustainable and efficient processes for the synthesis of valuable fragrance and pharmaceutical compounds.

References

A Comparative Guide to Chiral Auxiliaries: Isolongifolene-Derived vs. Traditional Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a critical determinant in the success of asymmetric synthesis, directly impacting the stereochemical outcome of reactions vital to the creation of enantiomerically pure pharmaceuticals and fine chemicals. While traditional auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have a long-standing reputation for reliability and high stereocontrol, the exploration of novel chiral scaffolds derived from readily available natural products such as isolongifolene (B72527) is an ongoing pursuit in the quest for improved efficiency and diversity in chemical synthesis.

This guide provides a comparative overview of the performance of this compound-derived chiral auxiliaries against their traditional counterparts. However, a comprehensive review of scientific literature reveals a notable scarcity of performance data for this compound-based auxiliaries in common asymmetric transformations. Therefore, this guide will primarily focus on the well-documented efficacy of Evans' oxazolidinones and Oppolzer's sultams, establishing a benchmark against which emerging auxiliaries may be evaluated.

Performance Comparison in Key Asymmetric Reactions

The efficacy of a chiral auxiliary is quantitatively assessed by its ability to induce high diastereoselectivity and provide the desired product in high chemical yield. The following tables summarize the performance of Evans' and Oppolzer's auxiliaries in cornerstone asymmetric reactions.

Table 1: Asymmetric Aldol (B89426) Reactions [1]

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)IsobutyraldehydePropionyl Imide>99:185
(4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans Auxiliary)BenzaldehydePropionyl Imide95:580
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)BenzaldehydePropionyl Imide98:2 (anti:syn)90

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Excess (de%)Yield (%)
(S)-4-benzyl-2-oxazolidinone (Evans)N-propionyl-oxazolidinoneBenzyl bromide≥9994
Oppolzer's CamphorsultamN-acylsultamVarious alkyl halidesHighHigh

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Excess (de%)Yield (%)
Evans' OxazolidinoneAcrylateCyclopentadiene (B3395910)Et₂AlCl>98>90
Oppolzer's CamphorsultamAcrylateCyclopentadieneEt₂AlCl>9890-95

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for key asymmetric reactions employing traditional chiral auxiliaries.

Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary [1]

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-BuLi dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the N-propionyl oxazolidinone.

  • Enolate Formation and Aldol Addition: The N-propionyl oxazolidinone is dissolved in anhydrous DCM and cooled to 0 °C. Bu₂BOTf is added dropwise, followed by the addition of TEA. The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde is added dropwise, and the reaction is stirred for 1-2 hours at -78 °C before warming to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate (B84403) buffer (pH 7). The product is extracted, and the organic layer is concentrated. The crude aldol adduct is dissolved in a mixture of methanol (B129727) and THF. A solution of H₂O₂ and LiOH in water is added at 0 °C, and the mixture is stirred for 4 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The desired β-hydroxy acid is isolated from the aqueous layer after acidification and extraction.

Asymmetric Diels-Alder Reaction using an Oppolzer's Camphorsultam Auxiliary [2]

  • Preparation of the N-Acryloylsultam: To a solution of (+)-camphor-sultam in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (B128534) (1.2 equivalents). Acryloyl chloride (1.1 equivalents) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction mixture is washed with water and brine, dried, and concentrated to give the N-acryloylsultam.

  • Diels-Alder Reaction: A solution of N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere. Diethylaluminum chloride (1.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. Freshly cracked cyclopentadiene (3.0 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.

Visualizing the Workflow of Asymmetric Synthesis

The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (A) Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Complex Chiral Substrate- Auxiliary Complex Attachment->Chiral_Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Complex->Diastereoselective_Reaction Reagent Product_Auxiliary_Complex Product- Auxiliary Complex Diastereoselective_Reaction->Product_Auxiliary_Complex Cleavage Cleavage of Auxiliary Product_Auxiliary_Complex->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary (A) Cleavage->Recovered_Auxiliary

References

A Head-to-Head Comparison of the Cytotoxic Potential of Isolongifolene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolene, a naturally occurring sesquiterpene, and its synthetic derivatives have emerged as a promising class of compounds in anticancer research. This guide provides an objective, data-driven comparison of the cytotoxic potential of this compound and its key derivatives, supported by experimental evidence. We will delve into their efficacy against various cancer cell lines, the methodologies employed in these assessments, and the intricate signaling pathways through which they exert their effects.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is a primary indicator of its anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for this compound and its notable derivatives against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
This compound Prostate (DU-145)78.64 (µg/mL)Vero (Kidney)246.3 (µg/mL)[1][2]
Oral (SCC-29B)88.92 (µg/mL)[1][2]
Derivative E10 Breast (MCF-7)0.32LO2 (Liver)>10[3][4][5]
Liver (HepG2)1.36[3][4][5]
Lung (A549)1.39[3][4][5]
Derivative 3b Breast (MCF-7)Not specified, but potentNot specified[6]
Derivatives 6d, 6g, 6h Bladder (T-24), Breast (MCF-7), Liver (HepG2), Lung (A549), Colon (HT-29)Exhibited better and more broad-spectrum activity than 5-FUNot specified[7]

Note: Direct comparison of IC50 values should be made with caution as the data is derived from different studies that may have employed varied experimental conditions. The units for this compound are in µg/mL as reported in the source.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were then treated with various concentrations of this compound or its derivatives and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium was removed, and 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, followed by incubation for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells were treated with the test compounds for a specified period (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound derivatives are mediated through the modulation of specific cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and autophagy.

Apoptosis Induction by an Isolongifolide

One derivative, isolancifolide (B1257377), has been shown to induce apoptosis in HL-60 human leukemia cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[8] This involves the activation of caspase-8 and caspase-3, the release of cytochrome c and Smac/DIABLO from the mitochondria, and the cleavage of PARP.[8]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Isolancifolide1 Isolancifolide DeathReceptor Death Receptor Isolancifolide1->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Isolancifolide2 Isolancifolide Mitochondria Mitochondria Isolancifolide2->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Smac_DIABLO Smac/DIABLO Mitochondria->Smac_DIABLO CytochromeC->Caspase3 Apoptosis Apoptosis Smac_DIABLO->Apoptosis PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Apoptosis induction by an Isolongifolide derivative.

p53/mTOR/Autophagy Pathway by Derivative E10

The isolongifolenone-based caprolactam derivative, E10, induces autophagy-associated cell apoptosis in MCF-7 breast cancer cells.[3][4][5] Mechanistic studies revealed that E10 upregulates p53 expression, which in turn activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR) phosphorylation.[3][5] This signaling cascade triggers autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.

autophagy_pathway E10 Derivative E10 p53 p53 E10->p53 Upregulates AMPK AMPK p53->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis

Caption: p53/mTOR/Autophagy pathway initiated by derivative E10.

Experimental Workflow

The general workflow for evaluating the cytotoxic potential of this compound and its derivatives is depicted below.

experimental_workflow Start Start: this compound & Derivatives CellCulture Cancer Cell Line Culture Start->CellCulture MTT_Assay MTT Assay for Cell Viability (IC50) CellCulture->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay CellCulture->Apoptosis_Assay Western_Blot Western Blot for Protein Expression CellCulture->Western_Blot Data_Analysis Data Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Cytotoxic Potential Data_Analysis->Conclusion

Caption: General experimental workflow for cytotoxicity assessment.

References

A Comparative Guide to the Stability of Isolongifolene and Common Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of isolongifolene (B72527) in comparison to other prevalent terpenes, namely α-pinene, β-pinene, limonene (B3431351), and linalool (B1675412). Understanding the stability of these compounds under various stress conditions is paramount for ensuring the quality, efficacy, and safety of pharmaceutical and other commercial formulations. This document summarizes available experimental data, details relevant testing protocols, and provides visual representations of key pathways and workflows.

While extensive data exists for common monoterpenes, it is important to note that specific quantitative stability data for the sesquiterpene this compound is less prevalent in publicly accessible literature. Therefore, this guide combines available information with logical inferences based on its chemical structure.

Comparative Stability Analysis

Terpenes, being unsaturated hydrocarbons, are susceptible to degradation through various pathways, primarily initiated by heat, light, and oxygen.[1] The stability of a terpene is influenced by its molecular weight and structural features, such as the number and position of double bonds and the presence of cyclic structures.[2] As a sesquiterpene, this compound has a higher molecular weight than the compared monoterpenes, which generally suggests lower volatility.[2]

Thermal Stability

Thermal degradation of terpenes can occur at elevated temperatures, leading to isomerization, cyclization, or fragmentation.[3] This is a critical consideration in processes such as distillation, formulation, and storage at non-ambient temperatures.

Table 1: Thermal Degradation Data for Selected Terpenes

TerpeneTypeBoiling Point (°C)Onset of Decomposition (°C)Key Degradation Products
This compound Sesquiterpene255-256Data not availableThis compound ketone (via oxidation)
α-Pinene Monoterpene155-156~155Limonene, camphene
β-Pinene Monoterpene164-166Data not availableMyrcene
Limonene Monoterpene176Data not availablep-Cymene, isoprene
Linalool Monoterpene198Begins to degrade at elevated temperaturesOcimene, myrcene

Note: The onset of decomposition can be significantly lower than the boiling point and is dependent on the experimental conditions.

Based on its higher boiling point, this compound is expected to be less volatile than the compared monoterpenes. While specific thermal decomposition data is scarce, its tricyclic structure may contribute to greater thermal resilience compared to some monocyclic or acyclic terpenes.

Oxidative Stability

Oxidation is a major degradation pathway for terpenes, initiated by exposure to atmospheric oxygen. This process can be accelerated by heat, light, and the presence of metal ions. The primary products of terpene oxidation are often hydroperoxides, which can further decompose into a variety of other oxygenated compounds, including alcohols, ketones, and epoxides.

Table 2: Oxidative Stability and Degradation Products of Selected Terpenes

TerpeneSusceptibility to OxidationKey Oxidation Products
This compound SusceptibleThis compound epoxide, this compound ketone
α-Pinene Highly SusceptiblePinene oxide, verbenone, verbenol
β-Pinene Highly SusceptiblePinene oxide, myrtenol
Limonene Highly SusceptibleLimonene oxides, carvone, carveol
Linalool SusceptibleLinalool oxides, furanoid and pyranoid forms

The oxidation of this compound to this compound ketone is a known transformation and is often a desired synthetic route.[4] However, in the context of stability, this indicates a susceptibility to oxidative degradation. The rate of oxidation relative to other terpenes would require direct comparative studies.

Photostability

Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions in terpenes. Photodegradation can involve isomerization, cyclization, and oxidation, leading to a loss of potency and the formation of potentially undesirable byproducts.

Table 3: Photostability of Selected Terpenes

TerpeneSusceptibility to PhotodegradationKey Photodegradation Products
This compound Data not availableNot well-documented
α-Pinene SusceptiblePhotoisomers, polymeric materials
β-Pinene SusceptiblePhotoisomers, polymeric materials
Limonene SusceptibleCarvone, carveol, limonene oxides
Linalool SusceptibleFuran and pyran linalool oxides

Experimental Protocols

To obtain reliable and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key stability-indicating assays.

Thermal Stability Testing: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of a terpene by measuring its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the terpene sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Apparatus: A calibrated thermogravimetric analyzer.

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).

    • Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs.

Oxidative Stability Testing: Rancimat Method

Objective: To determine the oxidative stability of a terpene by measuring the induction time, which is the time until the onset of rapid oxidation.

Methodology:

  • Sample Preparation: Place a precise amount of the terpene sample (typically 2-5 g) into the reaction vessel of the Rancimat instrument.

  • Instrument Setup:

    • Apparatus: A calibrated Rancimat instrument.

    • Airflow: Purified, dry air is passed through the sample at a constant flow rate (e.g., 20 L/h).

    • Temperature: The reaction vessel is maintained at a constant elevated temperature (e.g., 100-120°C).

  • Detection: The volatile oxidation products are carried by the airflow into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of the water.

  • Data Acquisition: The conductivity is plotted against time.

  • Data Analysis: The induction time is determined as the time point at which a rapid increase in conductivity is observed. A longer induction time indicates greater oxidative stability.

Photostability Testing

Objective: To evaluate the degradation of a terpene upon exposure to a controlled light source.

Methodology:

  • Sample Preparation: Prepare a solution of the terpene in a photochemically inert solvent (e.g., acetonitrile (B52724) or ethanol) at a known concentration. Place the solution in a quartz cuvette or other transparent container.

  • Light Exposure:

    • Apparatus: A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, providing a combination of cool white fluorescent and near-UV lamps.

    • Exposure: Expose the sample to a controlled light exposure of not less than 1.2 million lux hours and 200 watt hours per square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At specified time intervals, withdraw aliquots of the exposed and dark control samples.

  • Quantification: Analyze the concentration of the terpene in each aliquot using a validated stability-indicating HPLC-UV or GC-MS method.

  • Data Analysis:

    • Calculate the percentage of degradation of the terpene at each time point relative to the initial concentration and the dark control.

    • Identify any major degradation products by comparing the chromatograms of the exposed and dark control samples.

Visualizations

Terpene Degradation Pathways

Terpene_Degradation General Terpene Degradation Pathways Terpene Terpene Thermal_Stress Thermal Stress Terpene->Thermal_Stress Oxidative_Stress Oxidative Stress (Oxygen) Terpene->Oxidative_Stress Photochemical_Stress Photochemical Stress (UV/Vis Light) Terpene->Photochemical_Stress Isomerization Isomerization Products Thermal_Stress->Isomerization Fragmentation Fragmentation Products Thermal_Stress->Fragmentation Hydroperoxides Hydroperoxides Oxidative_Stress->Hydroperoxides Photoisomers Photoisomerization Products Photochemical_Stress->Photoisomers Photooxidation Photo-oxidation Products Photochemical_Stress->Photooxidation Alcohols_Ketones Alcohols, Ketones, Epoxides Hydroperoxides->Alcohols_Ketones

Caption: General degradation pathways for terpenes under thermal, oxidative, and photochemical stress.

Experimental Workflow for Terpene Stability Testing

Stability_Workflow Experimental Workflow for Terpene Stability Testing cluster_stress Stress Conditions Thermal Thermal (TGA) Analysis Analytical Quantification (GC-MS, HPLC-UV) Thermal->Analysis Oxidative Oxidative (Rancimat) Oxidative->Analysis Photochemical Photochemical (ICH Q1B) Photochemical->Analysis Sample Terpene Sample Sample->Thermal Sample->Oxidative Sample->Photochemical Data Data Analysis (Degradation Kinetics, Product ID) Analysis->Data Report Stability Report Data->Report

Caption: A typical experimental workflow for assessing the stability of terpenes.

Logical Framework for Stability Comparison

Stability_Comparison Logical Framework for Comparing Terpene Stability cluster_properties Intrinsic Properties cluster_factors External Factors Structure Molecular Structure (Cyclic, Acyclic, Double Bonds) Stability Overall Stability Structure->Stability MW Molecular Weight MW->Stability Temp Temperature Temp->Stability Oxygen Oxygen Oxygen->Stability Light Light Light->Stability This compound This compound Stability->this compound Higher MW, Tricyclic (Expected Higher Stability) Monoterpenes Monoterpenes Stability->Monoterpenes Lower MW, Mono/Bicyclic (Generally Lower Stability)

Caption: A logical framework illustrating the factors that influence terpene stability.

Conclusion

The stability of terpenes is a multifaceted issue crucial to the development of high-quality, reliable products. While common monoterpenes like pinene, limonene, and linalool have been reasonably well-studied, there is a clear need for more quantitative stability data on sesquiterpenes such as this compound. Based on its chemical structure, this compound is anticipated to exhibit greater thermal stability and lower volatility compared to many monoterpenes, although its susceptibility to oxidation is evident.

For drug development professionals and researchers, it is imperative to conduct rigorous, compound-specific stability studies using standardized protocols as outlined in this guide. Such data will not only ensure product quality and regulatory compliance but also contribute to a deeper understanding of the chemical behavior of this diverse and valuable class of natural compounds.

References

Safety Operating Guide

Proper Disposal of Isolongifolene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isolongifolene, a flammable liquid and vapor, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3][4] This guide provides essential, step-by-step procedures for the proper disposal of this compound, adhering to safety and regulatory standards.

Key Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][4]

  • Toxicity: It can be toxic if swallowed, in contact with skin, or inhaled.[3]

  • Skin Sensitization: May cause an allergic skin reaction.[2][5]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[4] Discharge into the environment must be avoided.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
AppearanceColorless or slight yellow liquid
Relative Density0.920 - 0.938 g/cm³ at 20°C[1]
Water SolubilityInsoluble[5]

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves. Dispose of contaminated gloves after use.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear a self-contained breathing apparatus.[1][6]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[3]

2. Waste Collection:

  • Collect surplus and non-recyclable this compound solutions in a designated, labeled, and tightly closed container.[1][3]

  • Ensure the container is stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][7]

3. Spill Management: In the event of a spill:

  • Immediate Action: Remove all sources of ignition and ensure adequate ventilation.[2][3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[2][8]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[2][3]

  • Decontamination: Clean the spill area preferably with a detergent; avoid using solvents.[5]

4. Disposal Pathway:

  • Licensed Disposal Company: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[1] Offer surplus and non-recyclable solutions to the licensed company.[1]

  • Incineration: If permissible by local regulations and conducted by a licensed facility, this compound can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care must be taken during ignition due to its high flammability.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

IsolongifoleneDisposal cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, etc.) C Collect Waste This compound A->C B Designate Labeled Waste Container B->C G Store Waste Securely C->G D Spill Occurs E Contain & Absorb Spill (Inert Material) D->E Emergency Response F Collect Spill Residue E->F F->G H Contact Licensed Disposal Company G->H I Transport to Approved Facility H->I J Final Disposal (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Isolongifolene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for the handling and disposal of Isolongifolene, a sesquiterpene compound utilized in various research and development applications.

Hazard Identification and Personal Protective Equipment (PPE)

There are conflicting classifications regarding the hazards of this compound. While some suppliers classify it as non-hazardous[1], others identify it as a hazardous substance that is flammable and may cause skin sensitization[2][3][4]. Therefore, a cautious approach is recommended, adhering to the most stringent safety precautions outlined across various safety data sheets.

Recommended Personal Protective Equipment (PPE):

To ensure the safety of personnel, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.[2]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., PVC).[2]Prevents skin contact and potential sensitization.[2]
Skin and Body Protection Lab coat or impervious clothing.[1][3]Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.[1][5] If ventilation is inadequate, a NIOSH-approved respirator is recommended.[3]Avoids inhalation of vapors.[3][5]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of vapors.[5]

  • Avoid contact with skin and eyes.[1][5][6]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly after handling.[2]

  • Keep away from ignition sources such as heat, sparks, and open flames.[3][8]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][3][8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep containers tightly closed when not in use.[3][6]

  • Protect from direct sunlight.[1]

  • Recommended storage temperatures can vary, with some sources suggesting -20°C for long-term powder storage and -80°C for solutions.[1]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.

Accidental Release Measures:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][3]

  • Containment: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[2][5]

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a labeled, sealed container for disposal.[2]

  • Decontamination: Clean the spill area with alcohol.[1][4]

  • Environmental Protection: Prevent the spill from entering drains or waterways.[1][2][3]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[2]

  • It is recommended to use a licensed professional waste disposal service.[3]

  • Do not dispose of into the environment.[9]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation B->C D Retrieve this compound from Storage C->D E Perform Experimental Work D->E F Decontaminate Work Area E->F S1 Evacuate & Ventilate E->S1 Spill Occurs G Dispose of Waste F->G H Doff and Dispose of/Clean PPE G->H I Wash Hands Thoroughly H->I S2 Contain Spill S1->S2 S3 Collect & Dispose S2->S3 S3->F

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.